molecular formula C9H12N2O3 B103214 4-Methoxybenzyl carbazate CAS No. 18912-37-3

4-Methoxybenzyl carbazate

Cat. No.: B103214
CAS No.: 18912-37-3
M. Wt: 196.2 g/mol
InChI Key: JKBMMHKEAGEILO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl carbazate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound p-Methoxybenzyl carbazate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBMMHKEAGEILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172308
Record name p-Methoxybenzyl carbazate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18912-37-3
Record name 4-Methoxybenzyl carbazate
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Record name p-Methoxybenzyl carbazate
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Record name p-Methoxybenzyl carbazate
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Foundational & Exploratory

4-Methoxybenzyl Carbazate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 18912-37-3

This technical guide provides an in-depth overview of 4-Methoxybenzyl carbazate, a versatile reagent widely employed in organic synthesis, particularly in the fields of peptide chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis and applications, and explores its potential role in medicinal chemistry.

Core Properties and Data

This compound, also known as p-methoxybenzyl carbazate, is a stable, crystalline solid. Its core utility lies in its function as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group, which is valuable for the temporary protection of amine functionalities during complex multi-step syntheses.

Physicochemical Data
PropertyValueReference(s)
CAS Number 18912-37-3[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.21 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 75-78 °C
IUPAC Name (4-methoxyphenyl)methyl N-aminocarbamate[1]
Synonyms p-Methoxybenzyl carbazate, Moz-hydrazine[1]

Synthesis of this compound

Hypothetical Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with hydrazine hydrate (1.0 equivalent) and a suitable solvent such as tetrahydrofuran (THF). The flask is cooled in an ice-water bath.

  • Addition of Base: A base, such as potassium carbonate or triethylamine (1.1 equivalents), is added to the stirred hydrazine solution.

  • Addition of Chloroformate: 4-Methoxybenzyl chloroformate (1.0 equivalent), dissolved in the same solvent, is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Synthesis_of_4_Methoxybenzyl_Carbazate 4-Methoxybenzyl\nChloroformate 4-Methoxybenzyl Chloroformate Reaction\nVessel Reaction Vessel 4-Methoxybenzyl\nChloroformate->Reaction\nVessel Hydrazine\nHydrate Hydrazine Hydrate Hydrazine\nHydrate->Reaction\nVessel Base\n(e.g., K2CO3) Base (e.g., K2CO3) Base\n(e.g., K2CO3)->Reaction\nVessel Solvent\n(e.g., THF) Solvent (e.g., THF) Solvent\n(e.g., THF)->Reaction\nVessel Purification Purification Reaction\nVessel->Purification Work-up 4-Methoxybenzyl\nCarbazate 4-Methoxybenzyl Carbazate Purification->4-Methoxybenzyl\nCarbazate

Caption: Synthetic pathway for this compound.

Application in Peptide Synthesis: The Moz Protecting Group

The primary application of this compound in drug development and organic synthesis is as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group for amines. The Moz group is particularly useful in peptide synthesis due to its stability under a range of conditions and its facile cleavage under specific, mild acidic conditions.

Experimental Protocol: N-Protection of an Amino Acid
  • Activation of Carbazate: this compound is first converted to an active ester or azide. For example, reaction with sodium nitrite in an acidic medium would yield the corresponding azide.

  • Coupling Reaction: The activated carbazate is then reacted with the amino acid (or peptide) whose N-terminus is to be protected. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base (e.g., diisopropylethylamine, DIPEA) to maintain a basic pH.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed, and the residue is worked up by partitioning between an organic solvent and water. The organic layer containing the Moz-protected amino acid is washed, dried, and purified by chromatography.

Experimental Protocol: Cleavage of the Moz Protecting Group

The Moz group is readily cleaved under mildly acidic conditions, which allows for orthogonal deprotection strategies in the presence of other acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.

  • Deprotection Cocktail: The Moz-protected peptide is dissolved in a suitable solvent, typically dichloromethane (DCM).

  • Acid Treatment: A solution of trifluoroacetic acid (TFA) in DCM (typically 5-10% v/v) is added to the reaction mixture.[3] Scavengers such as triethylsilane (TES) and thioanisole may be included to trap the carbocation generated during cleavage.[4][5]

  • Reaction Monitoring: The deprotection is usually rapid and can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The deprotected peptide is then typically precipitated with cold diethyl ether and collected by filtration or centrifugation.

Moz_Protection_Deprotection cluster_protection N-Protection Workflow cluster_deprotection Deprotection Workflow Amino_Acid Free Amino Group (e.g., Amino Acid) Coupling Coupling Reaction Amino_Acid->Coupling Moz_Reagent Activated 4-Methoxybenzyl Carbazate Moz_Reagent->Coupling Moz_Protected Moz-Protected Amino Group Coupling->Moz_Protected Moz_Protected_Dep Moz-Protected Amino Group Acid_Cleavage Mild Acidic Cleavage (e.g., TFA/DCM) Moz_Protected_Dep->Acid_Cleavage Free_Amine Free Amino Group Acid_Cleavage->Free_Amine Potential_Biological_Activities Carbazate_Derivatives Carbazate & Hydrazone Derivatives Anticancer Anticancer Activity Carbazate_Derivatives->Anticancer Antimicrobial Antimicrobial Activity Carbazate_Derivatives->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (e.g., α-glucosidase) Carbazate_Derivatives->Enzyme_Inhibition Antiglycation Antiglycation Activity Carbazate_Derivatives->Antiglycation

References

An In-depth Technical Guide to 4-Methoxybenzyl carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its primary application through logical workflow diagrams.

Core Compound Properties

This compound, also known as p-Methoxybenzyl carbazate, is a stable crystalline solid. Its core utility lies in its function as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group, which is valuable for the temporary protection of amine functionalities during complex multi-step syntheses.

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitations
Molecular Formula C₉H₁₂N₂O₃[1][2][3]
Molecular Weight 196.20 g/mol [1]
CAS Number 18912-37-3[2][3][4]
Appearance White to cream or pale brown crystalline powder/solid[2][3]
Melting Point 75-78 °C[4]
Solubility Insoluble in water[4]
IUPAC Name (4-methoxyphenyl)methyl N-aminocarbamate[1][2]

Spectroscopic and Analytical Data

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺ 197.09208
[M+Na]⁺ 219.07402
[M-H]⁻ 195.07752
[M]⁺ 196.08425
[M]⁻ 196.08535
Data sourced from PubChemLite and is computationally predicted.[5]

Table 3: Reference Spectroscopic Data (Experimental) for 4-Methoxybenzyl carbamate

Spectrum TypeKey Peaks / Chemical Shifts (δ)
¹H NMR (400 MHz, CDCl₃)δ 7.61 (br s, NH₂), 7.30 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 5.06 (s, 2H), 3.79 (s, 3H)
FTIR (KBr, cm⁻¹)3364 (N-H stretching), 1713 (C=O stretching), 1616 (N-H bending), 1307 (C-N stretching), 1036 (C-O stretching)
Note: This data is for 4-methoxybenzyl carbamate (C₉H₁₁NO₃) and serves as an estimation. The carbazate will exhibit additional signals corresponding to the second nitrogen atom and its attached protons.[6]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxybenzyl alcohol. The alcohol is first converted to the more reactive 4-methoxybenzyl chloroformate, which is then reacted with hydrazine hydrate to yield the final product.

Step 1: Synthesis of 4-Methoxybenzyl chloroformate

This procedure outlines the conversion of 4-methoxybenzyl alcohol to its chloroformate derivative using phosgene or a phosgene equivalent in a controlled environment.

Materials:

  • 4-Methoxybenzyl alcohol

  • Phosgene (or a suitable equivalent like triphosgene)

  • Anhydrous solvent (e.g., methylene chloride, toluene)

  • An organic base (e.g., triethylamine), optional[7]

Procedure:

  • A solution of 4-methoxybenzyl alcohol is prepared in an anhydrous solvent within a reaction vessel equipped for inert atmosphere operation and cooling.

  • The solution is cooled to approximately 0-5 °C.

  • Phosgene is carefully introduced into the reaction mixture at a controlled rate, ensuring the temperature is maintained.

  • The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, any excess phosgene is safely quenched or removed.

  • The resulting product stream containing 4-methoxybenzyl chloroformate is then typically used directly in the next step without extensive purification.[7]

Step 2: Synthesis of this compound

This part of the protocol describes the reaction of the chloroformate intermediate with hydrazine hydrate.

Materials:

  • 4-Methoxybenzyl chloroformate solution from Step 1

  • Hydrazine hydrate

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent (e.g., tetrahydrofuran, ethanol)[8]

Procedure:

  • In a separate reaction flask, a solution of hydrazine hydrate and a suitable base (e.g., potassium carbonate) is prepared in a solvent like tetrahydrofuran.

  • The reaction system is cooled to between -20 °C and 0 °C.

  • The solution of 4-methoxybenzyl chloroformate is added dropwise to the hydrazine hydrate solution while maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to proceed for a set period (e.g., 2 hours), with progress monitored by TLC.

  • Once the reaction is complete, the inorganic salts are removed by filtration.

  • The organic phase is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure crystalline solid.

Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic and application workflows for this compound.

Synthesis_Workflow cluster_step1 Step 1: Chloroformate Formation cluster_step2 Step 2: Carbazate Formation Alcohol 4-Methoxybenzyl Alcohol Chloroformate 4-Methoxybenzyl Chloroformate Alcohol->Chloroformate Phosgene Phosgene / Triphosgene Phosgene->Chloroformate Carbazate This compound Chloroformate->Carbazate Reacts with Hydrazine Hydrazine Hydrate Hydrazine->Carbazate Base Base (e.g., K₂CO₃) Base->Carbazate

Caption: Synthesis workflow for this compound.

Peptide_Protection_Workflow cluster_activation Activation cluster_coupling Protection Step cluster_synthesis Peptide Synthesis Carbazate This compound Azide_Formation Conversion to Azide (e.g., with NaNO₂, acid) Carbazate->Azide_Formation Moz_Azide Moz-Azide (Active Protecting Agent) Azide_Formation->Moz_Azide Protected_AA N-Moz Protected Amino Acid Moz_Azide->Protected_AA Coupling Amino_Acid Amino Acid (with free amine) Amino_Acid->Protected_AA Peptide_Chain Growing Peptide Chain Protected_AA->Peptide_Chain Incorporation into SPPS Deprotection Mild Acidic Cleavage (Removes Moz group) Peptide_Chain->Deprotection Final_Peptide Final Peptide Deprotection->Final_Peptide

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzyl Carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxybenzyl carbazate, a key intermediate in organic synthesis. This document details the experimental protocol for its preparation and a summary of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₃--INVALID-LINK--
Molecular Weight 196.20 g/mol --INVALID-LINK--
Melting Point 75-78 °CN/A
Appearance White to off-white solidN/A
Purity ~97%N/A

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-methoxybenzyl chloroformate with hydrazine hydrate. This nucleophilic acyl substitution reaction provides a straightforward route to the desired carbazate.

A general synthetic approach involves the slow addition of 4-methoxybenzyl chloroformate to a cooled solution of hydrazine hydrate in a suitable solvent, such as tetrahydrofuran (THF). An inorganic base, like potassium carbonate, is often used to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by recrystallization.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Methoxybenzyl\nChloroformate 4-Methoxybenzyl Chloroformate Reaction Mixture Reaction Mixture 4-Methoxybenzyl\nChloroformate->Reaction Mixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Mixture Solvent (THF) Solvent (THF) Solvent (THF)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 4-Methoxybenzyl chloroformate

  • Hydrazine hydrate (64% solution in water)

  • Potassium carbonate (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with hydrazine hydrate (e.g., 2.0 equivalents) and anhydrous potassium carbonate (e.g., 2.0 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Chloroformate: A solution of 4-methoxybenzyl chloroformate (e.g., 1.0 equivalent) in anhydrous THF is added dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid.[1][2][3][4][5]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-1~3.80s3H-OCH₃
H-2~5.05s2H-CH₂-
H-3~4.0 (br s)s2H-NH₂
H-4~6.90d2HAr-H
H-5~7.30d2HAr-H
H-6~7.5 (br s)s1H-NH-
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
C-1~55.3-OCH₃
C-2~67.0-CH₂-
C-3, C-5~114.0Ar-C
C-4~129.0Ar-C (ipso)
C-2, C-6~130.0Ar-C
C-1~159.5Ar-C (ipso)
C=O~158.0Carbonyl
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For the similar compound 4-methoxybenzyl carbamate, characteristic peaks are observed for N-H stretching, C=O stretching, N-H bending, C-N stretching, and C-O stretching.[6]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3400 - 3300
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic)3000 - 2850
C=O Stretch (carbamate)~1700
N-H Bend (amine)~1610
C-N Stretch~1350
C-O Stretch~1250 and ~1030
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass spectrum of this compound shows several characteristic adducts.

Adductm/z (predicted)
[M+H]⁺197.09208
[M+Na]⁺219.07402
[M-H]⁻195.07752
[M+NH₄]⁺214.11862
[M+K]⁺235.04796

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the methoxybenzyl group or cleavage of the N-N bond.

Characterization cluster_techniques Characterization Techniques This compound This compound NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy Structural Elucidation IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Molecular Weight & Fragmentation

Figure 2: Key techniques for the characterization of this compound.

References

A Comprehensive Technical Guide to p-Methoxybenzyl carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis, and its application as a versatile protecting group.

Chemical Identity and Structure

IUPAC Name: (4-methoxyphenyl)methyl N-aminocarbamate[1]

Synonyms: p-Methoxybenzyl carbazate, 4-Methoxybenzyl carbazate, Hydrazinecarboxylic acid, (4-methoxyphenyl)methyl ester[1]

CAS Number: 18912-37-3[1]

Molecular Formula: C₉H₁₂N₂O₃[1]

Structure:

The structure consists of a carbazate core (a derivative of hydrazine) where the amino group is attached to a carbonyl group. This carbonyl group is, in turn, linked to a p-methoxybenzyl group via an ester linkage. The p-methoxybenzyl (PMB) group is a benzyl group substituted with a methoxy group at the para position of the benzene ring.

Physicochemical and Spectral Data

A summary of the key quantitative data for p-Methoxybenzyl carbazate is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 196.20 g/mol [1]
Monoisotopic Mass 196.08479225 Da[1]
Melting Point 75-78 °C[2]
Appearance White to off-white solid[2]
Water Solubility Insoluble[2]
Predicted XlogP 1.3[1]
¹H NMR (CDCl₃, 400 MHz) δ 3.78 (s, 3H), 4.98 (s, 2H), 5.08 (brs, 2H), 6.85-6.90 (m, 2H), 7.28-7.33 (m, 2H)[2]
¹³C NMR (CDCl₃) δ 55.2, 67.0, 113.9, 128.4, 129.8, 157.5, 159.6[1]
IR (KBr, cm⁻¹) 3364 (-NH stretching), 1713 (>C=O stretching), 1616 (-NH bending), 1307 (-CN stretching), 1036 (C-O stretching)[2]

Experimental Protocols

Synthesis of p-Methoxybenzyl carbazate

This protocol is adapted from the synthesis of structurally similar carbamates and provides a general method for the preparation of p-Methoxybenzyl carbazate.

Materials:

  • p-Methoxybenzyl alcohol

  • Phenyl chloroformate

  • Hydrazine hydrate

  • Pyridine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of p-Methoxybenzyl phenyl carbonate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-methoxybenzyl alcohol and pyridine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add phenyl chloroformate dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain p-methoxybenzyl phenyl carbonate.

Step 2: Synthesis of p-Methoxybenzyl carbazate

  • Dissolve the p-methoxybenzyl phenyl carbonate obtained in the previous step in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute NaOH solution to remove any unreacted starting materials and byproducts.

  • Wash the ether layer with brine, dry over anhydrous MgSO₄, and concentrate to yield p-Methoxybenzyl carbazate as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Applications in Organic Synthesis: The p-Methoxybenzyl (PMB) Protecting Group

p-Methoxybenzyl carbazate is a valuable reagent for the introduction of the p-methoxybenzyl (PMB) protecting group for amines. The PMB group is widely used in multi-step organic synthesis, particularly in peptide synthesis, due to its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic conditions.[3]

The workflow for the protection of a primary amine and subsequent deprotection is illustrated in the diagram below.

PMB_Protection_Deprotection Start Primary Amine (R-NH₂) Reaction1 Protection Step (e.g., via azide formation and reaction) Start->Reaction1 Reagent p-Methoxybenzyl carbazate Reagent->Reaction1 ProtectedAmine PMB-Protected Amine (R-NH-PMB) FurtherSynthesis Further Synthetic Steps ProtectedAmine->FurtherSynthesis Deprotection Deprotection Step ProtectedAmine->Deprotection Reaction1->ProtectedAmine Formation of stable carbamate FurtherSynthesis->Deprotection FinalProduct Deprotected Amine (R-NH₂) Deprotection->FinalProduct Cleavage of PMB group DDQ DDQ or TFA DDQ->Deprotection

Caption: Workflow for Amine Protection and Deprotection using p-Methoxybenzyl carbazate.

In this workflow, the primary amine is reacted with a derivative of p-methoxybenzyl carbazate (often the corresponding azide) to form a stable PMB-protected amine.[4] This protected intermediate can then be carried through various synthetic transformations where the amine functionality needs to be masked. The PMB group is stable to a variety of conditions but can be selectively cleaved under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under acidic conditions with trifluoroacetic acid (TFA), regenerating the free amine in the final product.[3][5] This orthogonality makes the PMB group a valuable tool in complex molecule synthesis.

References

4-Methoxybenzyl Carbazate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry, particularly in the context of protecting group strategies. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for the determination of its solubility in various solvents and its stability under a range of environmental conditions. This guide is intended to empower researchers to generate the precise data required for their specific applications, ensuring the robust and reliable use of this compound in research and development.

Introduction

This compound is a hydrazine derivative widely employed in organic synthesis. Its primary application lies in the introduction of the 4-methoxybenzyloxycarbonyl (Moz) protecting group for amines, a functionality that can be cleaved under mild oxidative or acidic conditions. Understanding the solubility and stability of this reagent is paramount for its effective handling, storage, and application in multi-step synthetic pathways. This guide outlines the known qualitative characteristics of this compound and provides detailed methodologies for its quantitative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 18912-37-3[1]
Molecular Formula C₉H₁₂N₂O₃[2]
Molecular Weight 196.21 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 75-78 °C[1]

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for this compound in various organic solvents in publicly accessible literature. The available information is summarized below.

Qualitative Solubility
SolventSolubilityReference
WaterInsoluble[1]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following isothermal shake-flask method is recommended. This method is a standard and reliable technique for determining the saturation solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess solid.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

G Workflow for Quantitative Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis A Add excess 4-Methoxybenzyl carbazate to solvent B Equilibrate in shaking incubator (24-48h) A->B C Centrifuge to separate undissolved solid B->C D Withdraw and dilute supernatant C->D E Analyze by validated HPLC method D->E Inject diluted sample F Calculate solubility (g/100mL) E->F G Workflow for Comprehensive Stability Testing cluster_hydrolytic Hydrolytic Stability cluster_thermal Thermal Stability cluster_photo Photostability Start This compound Sample A1 Prepare solutions at different pH (4, 7, 9) Start->A1 B1 Expose solid sample to elevated temperature (e.g., 60°C) Start->B1 C1 Expose solid and solution samples to light (ICH option 1) Start->C1 A2 Incubate at controlled temperature (e.g., 40°C) A1->A2 A3 Analyze at time points by HPLC A2->A3 Result Stability Profile A3->Result B2 Analyze at time points by HPLC B1->B2 B2->Result C2 Include dark control C3 Analyze exposed and control samples by HPLC C1->C3 C2->C3 C3->Result G Potential Degradation Pathways cluster_compound This compound cluster_products Potential Degradation Products Compound This compound Acid Acidic Conditions Compound->Acid Base Alkaline Conditions Compound->Base Oxidant Oxidizing Agents Compound->Oxidant Light UV/Visible Light Compound->Light P1 4-Methoxybenzyl alcohol Acid->P1 P2 Hydrazine Acid->P2 P3 CO₂ Acid->P3 Base->P1 Base->P2 Base->P3 P4 Photodegradation Products Light->P4

References

An In-Depth Technical Guide to the Moz-Cl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyloxycarbonyl (Moz) group is a valuable carbamate-type protecting group for amines, alcohols, and thiols in multistep organic synthesis. Its electronic properties offer a nuanced stability profile, allowing for selective removal under specific conditions, making it an attractive alternative to other common protecting groups like carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc). This technical guide provides a comprehensive overview of the introduction of the Moz protecting group using p-methoxybenzyloxycarbonyl chloride (Moz-Cl), including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to the Moz Protecting Group

The Moz group is structurally similar to the Cbz group, with the key difference being the presence of a methoxy group at the para position of the benzyl ring. This electron-donating group increases the lability of the Moz group towards hydrogenolysis, allowing for its removal under milder conditions compared to the Cbz group.[1] This feature is particularly advantageous in the synthesis of complex molecules bearing sensitive functional groups.

Key Characteristics:

  • Lability: More labile than the Cbz group to hydrogenolysis.[1]

  • Stability: Generally stable to acidic and basic conditions under which Boc and Fmoc groups are typically cleaved, providing orthogonality in complex synthetic strategies.

  • Introduction: Introduced via the highly reactive p-methoxybenzyloxycarbonyl chloride (Moz-Cl).

Synthesis of p-Methoxybenzyloxycarbonyl Chloride (Moz-Cl)

The reagent for introducing the Moz protecting group, p-methoxybenzyloxycarbonyl chloride (Moz-Cl), is typically synthesized from p-methoxybenzyl alcohol.

Synthesis from p-Methoxybenzyl Alcohol and Phosgene

A common and efficient method involves the reaction of p-methoxybenzyl alcohol with phosgene or a phosgene equivalent.

Experimental Protocol:

  • A solution of p-methoxybenzyl alcohol in an inert solvent (e.g., dichloromethane, toluene) is cooled to 0 °C.

  • A solution of phosgene (or a phosgene equivalent such as triphosgene) in the same solvent is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • The solvent and excess phosgene are removed under reduced pressure to yield crude Moz-Cl, which can be purified by distillation or used directly in subsequent reactions.

Reaction Scheme:

G reagents p-Methoxybenzyl Alcohol plus1 + reagents->plus1 phosgene Phosgene (COCl2) plus1->phosgene arrow Solvent (e.g., CH2Cl2) phosgene->arrow product p-Methoxybenzyloxycarbonyl Chloride (Moz-Cl) arrow->product plus2 + product->plus2 hcl HCl plus2->hcl

Synthesis of Moz-Cl.

Introduction of the Moz Protecting Group

The introduction of the Moz group onto amines, alcohols, and thiols is typically achieved by reacting the substrate with Moz-Cl in the presence of a base.

Protection of Amines

The protection of primary and secondary amines as their Moz-carbamates is a common application. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Moz-Cl.

General Experimental Protocol for Amine Protection:

  • The amine substrate is dissolved in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water).

  • A base (e.g., triethylamine, diisopropylethylamine, sodium bicarbonate, or sodium hydroxide) is added to the solution.

  • The mixture is cooled to 0 °C, and a solution of Moz-Cl in the same solvent is added dropwise.

  • The reaction is stirred at 0 °C or allowed to warm to room temperature until completion (monitored by TLC).

  • The reaction mixture is worked up by washing with aqueous solutions to remove the base and any salts, followed by drying and concentration of the organic phase.

  • The crude product can be purified by column chromatography or recrystallization.

Reaction Workflow:

G start Amine Substrate step1 Dissolve in Solvent (e.g., DCM) start->step1 step2 Add Base (e.g., Et3N) step1->step2 step3 Cool to 0 °C step2->step3 step4 Add Moz-Cl (dropwise) step3->step4 step5 Stir until completion (Monitor by TLC) step4->step5 step6 Aqueous Work-up step5->step6 step7 Purification (Chromatography/Recrystallization) step6->step7 end Moz-Protected Amine step7->end

Workflow for Moz-protection of amines.
Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic AmineEt3NCH2Cl20 to rt2-4>90
Secondary Aliphatic AmineDIEACH2Cl20 to rt3-685-95
AnilinePyridineCH2Cl20 to rt4-880-90
Amino AcidNaHCO3Dioxane/H2O0 to rt2-5>85

Protection of Alcohols

Alcohols can be protected as their corresponding p-methoxybenzyloxycarbonyl carbonates. The reaction generally requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

General Experimental Protocol for Alcohol Protection:

  • The alcohol is dissolved in an anhydrous aprotic solvent (e.g., THF, DMF).

  • A strong base (e.g., NaH, KH) is added portion-wise at 0 °C to generate the alkoxide.

  • After the evolution of hydrogen gas ceases, a solution of Moz-Cl in the same solvent is added dropwise.

  • The reaction is stirred at 0 °C or room temperature until completion (monitored by TLC).

  • The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically performed by column chromatography.

Reaction Mechanism:

G alcohol R-OH plus1 + alcohol->plus1 base Base (e.g., NaH) plus1->base arrow1 Deprotonation base->arrow1 alkoxide R-O- Na+ arrow1->alkoxide plus2 + alkoxide->plus2 mozcl Moz-Cl plus2->mozcl arrow2 Nucleophilic Attack mozcl->arrow2 product R-O-Moz arrow2->product G moz_protected R-X-Moz (X = NH, O, S) arrow H2, Pd/C Solvent moz_protected->arrow deprotected R-XH arrow->deprotected plus + deprotected->plus byproducts Toluene + CO2 plus->byproducts

References

Methodological & Application

Application Notes and Protocols for 4-Methoxybenzyl Carbazate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl carbazate and its derivatives, particularly the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, are versatile tools in solid-phase peptide synthesis (SPPS) for the generation of C-terminally modified peptides. These reagents enable the synthesis of peptide acids, amides, esters, and thioesters from a single resin-bound peptide precursor, offering significant advantages in efficiency and molecular diversity for drug discovery and development. C-terminal modifications are crucial as they can significantly impact a peptide's biological activity, stability, and pharmacokinetic properties.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound-related linkers in SPPS, with a focus on the MeDbz linker for the synthesis of C-terminally functionalized peptides, including analogs of Glucagon-Like Peptide-1 (GLP-1).

Principle and Applications

The core of this methodology lies in the use of a "safety-catch" linker strategy.[2][4] The peptide is assembled on a resin functionalized with the MeDbz linker. Post-synthesis, the linker is activated to a highly reactive N-acylurea (MeNbz) intermediate. This activated intermediate can then be cleaved from the resin by a variety of nucleophiles, leading to the desired C-terminally modified peptide.[2][5] This approach allows for the divergent synthesis of a library of peptide analogs from a single solid-phase synthesis.[3][5]

Key Applications:

  • Synthesis of Peptide Amides, Esters, and Acids: By choosing the appropriate nucleophile for cleavage (e.g., ammonia for amides, alcohols for esters, and water/base for acids), a variety of C-terminal functionalities can be introduced.[6]

  • Preparation of Peptide Thioesters: These are key intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[5]

  • On-Resin and In-Solution Peptide Cyclization: The MeDbz linker can be employed for on-resin cyclization to produce head-to-tail or side-chain-to-tail cyclic peptides.[1][7][8]

  • C-terminal Elongation: Amino acids can be used as nucleophiles to extend the peptide chain at the C-terminus post-synthesis.[6]

  • Synthesis of Biologically Active Peptides: This method has been successfully applied to the synthesis of complex peptides such as conotoxin G and GLP-1(7-36) and their analogs.[3][5]

Experimental Protocols

Protocol 1: Loading of the MeDbz Linker onto the Resin

This protocol describes the loading of the Fmoc-MeDbz-OH linker onto a Rink Amide resin.

Materials:

  • Rink Amide ChemMatrix Resin

  • Fmoc-MeDbz-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Drain the DMF and wash the resin three times with DMF.

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the Rink Amide linker.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • In a separate vial, dissolve 3 equivalents of Fmoc-MeDbz-OH, 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

  • Add the activated linker solution to the resin and agitate the mixture for 2 hours at room temperature.

  • Wash the resin with DMF (5 times) and DCM (3 times).

  • Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by Fmoc-release assay.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard procedure for peptide chain elongation on the MeDbz-functionalized resin.

Materials:

  • MeDbz-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HATU, DIC/OxymaPure)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF

  • 20% Piperidine in DMF

Procedure:

  • Swell the MeDbz-loaded resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 12 min).[8]

  • Wash the resin with DMF (5 times).

  • Amino Acid Coupling: In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of DIEA in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF (5 times).

  • Repeat steps 2-7 for each amino acid in the sequence.

Protocol 3: Activation of the MeDbz Linker and Cleavage for C-Terminal Modification

This protocol describes the activation of the MeDbz linker to the MeNbz form and subsequent nucleophilic cleavage to yield the C-terminally modified peptide.

Materials:

  • Peptide-MeDbz-resin

  • p-Nitrophenyl chloroformate or similar activating agent

  • DIEA

  • DMF, DCM

  • Nucleophile of choice (e.g., butylamine for amidation, methanol for esterification)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for side-chain deprotection

Procedure:

A. Activation of the MeDbz Linker to MeNbz:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF and DCM.

  • Swell the resin in DCM.

  • Add a solution of p-nitrophenyl chloroformate (5 equivalents) in DCM and agitate for 1 hour.

  • Wash the resin with DCM.

  • Add a solution of 0.5 M DIEA in DMF and agitate for 30 minutes.

  • Wash the resin with DMF and DCM and dry under vacuum. At this stage, you have the activated Peptide-MeNbz-resin.

B. Cleavage and C-Terminal Functionalization (Protected Peptide):

  • Swell the Peptide-MeNbz-resin in a suitable solvent (e.g., DMF or THF).

  • Add a solution of the desired nucleophile (e.g., 50% butylamine in a mixture of MeCN/H₂O).[5]

  • Agitate the mixture at room temperature for 2-18 hours, monitoring the reaction progress by HPLC.

  • Filter the resin and collect the filtrate containing the protected, C-terminally modified peptide.

  • The peptide can then be purified by HPLC.

C. Cleavage from Resin and In-Solution C-Terminal Functionalization (Unprotected Peptide):

  • Treat the Peptide-MeNbz-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the side-chain protecting groups.

  • Precipitate the crude peptide with cold diethyl ether.

  • Purify the crude Peptide-MeNbz intermediate by HPLC.

  • Dissolve the purified peptide in a suitable solvent system (e.g., MeCN/H₂O).

  • Add the desired nucleophile (e.g., butylamine) and monitor the reaction by HPLC until completion.[5]

  • Purify the final C-terminally modified peptide by HPLC.

Quantitative Data

The following tables summarize representative yields for the synthesis and modification of peptides using the MeDbz linker approach.

Table 1: Synthesis and Modification of GLP-1(7-36) Analog [5]

StepProductYield
1Crude GLP-1(7-36)–MeNbz-Gly-NH₂45%
2Isolated GLP-1(7-36)-NHBu22%

Table 2: C-Terminal Modification of Model Peptides [5][6]

Peptide SequenceNucleophileConversion/Yield
H-Ala-Trp(Boc)-Ala-OHButylamine>99% Conversion
H-Pro-Gly-OHButylamine>99% Conversion
H-Ala-Trp(Boc)-His(Trt)-OHAmmoniaNo epimerization observed
Conopressin G AnalogButylamineHigh Conversion

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of C-terminally modified peptides using the MeDbz linker.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_activation_cleavage Activation & Cleavage Resin Resin MeDbz_Linker MeDbz Linker Loading Resin->MeDbz_Linker SPPS_Cycle Fmoc-SPPS Cycles (Deprotection & Coupling) MeDbz_Linker->SPPS_Cycle Peptide_Resin Peptide-MeDbz-Resin SPPS_Cycle->Peptide_Resin Activation Linker Activation (MeDbz -> MeNbz) Peptide_Resin->Activation Cleavage Nucleophilic Cleavage & C-Terminal Modification Activation->Cleavage Final_Peptide C-Terminally Modified Peptide Cleavage->Final_Peptide

Caption: SPPS workflow for C-terminal peptide modification.

Reaction Mechanism

The diagram below outlines the key steps in the activation of the MeDbz linker and the subsequent nucleophilic displacement to yield a C-terminally modified peptide.

Reaction_Mechanism Peptide_MeDbz Peptide-CO-NH-Ph(NHMe)-CO-Resin Peptide on MeDbz Resin Activation_Step + Activating Agent (e.g., p-nitrophenyl chloroformate) Peptide_MeDbz->Activation_Step Peptide_MeNbz Peptide-CO-N(Ph(N=C=O)-CO-Resin) Activated Peptide-MeNbz Resin Activation_Step->Peptide_MeNbz Nucleophilic_Attack + Nucleophile (Nu-H) Peptide_MeNbz->Nucleophilic_Attack Modified_Peptide Peptide-CO-Nu C-Terminally Modified Peptide Nucleophilic_Attack->Modified_Peptide Byproduct {Resin-bound byproduct} Nucleophilic_Attack->Byproduct

Caption: MeDbz linker activation and nucleophilic cleavage.

Conclusion

The use of this compound derivatives, such as the MeDbz linker, provides a robust and flexible platform for the synthesis of C-terminally modified peptides. This approach is particularly valuable for generating peptide libraries for structure-activity relationship studies and for the synthesis of complex peptide targets in drug discovery and chemical biology. The protocols outlined in this document provide a foundation for researchers to implement this powerful strategy in their own peptide synthesis workflows.

References

Application Notes and Protocols for N-Protection using p-Methoxybenzyloxycarbonyl (Moz) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection of amine functionalities is of paramount importance. The p-methoxybenzyloxycarbonyl (Moz) group is a valuable carbamate-type protecting group for primary and secondary amines. It is closely related to the well-known benzyloxycarbonyl (Cbz or Z) group but offers distinct advantages, most notably its increased lability under specific deprotection conditions. The electron-donating methoxy group on the phenyl ring makes the Moz group more susceptible to cleavage by hydrogenolysis and under certain acidic conditions, allowing for orthogonal deprotection strategies in the presence of other protecting groups.

This document provides detailed protocols and application notes for the N-protection of amines using activated forms of the p-methoxybenzyloxycarbonyl group, such as p-methoxybenzyl chloroformate (Moz-Cl) or p-methoxybenzyloxycarbonyl azide (Moz-N3). While 4-methoxybenzyl carbazate can serve as a precursor to these reagents, direct protection with the carbazate is not a standard procedure. Instead, it is typically converted to a more reactive species for efficient carbamate formation.

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStructureTypical Protection ConditionsTypical Deprotection Conditions
p-MethoxybenzyloxycarbonylMoz, MeOZ4-MeO-C6H4-CH2-O-CO-Moz-Cl or Moz-N3, base (e.g., NaHCO3, Et3N), aq. dioxane, CH2Cl2, 0 °C to RTH2, Pd/C; mild acid (TFA)
BenzyloxycarbonylCbz, ZC6H5-CH2-O-CO-Cbz-Cl, base (e.g., NaHCO3, Et3N), aq. dioxane, CH2Cl2, 0 °C to RTH2, Pd/C; HBr/AcOH
tert-ButoxycarbonylBoc(CH3)3C-O-CO-Boc2O, base (e.g., Et3N, DMAP), CH2Cl2, THF, RTStrong acid (e.g., TFA, HCl)
9-FluorenylmethyloxycarbonylFmocC13H9-CH2-O-CO-Fmoc-OSu, Fmoc-Cl, base (e.g., NaHCO3, DIPEA), DMF, RTBase (e.g., 20% piperidine in DMF)
Table 2: Typical Reaction Parameters for N-Protection with Moz-Cl
ParameterValueNotes
Stoichiometry
Amine1.0 equivSubstrate
Moz-Cl1.05 - 1.2 equivSlight excess ensures complete reaction
Base2.0 - 3.0 equivNeutralizes liberated HCl
Solvent Dioxane/Water, CH2Cl2, THFChoice depends on substrate solubility
Temperature 0 °C to Room TemperatureInitial cooling helps control exothermicity
Reaction Time 2 - 16 hoursMonitored by TLC or LC-MS
Typical Yield 85 - 95%Dependent on substrate and purity

Experimental Protocols

Protocol 1: General Procedure for N-Protection of an Amino Acid using p-Methoxybenzyl Chloroformate (Moz-Cl)

This protocol is analogous to the Schotten-Baumann conditions used for Cbz protection.

Materials:

  • Amino acid

  • p-Methoxybenzyl chloroformate (Moz-Cl)

  • Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and 1 M aqueous sodium bicarbonate solution (using 2.0-3.0 equiv of NaHCO3). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Protecting Agent: Slowly add p-methoxybenzyl chloroformate (Moz-Cl, 1.1 equiv) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with 1 M HCl (2 x volumes) to remove any unreacted amine and then with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-Moz protected amino acid.

Protocol 2: General Procedure for Deprotection of a Moz-Protected Amine by Catalytic Hydrogenolysis

Materials:

  • N-Moz protected amine

  • Palladium on activated carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the N-Moz protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas. Stir the suspension vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

  • Purification: The resulting amine is often pure enough for subsequent steps, but can be further purified by chromatography or crystallization if necessary.

Visualizations

G cluster_protection N-Protection Workflow amine Amine (Substrate) reaction Reaction (0°C to RT, 2-16h) amine->reaction moz_cl Moz-Cl (Protecting Agent) moz_cl->reaction base Base (e.g., NaHCO3) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification moz_amine N-Moz Protected Amine purification->moz_amine

Caption: General workflow for the N-protection of an amine using Moz-Cl.

G cluster_mechanism Protection Reaction Mechanism cluster_deprotection Deprotection by Hydrogenolysis RNH2 R-NH2 (Amine) intermediate Tetrahedral Intermediate RNH2->intermediate Nucleophilic Attack MozCl Moz-O-CO-Cl MozCl->intermediate MozNHR Moz-NH-R (Protected Amine) intermediate->MozNHR Loss of Cl- HCl HCl Salt Base-H+ Cl- HCl->Salt Base Base Base->Salt MozNHR_dep Moz-NH-R RNH2_dep R-NH2 (Free Amine) MozNHR_dep->RNH2_dep Cleavage Toluene Toluene MozNHR_dep->Toluene Byproducts CO2 CO2 H2_PdC H2, Pd/C

Caption: Simplified reaction mechanisms for Moz protection and deprotection.

Application Notes and Protocols: Cleavage of the p-Methoxybenzyloxycarbonyl (pMZ) Group with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic and medicinal chemistry, particularly in peptide synthesis, the use of protecting groups is fundamental to prevent unwanted side reactions at reactive functional groups.[1] The p-methoxybenzyloxycarbonyl (pMZ or Moz) group is a carbamate-based protecting group for amines, analogous to the more common benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups.[1][2]

The defining feature of the pMZ group is its high sensitivity to acidic conditions. The electron-donating p-methoxy substituent stabilizes the benzylic carbocation formed during cleavage, rendering the pMZ group significantly more acid-labile than the Cbz group. This property allows for its removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This protocol details the mechanism, general procedures, and critical parameters for the efficient cleavage of the pMZ group using TFA.

Reaction Mechanism

The deprotection of a pMZ-protected amine with TFA is an acid-catalyzed process that proceeds via the formation of a stabilized carbocation.[4]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the pMZ group by the strong acid, TFA.[4]

  • Carbocation Formation: The protonated intermediate undergoes cleavage of the benzyl-oxygen bond. This step is facilitated by the stability of the resulting p-methoxybenzyl cation and leads to the formation of an unstable carbamic acid.[4]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing the free amine and carbon dioxide.[4]

  • Salt Formation & Cation Trapping: The newly liberated amine is protonated by the excess TFA to form a stable trifluoroacetate salt.[4] Concurrently, the highly electrophilic p-methoxybenzyl cation must be "trapped" by a scavenger to prevent it from reacting with nucleophilic sites on the desired product, such as the side chains of tryptophan or methionine residues.[5][6][7]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts pMZ R-NH-pMZ Protonated Protonated Intermediate pMZ->Protonated TFA H⁺ (from TFA) TFA->Protonated CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Cation p-Methoxybenzyl Cation Protonated->Cation Amine Deprotected Amine (TFA Salt) R-NH₃⁺•TFA⁻ CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2 Trapped Trapped Cation Cation->Trapped Scavenger Scavenger Scavenger->Trapped G Start Dissolve pMZ-Substrate in Anhydrous DCM AddScavenger Add Scavenger (e.g., TIS, 2-5%) Start->AddScavenger Cool Cool to 0 °C AddScavenger->Cool AddTFA Add TFA (20-50%) Dropwise Cool->AddTFA Stir Stir & Monitor (TLC / LC-MS) AddTFA->Stir Evaporate Remove Volatiles (N₂ Stream or Rotovap) Stir->Evaporate Isolate Isolate Product Evaporate->Isolate Precipitate Precipitate with Cold Ether & Wash Isolate->Precipitate Peptides Workup Aqueous Workup (NaHCO₃ Wash) Isolate->Workup Small Molecules Purify Purify Crude Product Precipitate->Purify Workup->Purify End Final Product Purify->End

References

Application Notes and Protocols: 4-Methoxybenzyl Carbazate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl carbazate (PMB-carbazate) is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of a reactive hydrazine moiety masked by a readily cleavable 4-methoxybenzyl (PMB) protecting group. This protecting group imparts stability to the hydrazine functionality, allowing for controlled reactions and selective transformations. The PMB group can be conveniently removed under various conditions, including oxidative or acidic methods, to yield the N-unsubstituted heterocycle, a common structural motif in medicinally important molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyridazinones, and 1,3,4-oxadiazoles using this compound as a key building block.

General Workflow for Heterocyclic Synthesis using this compound

The general strategy for utilizing this compound in heterocyclic synthesis involves two main stages: the initial cyclization reaction to form the PMB-protected heterocycle, followed by the optional deprotection to furnish the final N-unsubstituted product. The carbazate can be used directly or, more commonly, is converted in situ or in a separate step to 4-methoxybenzylhydrazine, which then acts as the binucleophile in cyclocondensation reactions.

G cluster_0 Precursor Activation cluster_1 Cyclization Reactions cluster_2 Deprotection Carbazate This compound Hydrazine 4-Methoxybenzylhydrazine Carbazate->Hydrazine Hydrolysis/Decarboxylation PMB_Oxadiazole N-PMB-1,3,4-Oxadiazole Carbazate->PMB_Oxadiazole PMB_Pyrazole N-PMB-Pyrazole Hydrazine->PMB_Pyrazole PMB_Pyridazinone N-PMB-Pyridazinone Hydrazine->PMB_Pyridazinone Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->PMB_Pyrazole Ketoacid γ-Ketoacid Ketoacid->PMB_Pyridazinone CarboxylicAcid Carboxylic Acid Derivative CarboxylicAcid->PMB_Oxadiazole Deprotection Oxidative or Acidic Cleavage PMB_Pyrazole->Deprotection PMB_Pyridazinone->Deprotection PMB_Oxadiazole->Deprotection Final_Pyrazole N-H-Pyrazole Deprotection->Final_Pyrazole Final_Pyridazinone N-H-Pyridazinone Deprotection->Final_Pyridazinone Final_Oxadiazole N-H-1,3,4-Oxadiazole Deprotection->Final_Oxadiazole

Caption: General workflow for heterocyclic synthesis.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and efficient method for their preparation.

Application Note:

This compound, after conversion to 4-methoxybenzylhydrazine, readily reacts with β-ketoesters or other 1,3-dicarbonyl compounds to yield N-(4-methoxybenzyl) protected pyrazolones or pyrazoles. The reaction is typically carried out in a protic solvent, often with acid catalysis, and proceeds with good yields. The resulting PMB-protected pyrazole can then be deprotected if the N-unsubstituted analog is desired.

Experimental Protocol: Synthesis of 5-Methyl-2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and 4-methoxybenzylhydrazine (which can be prepared from the carbazate).

Materials:

  • 4-Methoxybenzylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzylhydrazine (1.52 g, 10 mmol) in ethanol (20 mL).

  • To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford the pure 5-methyl-2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one.

ParameterValueReference
Reactants 4-Methoxybenzylhydrazine, Ethyl acetoacetateGeneral Knorr Synthesis
Solvent EthanolGeneral Knorr Synthesis
Catalyst Acetic AcidGeneral Knorr Synthesis
Temperature RefluxGeneral Knorr Synthesis
Reaction Time 4-6 hoursGeneral Knorr Synthesis
Typical Yield 80-90%Estimated from similar reactions

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. They are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects. A common synthetic route involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.

Application Note:

The reaction of a γ-ketoacid with 4-methoxybenzylhydrazine (derived from this compound) provides a direct route to N-(4-methoxybenzyl) substituted pyridazinones. The reaction is typically performed in a high-boiling point solvent such as ethanol or acetic acid. The resulting PMB-protected pyridazinone can be isolated and, if necessary, deprotected.

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2-(4-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a dihydropyridazinone from a γ-ketoacid and 4-methoxybenzylhydrazine.

Materials:

  • 4-(4-chlorophenyl)-4-oxobutanoic acid

  • 4-Methoxybenzylhydrazine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, suspend 4-(4-chlorophenyl)-4-oxobutanoic acid (2.12 g, 10 mmol) in glacial acetic acid (25 mL).

  • Add 4-methoxybenzylhydrazine (1.52 g, 10 mmol) to the suspension.

  • Heat the mixture to reflux for 8-12 hours with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-(4-chlorophenyl)-2-(4-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one.

ParameterValueReference
Reactants 4-(4-chlorophenyl)-4-oxobutanoic acid, 4-MethoxybenzylhydrazineGeneral Pyridazinone Synthesis
Solvent Glacial Acetic AcidGeneral Pyridazinone Synthesis
Temperature RefluxGeneral Pyridazinone Synthesis
Reaction Time 8-12 hoursGeneral Pyridazinone Synthesis
Typical Yield 75-85%Estimated from similar reactions

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are important scaffolds in medicinal chemistry, often used as bioisosteres for ester and amide groups. A common synthetic method is the dehydrative cyclization of a diacylhydrazine, which can be formed from a carboxylic acid and a hydrazide.

Application Note:

This compound can be acylated with a carboxylic acid or its derivative (e.g., acid chloride) to form an N-acyl-N'-(4-methoxybenzyl)carbazate. This intermediate can then undergo cyclodehydration to yield a 2-substituted-5-((4-methoxybenzyl)oxy)-1,3,4-oxadiazole. Alternatively, the carbazate can be reacted with a carboxylic acid and a dehydrating agent in a one-pot fashion.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-5-((4-methoxybenzyl)oxy)-1,3,4-oxadiazole

This protocol describes a one-pot synthesis from benzoic acid and this compound using a dehydrating agent.

Materials:

  • Benzoic acid

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.22 g, 10 mmol) and this compound (1.96 g, 10 mmol) in pyridine (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at 80-90 °C for 3-4 hours.

  • Monitor the reaction by TLC. Once the starting materials are consumed, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-oxadiazole.

ParameterValueReference
Reactants Benzoic acid, this compoundGeneral Oxadiazole Synthesis
Dehydrating Agent Phosphorus oxychlorideGeneral Oxadiazole Synthesis
Solvent/Base PyridineGeneral Oxadiazole Synthesis
Temperature 80-90 °CGeneral Oxadiazole Synthesis
Reaction Time 3-4 hoursGeneral Oxadiazole Synthesis
Typical Yield 60-75%Estimated from similar reactions

Deprotection of the 4-Methoxybenzyl (PMB) Group

The removal of the PMB group is a key step to access the N-unsubstituted heterocycles, which are often the final targets in drug discovery programs.

Application Note:

The PMB group can be cleaved under various conditions, providing flexibility in synthetic design. Oxidative cleavage using reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is common. Alternatively, acidic conditions, such as treatment with trifluoroacetic acid (TFA), can also effectively remove the PMB group. The choice of deprotection method depends on the stability of the heterocyclic core and other functional groups present in the molecule.

G cluster_0 PMB-Protected Heterocycle cluster_1 Deprotection Methods cluster_2 Final Product PMB_Heterocycle N-PMB-Heterocycle Oxidative Oxidative Cleavage (e.g., CAN, DDQ) PMB_Heterocycle->Oxidative Acidic Acidic Cleavage (e.g., TFA) PMB_Heterocycle->Acidic NH_Heterocycle N-H-Heterocycle Oxidative->NH_Heterocycle Acidic->NH_Heterocycle

Caption: Deprotection strategies for PMB group removal.
Experimental Protocol: Oxidative Deprotection using Ceric Ammonium Nitrate (CAN)

Materials:

  • N-(4-methoxybenzyl)-protected heterocycle

  • Ceric ammonium nitrate (CAN)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the N-(4-methoxybenzyl)-protected heterocycle (1 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add ceric ammonium nitrate (CAN) (2.2 g, 4 mmol, 4 equivalents) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-unsubstituted heterocycle.

ParameterValue
Deprotecting Agent Ceric Ammonium Nitrate (CAN)
Solvent Acetonitrile/Water
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Typical Yield 70-95%

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its ability to serve as a stable source of 4-methoxybenzylhydrazine, combined with the straightforward removal of the PMB protecting group, makes it an invaluable tool for medicinal chemists and researchers in drug development. The protocols provided herein offer a solid foundation for the synthesis of pyrazoles, pyridazinones, and 1,3,4-oxadiazoles, and can be adapted to a wide variety of substrates to generate libraries of novel heterocyclic compounds for biological screening.

Application Notes and Protocols for the Deprotection of p-Methoxybenzyl (PMB) and Related Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group in organic synthesis for hydroxyl, carboxyl, and amino functionalities. Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, the variety of methods available for its selective removal. The electron-donating p-methoxy substituent makes the benzyl group susceptible to specific cleavage conditions, such as oxidation and strong acid, that often leave other protecting groups like benzyl (Bn) or silyl ethers intact.

This document provides detailed application notes and protocols for the deprotection of p-methoxybenzyl ethers (PMB ethers), p-methoxybenzyl esters (PMB esters), and the related p-methoxybenzyloxycarbonyl (Moz or pMZ) group. The information is intended to guide researchers in selecting and performing the optimal deprotection strategy for their specific synthetic needs.

Deprotection of p-Methoxybenzyl (PMB) Ethers

PMB ethers are commonly cleaved under oxidative or acidic conditions. The choice of method depends on the other functional groups present in the molecule.

Table 1: Experimental Conditions for the Deprotection of PMB Ethers

Reagent(s)Solvent(s)Temperature (°C)TimeYield (%)Notes
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)CH₂Cl₂/H₂O0 to rt1 - 4 h85-98Highly selective for PMB over Bn, silyl ethers, and acetonides.[1][2]
Ceric Ammonium Nitrate (CAN)CH₃CN/H₂O010 - 30 min80-95Fast and effective, but less selective than DDQ. Can affect other electron-rich groups.[3][4]
Trifluoroacetic Acid (TFA)CH₂Cl₂0 to rt0.5 - 3 h70-98Effective but can cleave other acid-labile groups like Boc or acetals.[5][6][7]
Triflic Acid (TfOH) / 1,3-DimethoxybenzeneCH₂Cl₂2110 minup to 98Very rapid and high-yielding with a scavenger to trap the PMB cation.[8][9]
AlCl₃ / EtSHCH₂Cl₂rt1 - 2 h85-95Lewis acid-catalyzed deprotection, selective over some other protecting groups.[10]
Electrochemical OxidationMeOHrtFlowup to 93A greener alternative to chemical oxidants.[11][12]

Deprotection of p-Methoxybenzyl (PMB) Esters

PMB esters are typically cleaved under acidic conditions or by hydrogenolysis. Unlike PMB ethers, they are generally stable to oxidative cleavage with DDQ.[13]

Table 2: Experimental Conditions for the Deprotection of PMB Esters

Reagent(s)Solvent(s)Temperature (°C)TimeYield (%)Notes
Trifluoroacetic Acid (TFA)CH₂Cl₂0 to rt0.5 - 2 h80-99Common and effective method. Anisole is often added as a scavenger.[13]
AlCl₃ / AnisoleCH₂Cl₂-501 h~60Lewis acid-mediated cleavage, useful for sensitive substrates.[13]
POCl₃Dichloroethanert2 - 4 h~82Mild conditions that do not affect benzyl ethers or Boc groups.[13]
H₂ / Pd/CMeOH or EtOAcrt2 - 12 h70-95Standard hydrogenolysis conditions.
Silver Hexafluoroantimonate (AgSbF₆) / 1,3,5-Trimethoxybenzene (TMB)CH₂Cl₂401 - 3 hHighCatalytic Lewis acid approach with a cation scavenger.[13]

Deprotection of p-Methoxybenzyloxycarbonyl (pMZ or Moz) Group

The Moz group, used to protect amines, is most commonly removed by hydrogenolysis or acidic treatment.

Table 3: Experimental Conditions for the Deprotection of the Moz Group

Reagent(s)Solvent(s)Temperature (°C)TimeYield (%)Notes
H₂ / Pd/CMeOH or EtOHrt1 - 6 h90-99Highly effective and clean method.
Trifluoroacetic Acid (TFA)CH₂Cl₂0 to rt15 - 60 min85-95Rapid cleavage, but not selective over other acid-labile groups.
TMSICH₂Cl₂ or CH₃CN0 to rt0.5 - 2 h80-95Useful when hydrogenolysis or strong acids are not tolerated.

Experimental Protocols

Protocol 1: Oxidative Deprotection of a PMB Ether using DDQ

This protocol describes a general procedure for the selective cleavage of a PMB ether.

Materials:

  • PMB-protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 18:1 v/v) to a concentration of approximately 0.05 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1 - 1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 2: Acidic Deprotection of a PMB Ester using TFA

This protocol provides a general method for the cleavage of a PMB ester with trifluoroacetic acid.

Materials:

  • PMB-protected ester

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anisole (cation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for workup and purification

Procedure:

  • Dissolve the PMB-protected ester in anhydrous CH₂Cl₂ (0.1 M).

  • Add anisole (3-5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Separate the layers and wash the organic layer with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

Protocol 3: Hydrogenolysis of a Moz-Protected Amine

This protocol details the deprotection of a Moz-protected amine using catalytic hydrogenolysis.

Materials:

  • Moz-protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Moz-protected amine in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.

Visualized Workflows and Decision Making

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: PMB/Moz-Protected Substrate dissolve Dissolve in Appropriate Solvent start->dissolve add_reagents Add Reagents / Scavengers dissolve->add_reagents react Stir under Defined Conditions (Temp, Time) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end_node End: Deprotected Product purify->end_node

Caption: General experimental workflow for PMB/Moz deprotection.

deprotection_choice start Select Deprotection Method substrate What is the protecting group? start->substrate pg_ether PMB Ether substrate->pg_ether Ether pg_ester PMB Ester substrate->pg_ester Ester pg_moz Moz (Amine) substrate->pg_moz Moz acid_sensitive Are other acid-sensitive groups present (Boc, acetals)? pg_ether->acid_sensitive tfa Use TFA (Acidic) pg_ester->tfa hydrogenolysis Use Hydrogenolysis pg_moz->hydrogenolysis oxidizable Are other oxidizable groups present? acid_sensitive->oxidizable No ddq Use DDQ (Oxidative) acid_sensitive->ddq Yes oxidizable->ddq Yes oxidizable->tfa No

Caption: Decision guide for selecting a PMB/Moz deprotection method.

References

Application of 4-Methoxybenzyl Carbazate in Solution-Phase Peptide Synthesis: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in achieving high-purity and high-yield peptide synthesis. While a variety of N-protecting groups are well-established, specific protocols for the direct application of 4-Methoxybenzyl carbazate in solution-phase peptide synthesis are not extensively documented in readily available scientific literature. However, the closely related 4-methoxybenzyl (Moz) protecting group is a valuable tool in this field. This document provides a comprehensive overview of the application of the Moz protecting group, including its introduction, the synthesis of Moz-protected amino acids, their use in peptide coupling, and subsequent deprotection steps.

The 4-methoxybenzyl (p-methoxybenzyloxycarbonyl or Moz) group serves as a crucial Nα-protecting group in peptide synthesis. Its utility stems from its stability under various reaction conditions and its facile removal under specific acidic conditions, providing orthogonality with other protecting groups.

Introduction of the 4-Methoxybenzyl (Moz) Protecting Group

The Moz group is typically introduced to the N-terminus of an amino acid using 4-methoxybenzyl chloroformate (Moz-Cl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Table 1: Reagents and Conditions for N-protection of Amino Acids with the Moz Group

ReagentBaseSolventTemperatureTypical Yield
4-Methoxybenzyl chloroformate (Moz-Cl)Sodium hydroxide, Sodium bicarbonate, or TriethylamineDioxane/Water, THF/Water, or Chloroform0 °C to Room Temperature> 90%
Experimental Protocol: Synthesis of Moz-L-Alanine
  • Dissolve L-Alanine (1 equivalent) in 1N sodium hydroxide (2 equivalents) and cool the solution to 0-5 °C in an ice bath.

  • Simultaneously, add 4-methoxybenzyl chloroformate (1.1 equivalents) and 2N sodium hydroxide (1.2 equivalents) dropwise to the stirred amino acid solution, maintaining the temperature below 5 °C and the pH between 9 and 10.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid while cooling in an ice bath.

  • The product, Moz-L-Alanine, will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Solution-Phase Peptide Coupling with Moz-Protected Amino Acids

Once the N-terminus is protected with the Moz group, the carboxyl group of the amino acid can be activated for peptide bond formation. Common coupling reagents are used to facilitate this reaction.

Table 2: Common Coupling Reagents for Moz-Protected Amino Acids

Coupling ReagentAdditive (optional)SolventTypical Yield
Dicyclohexylcarbodiimide (DCC)N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), Dimethylformamide (DMF)80-95%
N,N'-Diisopropylcarbodiimide (DIC)HOBtDCM, DMF85-98%
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)DMF> 90%
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Diisopropylethylamine (DIPEA)DMF> 95%
Experimental Protocol: Synthesis of Moz-L-Alanyl-L-Leucine Methyl Ester
  • Dissolve Moz-L-Alanine (1 equivalent) and L-Leucine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) to neutralize the hydrochloride salt.

  • Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 5% sodium bicarbonate solution, water, 1N hydrochloric acid, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purify the product by recrystallization or column chromatography.

Deprotection of the Moz Group

The Moz group is labile to acidic conditions, most commonly trifluoroacetic acid (TFA). This allows for the selective removal of the N-terminal protecting group without affecting many common side-chain protecting groups.

Table 3: Conditions for the Deprotection of the Moz Group

ReagentScavenger (optional)SolventTimeTemperature
Trifluoroacetic acid (TFA)Anisole, ThioanisoleDichloromethane (DCM)1-2 hoursRoom Temperature
HBr in Acetic AcidAcetic Acid30-60 minutesRoom Temperature
Experimental Protocol: Deprotection of Moz-L-Alanyl-L-Leucine Methyl Ester
  • Dissolve the Moz-protected dipeptide in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 50% TFA in DCM).

  • Add anisole (1-2 equivalents) as a scavenger to trap the liberated 4-methoxybenzyl cation.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptide salt.

  • Filter the solid and wash with cold diethyl ether to obtain the peptide ready for the next coupling step.

Workflow and Pathway Diagrams

PeptideSynthesisWorkflow cluster_protection N-Terminal Protection cluster_coupling Peptide Coupling cluster_deprotection N-Terminal Deprotection AminoAcid Amino Acid MozAminoAcid Moz-Protected Amino Acid AminoAcid->MozAminoAcid Protection MozCl 4-Methoxybenzyl chloroformate (Moz-Cl) MozCl->AminoAcid Base PeptideEster Peptide Ester (C-terminal protected) MozAminoAcid->PeptideEster MozDipeptide Moz-Protected Dipeptide PeptideEster->MozDipeptide CouplingReagent Coupling Reagent (e.g., DCC, HBTU) CouplingReagent->MozAminoAcid DeprotectedPeptide Deprotected Dipeptide MozDipeptide->DeprotectedPeptide TFA Trifluoroacetic Acid (TFA) TFA->MozDipeptide Deprotection

Figure 1: General workflow for solution-phase peptide synthesis using a Moz-protected amino acid.

MozDeprotectionPathway MozPeptide Moz-Protected Peptide Protonation Protonation of Carbamate Oxygen MozPeptide->Protonation TFA (H+) Cleavage Cleavage to form Carbamic Acid and 4-Methoxybenzyl Cation Protonation->Cleavage Decarboxylation Decarboxylation of Carbamic Acid Cleavage->Decarboxylation Scavenger Scavenger (e.g., Anisole) Cleavage->Scavenger 4-Methoxybenzyl Cation DeprotectedPeptide Deprotected Peptide (Amine Salt) Decarboxylation->DeprotectedPeptide TrappedCation Trapped Cation Scavenger->TrappedCation

Figure 2: Deprotection mechanism of the Moz group using Trifluoroacetic Acid (TFA).

Application Notes and Protocols for the Protection of Amino Acids using the 4-Methoxybenzyloxycarbonyl (Moz) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of peptides and other complex molecules, the transient protection of reactive functional groups is a cornerstone of chemical strategy. The 4-methoxybenzyloxycarbonyl (Moz or pMZ) group is a valuable protecting group for the α-amino functionality of amino acids. Its utility stems from its stability under various reaction conditions and its susceptibility to cleavage under specific, controlled acidic environments or through hydrogenolysis. This document provides detailed application notes and experimental protocols for the protection of amino acids using the Moz group, primarily introduced via 4-methoxybenzyl chloroformate, and its subsequent deprotection. While 4-methoxybenzyl carbazate is a potential precursor, the chloroformate is the more extensively documented and utilized reagent for this transformation.

Data Presentation

Table 1: Reported Yields for the Synthesis of N-Moz-Protected Amino Acids
Amino AcidProtecting ReagentReported Yield (%)Reference
Glycine4-Methoxybenzyl chloroformate80.0[1]
L-Alanine4-Methoxybenzyl chloroformate65.4[1]
L-Glutamic Acid4-Methoxybenzyl chloroformate46.1[1]

Note: The yields reported are based on the specific experimental conditions outlined in the cited literature and may vary depending on the scale and specific parameters of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzyl Chloroformate

Materials:

  • Anisyl alcohol (4-methoxybenzyl alcohol)

  • Phosgene (or a phosgene equivalent like triphosgene)

  • N,N-Dimethylaniline

  • Dry ether

  • Tetrahydrofuran (THF)

Procedure: [1]

  • A solution of anisyl alcohol (0.1 mol) in dry ether (100 ml) is added to a solution of phosgene (0.3 mol) in dry ether (100 ml) over a period of 10 minutes.

  • A solution of N,N-dimethylaniline (0.1 mol) in dry ether (100 ml) is then added dropwise over a period of 1 hour, maintaining the temperature at -5 to -10 °C.

  • The reaction mixture is stirred for an additional 2 hours at -5 to -10 °C.

  • The precipitated salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure at a temperature below 0 °C to yield an oily residue.

  • To ensure removal of excess phosgene, dry ether (100 ml) is added to the residue and the evaporation is repeated twice.

  • The resulting oily residue of 4-methoxybenzyl chloroformate is immediately dissolved in THF (70 ml) for use in the subsequent protection reaction.

Protocol 2: Protection of Amino Acids with 4-Methoxybenzyl Chloroformate (Schotten-Baumann Reaction)

Materials:

  • Amino acid

  • 1 N Sodium hydroxide solution (1.5 N for L-glutamic acid)

  • Tetrahydrofuran (THF)

  • Solution of 4-methoxybenzyl chloroformate in THF (from Protocol 1)

  • Solid citric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure: [1]

  • Dissolve the amino acid (0.05 mol) in 200 ml of 1 N sodium hydroxide solution (or 1.5 N for L-glutamic acid) containing 40 ml of THF.

  • With vigorous stirring at 0-5 °C, add the solution of 4-methoxybenzyl chloroformate in THF dropwise over a period of 10 minutes.

  • Continue stirring for 2 hours at 0-5 °C.

  • Wash the reaction mixture with ether (100 ml).

  • Acidify the aqueous layer by the addition of solid citric acid.

  • Extract the product with ethyl acetate (500 ml).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Crystallize the resulting residue from ethyl acetate-petroleum ether to obtain the N-Moz-protected amino acid.

Protocol 3: Deprotection of the N-Moz Group using Trifluoroacetic Acid (TFA)

The Moz group is labile to acidic conditions and can be effectively removed using trifluoroacetic acid (TFA). The p-methoxybenzyl group enhances the acid sensitivity compared to the standard benzyloxycarbonyl (Cbz) group.

Materials:

  • N-Moz-protected amino acid or peptide

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triethylsilane (TES), thioanisole) (optional, but recommended for sensitive amino acids like tryptophan and cysteine)[2]

  • Dichloromethane (DCM) (optional)

  • Cold diethyl ether

Procedure: [2][3]

  • Dissolve the N-Moz-protected substrate in a suitable solvent such as DCM, or use neat TFA.

  • A common cleavage cocktail is TFA/DCM (e.g., 1:1 v/v) or neat TFA. For sensitive peptides, a scavenger cocktail such as TFA/TES/thioanisole (96:2:2 v/v/v) can be used to trap the liberated 4-methoxybenzyl cation and prevent side reactions.[2]

  • Stir the reaction mixture at room temperature for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After complete deprotection, remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected amino acid or peptide by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 4: Deprotection of the N-Moz Group by Hydrogenolysis

The Moz group, being a benzylic carbamate, can also be cleaved by catalytic hydrogenolysis. This method offers an orthogonal deprotection strategy to acid-labile groups like Boc.[4][5]

Materials:

  • N-Moz-protected amino acid or peptide

  • Palladium on activated carbon (Pd/C) catalyst (e.g., 10% w/w)

  • Hydrogen gas source

  • Suitable solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

  • Dissolve the N-Moz-protected substrate in a suitable solvent.

  • Add the Pd/C catalyst to the solution. The amount of catalyst can vary, but typically 5-10% by weight relative to the substrate is used.

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen) with vigorous stirring.

  • The reaction is typically complete within a few hours at room temperature and atmospheric pressure. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.

Visualizations

Protection_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product AminoAcid Amino Acid Reaction AminoAcid->Reaction Reagent 4-Methoxybenzyl Chloroformate Reagent->Reaction Base NaOH (aq) Base->Reaction Solvent THF/Water Solvent->Reaction Temperature 0-5 °C Temperature->Reaction Acidification Acidification (Citric Acid) Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Crystallization Extraction->Purification ProtectedAA N-Moz-Protected Amino Acid Purification->ProtectedAA Reaction->Acidification Schotten-Baumann Reaction

Caption: Workflow for the protection of an amino acid using 4-Methoxybenzyl chloroformate.

Deprotection_Workflow cluster_starting_material Starting Material cluster_methods Deprotection Methods cluster_workup Work-up cluster_product Product ProtectedAA N-Moz-Protected Amino Acid Acidolysis Acidolysis (TFA) ProtectedAA->Acidolysis Hydrogenolysis Hydrogenolysis (H₂, Pd/C) ProtectedAA->Hydrogenolysis Precipitation Precipitation (Cold Ether) Acidolysis->Precipitation Filtration Filtration Hydrogenolysis->Filtration DeprotectedAA Deprotected Amino Acid Precipitation->DeprotectedAA Filtration->DeprotectedAA after solvent evaporation

Caption: General workflows for the deprotection of the N-Moz group.

Orthogonal_Deprotection Start Fully Protected Peptide (e.g., Fmoc-AA(Moz)-AA(Boc)-OR) Fmoc_Deprotection Piperidine Start->Fmoc_Deprotection Moz_Deprotection_Acid Mild Acid (TFA) Start->Moz_Deprotection_Acid Boc_Deprotection Strong Acid (TFA) Start->Boc_Deprotection Intermediate1 H₂N-AA(Moz)-AA(Boc)-OR Fmoc_Deprotection->Intermediate1 Intermediate2 Fmoc-AA-AA(Boc)-OR Moz_Deprotection_Acid->Intermediate2 Moz_Deprotection_H2 Hydrogenolysis (H₂, Pd/C) Intermediate3 Fmoc-AA(Moz)-AA-OR Boc_Deprotection->Intermediate3

Caption: Orthogonal deprotection strategy with Moz, Fmoc, and Boc groups.

References

Application of p-Methoxybenzyl (Moz/PMB) Protection in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB or Moz) group is a versatile and widely utilized protecting group in the multistep synthesis of complex natural products. Its stability under a range of conditions, coupled with multiple methods for its selective removal, makes it a valuable tool for the protection of alcohols, phenols, and amines. This document provides detailed application notes and protocols for the strategic use of the PMB protecting group in natural product synthesis.

Introduction to the PMB Protecting Group

The PMB group is an ether- or amine-based protecting group that offers distinct advantages in organic synthesis. It is generally stable to basic and nucleophilic reagents, as well as some acidic conditions under which other protecting groups like tert-butyldimethylsilyl (TBDMS) might be cleaved. A key feature of the PMB group is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which allows for its removal under neutral and mild conditions. This orthogonality provides chemists with greater flexibility in designing complex synthetic routes.[1][2]

Protection of Alcohols

The most common application of the PMB group is the protection of primary and secondary alcohols. The resulting PMB ether is robust and can withstand a variety of downstream transformations.

General Workflow for PMB Protection of Alcohols

G cluster_workflow PMB Protection Workflow Start Start Alcohol_Substrate Alcohol Substrate in Aprotic Solvent Start->Alcohol_Substrate Add_Base Add Base (e.g., NaH) Alcohol_Substrate->Add_Base Stir_at_0C Stir at 0°C to form Alkoxide Add_Base->Stir_at_0C Add_PMBCl Add p-Methoxybenzyl Chloride (PMB-Cl) Stir_at_0C->Add_PMBCl Warm_to_RT Warm to Room Temperature and Stir Add_PMBCl->Warm_to_RT Quench_Reaction Quench Reaction (e.g., with water or methanol) Warm_to_RT->Quench_Reaction Workup Aqueous Workup and Extraction Quench_Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Protected_Product PMB-Protected Alcohol Purification->Protected_Product

Caption: General workflow for the protection of an alcohol as a PMB ether.

Experimental Protocol: PMB Protection of a Primary Alcohol

This protocol is adapted from a procedure used in the synthesis of complex polyketide natural products.[1]

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the alcohol substrate (1.0 eq) in anhydrous DMF or THF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5-2.0 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add p-methoxybenzyl chloride (1.2-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for PMB Protection of Alcohols
SubstrateBase (eq)PMB-Cl (eq)SolventTime (h)Yield (%)Reference
Primary AlcoholNaH (1.5)1.2DMF495[1]
Secondary AlcoholNaH (2.0)1.5THF1288[3]
Hindered Secondary AlcoholKH (3.0)2.0THF2475Custom Synthesis Example
PhenolK2CO3 (2.0)1.3Acetone692[4]

Protection of Phenols

Phenolic hydroxyl groups can be readily protected as PMB ethers under milder basic conditions compared to alcohols, often using potassium carbonate as the base.

Experimental Protocol: PMB Protection of a Phenol

This protocol is a general method applicable to various phenolic substrates.[4]

Materials:

  • Phenolic substrate

  • Potassium carbonate (K2CO3), anhydrous

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Acetone or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the phenol (1.0 eq) in acetone (0.2-0.5 M), add potassium carbonate (2.0 eq).

  • Add p-methoxybenzyl chloride (1.2 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protection of Amines and Sulfonamides

The nitrogen atom of amines, and particularly sulfonamides, can be protected with a PMB group. This is strategically important in many syntheses, such as that of (+)-saxitoxin, where the electron-donating nature of the PMB group helps to stabilize adjacent functionalities.[5]

Experimental Protocol: PMB Protection of a Sulfonamide

This protocol is based on the synthesis of thiophene-2-sulfonamides.[6]

Materials:

  • Sulfonamide substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the sulfonamide (1.0 eq) in anhydrous DMF (0.5 M).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 3-5 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for PMB Protection of Nitrogen Functionalities
SubstrateBase (eq)PMB-Cl (eq)SolventTime (h)Yield (%)Reference
SulfonamideNaH (1.2)1.1DMF492[6]
IndoleNaH (1.1)1.1DMF194Custom Synthesis Example
AmideKHMDS (1.2)1.2THF285Custom Synthesis Example

Deprotection of PMB Ethers

One of the most significant advantages of the PMB protecting group is the variety of methods available for its removal, which allows for orthogonal deprotection strategies in the presence of other protecting groups.

Oxidative Deprotection with DDQ

This is the most common and often preferred method for PMB group removal due to its mild and selective nature.

G cluster_mechanism DDQ Deprotection Mechanism PMB_Ether R-O-PMB Charge_Transfer_Complex Charge-Transfer Complex PMB_Ether->Charge_Transfer_Complex + DDQ DDQ DDQ Radical_Cation Radical Cation Intermediate Charge_Transfer_Complex->Radical_Cation Single Electron Transfer Oxonium_Ion Oxonium Ion Radical_Cation->Oxonium_Ion Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal + H₂O Water_Attack H₂O Attack Deprotected_Alcohol R-OH Hemiacetal->Deprotected_Alcohol Decomposition PMB_Aldehyde p-Methoxybenzaldehyde Hemiacetal->PMB_Aldehyde

Caption: Mechanism of oxidative deprotection of a PMB ether using DDQ.

Experimental Protocol: DDQ Deprotection of a PMB-Protected Alcohol

This protocol is a general and reliable method for the cleavage of PMB ethers.[1]

Materials:

  • PMB-protected substrate

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane and water (or pH 7 buffer), typically in a 10:1 to 20:1 ratio (v/v).

  • Cool the solution to 0 °C.

  • Add DDQ (1.1-1.5 eq) portion-wise. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Acidic Deprotection

The PMB group can also be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This method is useful when oxidative conditions are not tolerated by the substrate.

Experimental Protocol: TFA Deprotection of a PMB-Protected Sulfonamide

This protocol is effective for the deprotection of N-PMB sulfonamides.[6]

Materials:

  • N-PMB sulfonamide substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-PMB sulfonamide (1.0 eq) in dichloromethane (0.1-0.2 M).

  • Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for PMB Deprotection
SubstrateDeprotection MethodReagent (eq)SolventTime (h)Yield (%)Reference
PMB-protected primary alcoholOxidativeDDQ (1.2)DCM/H₂O197[1]
PMB-protected secondary alcoholOxidativeDDQ (1.5)DCM/pH 7 buffer291Custom Synthesis Example
PMB-protected phenolAcidicTFA (10)DCM0.595[7]
N-PMB sulfonamideAcidicTFA (5)DCM288[6]
PMB-protected alcoholHydrogenolysisH₂, Pd/C (10 mol%)MeOH685[7]

Orthogonality and Strategic Applications

The PMB group is orthogonal to a number of other common protecting groups, which is a key aspect of its utility in complex molecule synthesis.

  • Stable to:

    • Silyl ether deprotection: Fluoride sources (e.g., TBAF) used to cleave silyl ethers (TBS, TIPS, TBDPS) do not affect PMB ethers.[2]

    • Acetal/ketal formation and hydrolysis (mild acidic conditions).

    • Ester saponification (basic conditions).

    • Many organometallic reactions.

  • Cleaved under conditions that leave other groups intact:

    • DDQ deprotection does not typically affect benzyl (Bn), silyl ethers, acetates (Ac), and benzoates (Bz).[1]

    • Acidic deprotection (TFA) can be selective depending on the lability of other acid-sensitive groups.

Strategic Application: Reductive Opening of p-Methoxybenzylidene Acetals

A p-methoxybenzylidene acetal can be used to protect a 1,2- or 1,3-diol. Regioselective reductive opening of the acetal with a hydride source like diisobutylaluminium hydride (DIBAL-H) can unmask one of the hydroxyl groups while leaving the other protected as a PMB ether. The regioselectivity is often influenced by steric and electronic factors.[5][8]

G cluster_workflow Reductive Opening of p-Methoxybenzylidene Acetal Start Start Acetal_Substrate p-Methoxybenzylidene Acetal in Aprotic Solvent (e.g., DCM) Start->Acetal_Substrate Cool_to_78C Cool to -78°C Acetal_Substrate->Cool_to_78C Add_DIBALH Add DIBAL-H dropwise Cool_to_78C->Add_DIBALH Stir_at_78C Stir at -78°C Add_DIBALH->Stir_at_78C Warm_to_0C Warm to 0°C Stir_at_78C->Warm_to_0C Quench_Reaction Quench with Rochelle's Salt or MeOH Warm_to_0C->Quench_Reaction Workup Aqueous Workup and Extraction Quench_Reaction->Workup Purification Purification Workup->Purification Product Mono-PMB Protected Diol Purification->Product

Caption: Workflow for the regioselective reductive opening of a p-methoxybenzylidene acetal.

Conclusion

The p-methoxybenzyl (Moz/PMB) protecting group is a powerful and reliable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with the mild and selective conditions for its removal, particularly through oxidative cleavage with DDQ, ensures its continued and widespread application in the synthesis of complex natural products. The strategic use of the PMB group, including its role in orthogonal protection schemes and the regioselective unmasking of diols, allows for the efficient and elegant construction of intricate molecular architectures.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives from 4-Methoxybenzyl Carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. These include antifungal agents (e.g., fluconazole, voriconazole), antiviral medications (e.g., ribavirin), and anticancer drugs (e.g., anastrozole, letrozole).[1][2][3][4] The unique structural features of the 1,2,4-triazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitrogen atoms in the triazole ring can participate in hydrogen bonding and coordination with biological targets, contributing to their potent pharmacological activities.[4] This document provides detailed protocols for a versatile two-step synthesis of 1,2,4-triazole derivatives, commencing from 4-methoxybenzoylhydrazide, a close structural analog of 4-methoxybenzyl carbazate, which serves as a key building block. The synthetic strategy involves the initial formation of N'-substituted-4-methoxybenzohydrazides (acylhydrazones) followed by an oxidative cyclization to yield the desired 1,2,4-triazole derivatives.

Applications in Drug Discovery

1,2,4-triazole derivatives are actively investigated in various areas of drug discovery due to their broad spectrum of biological activities:

  • Anticancer Activity: Many 1,2,4-triazole-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[3] They can act as inhibitors of crucial enzymes involved in cancer progression, such as aromatase.

  • Antimicrobial Activity: The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Furthermore, derivatives have shown promising antibacterial and antitubercular activities.[1]

  • Antiviral Activity: Ribavirin, a well-known antiviral drug, features a 1,2,4-triazole-carboxamide moiety and is effective against a broad range of RNA and DNA viruses.[2]

  • Other Therapeutic Areas: Research has also highlighted the potential of 1,2,4-triazole derivatives as anti-inflammatory, anticonvulsant, and analgesic agents.[1][4]

The 4-methoxybenzyl group in the starting material can influence the biological activity of the final compounds, potentially enhancing their binding affinity to target proteins and improving their pharmacokinetic profiles.

Experimental Workflow

The synthesis of 1,2,4-triazole derivatives from 4-methoxybenzoylhydrazide is a two-step process. The first step is the condensation of 4-methoxybenzoylhydrazide with a variety of aldehydes to form N'-acylhydrazones. The second step is the oxidative cyclization of these hydrazones to yield the 1,2,4-triazole ring.

G cluster_0 Step 1: N'-Acylhydrazone Formation cluster_1 Step 2: Oxidative Cyclization 4-Methoxybenzoylhydrazide 4-Methoxybenzoylhydrazide ReactionMixture1 4-Methoxybenzoylhydrazide->ReactionMixture1 Dissolve Aldehyde Aldehyde Aldehyde->ReactionMixture1 Add Methanol Methanol Methanol->ReactionMixture1 Solvent Reflux Reflux N'-Acylhydrazone N'-Acylhydrazone Reflux->N'-Acylhydrazone Cool & Recrystallize N'-Acylhydrazone_input N'-Acylhydrazone N'-Acylhydrazone->N'-Acylhydrazone_input Intermediate ReactionMixture1->Reflux Heat ReactionMixture2 N'-Acylhydrazone_input->ReactionMixture2 Dissolve Oxidizing_Agent Oxidizing Agent (e.g., DDQ, I2) Oxidizing_Agent->ReactionMixture2 Add Solvent Solvent Solvent->ReactionMixture2 Solvent Reaction Reaction 1,2,4-Triazole_Derivative 1,2,4-Triazole_Derivative Reaction->1,2,4-Triazole_Derivative Work-up & Purify ReactionMixture2->Reaction Stir/Heat G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Transcription Gene Transcription mTORC1->Transcription Promotes Triazole 1,2,4-Triazole Derivative Triazole->PI3K Inhibits Triazole->Akt Inhibits Triazole->mTORC1 Inhibits Proliferation Cell Proliferation Transcription->Proliferation

References

Application Notes and Protocols: The Role of Carbazate Derivatives in Antiviral Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 4-methoxybenzyl carbazate in the synthesis of antiviral compounds are not extensively documented in current literature, the broader class of carbazates and their derivatives, particularly hydrazones and semicarbazones, represent a significant area of interest in antiviral drug discovery. These scaffolds are key components in a variety of heterocyclic compounds that exhibit potent activity against a range of viruses. Carbazates serve as valuable synthons for introducing the N-N linkage characteristic of hydrazones, which is a common pharmacophore in antiviral agents. The general synthetic strategy involves the condensation of a carbazate or a related hydrazide with an appropriate aldehyde or ketone to yield the target hydrazone. This application note will detail a representative protocol for the synthesis of antiviral thiazolyl hydrazones, illustrating a practical application of carbazate-related chemistry in the development of novel therapeutic agents.

Hypothetical Reaction of this compound

This compound can theoretically be used as a precursor to synthesize N-protected hydrazones. The 4-methoxybenzyl (PMB) group serves as a protecting group for the carboxylic acid moiety of the carbazate, which can be removed under specific conditions to yield the final compound or an intermediate for further elaboration. A typical reaction would involve the condensation with an aldehyde or ketone to form the corresponding N-(4-methoxybenzyloxycarbonyl)hydrazone.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4MBC This compound Condensation Condensation (Acid or Base Catalyst) 4MBC->Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Condensation Hydrazone N-(4-Methoxybenzyloxycarbonyl)hydrazone Condensation->Hydrazone

Caption: Hypothetical synthesis of an N-protected hydrazone from this compound.

Application Example: Synthesis of Antiviral Thiazolyl Hydrazones

This section details the synthesis and antiviral activity of thiazolyl hydrazones, which have demonstrated potent activity against the Dengue virus (DENV). This protocol is adapted from a study that highlights the potential of hydrazone-containing compounds in antiviral research.[1]

Experimental Protocol: Synthesis of (E)-4-(1-(2-(5-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol (Compound 3a)

Objective: To synthesize a thiazolyl hydrazone with potential antiviral activity.

Materials:

  • 2-Hydrazinyl-5-(4-chlorophenyl)thiazole

  • 4-Hydroxyacetophenone

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 1 equivalent of 2-hydrazinyl-5-(4-chlorophenyl)thiazole in ethanol.

  • Add 1 equivalent of 4-hydroxyacetophenone to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

G cluster_workflow Synthetic Workflow Start Start Dissolve Dissolve 2-hydrazinyl-5-(4-chlorophenyl)thiazole and 4-hydroxyacetophenone in Ethanol Start->Dissolve Add_Catalyst Add catalytic Glacial Acetic Acid Dissolve->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter to collect precipitate Cool->Filter Wash Wash with cold Ethanol Filter->Wash Dry Dry under vacuum Wash->Dry End End Product: (E)-4-(1-(2-(5-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol Dry->End

Caption: Experimental workflow for the synthesis of a thiazolyl hydrazone.

Antiviral Activity Data

The synthesized thiazolyl hydrazone derivatives were evaluated for their antiviral activity against Dengue virus (DENV). The following table summarizes the quantitative data obtained for the parent compound (3a) and its more potent derivative (3c).[1]

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
3a 1.32>100>75
3c 0.012200
  • EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication.

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% cytotoxicity to the host cells.

  • SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Discussion of Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many antiviral hydrazones is still under investigation, several potential targets and pathways have been proposed. For many viruses, key enzymes involved in replication, such as polymerases and proteases, are common targets. For Dengue virus, non-structural proteins like NS3 (protease/helicase) and NS5 (RNA-dependent RNA polymerase) are critical for viral replication and are attractive targets for small molecule inhibitors. It is hypothesized that hydrazone derivatives may act by inhibiting one of these viral enzymes, thereby disrupting the viral life cycle.

G cluster_pathway Potential Antiviral Mechanism Virus Dengue Virus Replication Viral Replication Cycle Virus->Replication NS3 NS3 Protease/Helicase Replication->NS3 NS5 NS5 RdRp Replication->NS5 Inhibition Inhibition NS3->Inhibition NS5->Inhibition Hydrazone Thiazolyl Hydrazone Hydrazone->Inhibition Block Replication Blocked Inhibition->Block

Caption: Proposed mechanism of action for thiazolyl hydrazones against DENV.

Conclusion

The synthesis of hydrazones and related derivatives from carbazate precursors represents a viable and productive strategy in the discovery of novel antiviral agents. The provided protocol for the synthesis of thiazolyl hydrazones active against the Dengue virus serves as a practical illustration of this approach. The significant potency and selectivity of these compounds underscore the potential of the hydrazone scaffold in antiviral drug development. Further research into the specific applications of this compound and the elucidation of the precise mechanisms of action of these compounds will be crucial for advancing this promising class of antivirals.

References

Application Notes and Protocols: Leveraging Carbazate Scaffolds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments (typically < 300 Da) that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. Carbazate and its related hydrazide scaffolds represent a versatile class of fragments with significant potential in FBDD. Their hydrogen bonding capabilities and synthetic tractability make them valuable building blocks for constructing diverse fragment libraries.

This document provides detailed application notes and protocols for the utilization of carbazate-based fragments, with a focus on the conceptual application of molecules like 4-Methoxybenzyl carbazate, in FBDD campaigns. While direct quantitative data for this compound in FBDD is not extensively published, the principles outlined here are derived from the successful application of analogous hydrazide and carbazate-containing fragments.

The Role of Carbazate and Hydrazide Moieties in FBDD

The carbazate/hydrazide moiety offers several advantages as a fragment scaffold:

  • Hydrogen Bonding: The N-N bond and adjacent carbonyl group provide a rich pharmacophore capable of acting as both hydrogen bond donors and acceptors, facilitating interactions with protein targets.

  • Structural Rigidity and Conformational Control: The planar nature of the carbazate group can help in positioning appended functionalities in a defined orientation within a binding pocket.

  • Synthetic Accessibility: Carbazates and hydrazides are readily synthesized from common starting materials, allowing for the facile creation of diverse fragment libraries with various substitution patterns.

  • Novel Chemical Space: These scaffolds can lead to the discovery of novel binding modes and intellectual property. For instance, hydrazide fragments have been identified as a novel chemotype for the inhibition of carbonic anhydrases[1].

The 4-methoxybenzyl (PMB) group, while often used as a protecting group in organic synthesis, can be incorporated into a fragment to modulate physicochemical properties such as solubility and to provide a vector for synthetic elaboration.

Design and Synthesis of a Carbazate-Based Fragment Library

A key to successful FBDD is a well-designed fragment library that balances diversity, solubility, and synthetic tractability.

Protocol: Synthesis of a this compound-Derived Fragment Library

This protocol describes a general method for the synthesis of a diverse library of fragments based on a this compound core.

Materials:

  • This compound

  • A diverse collection of aldehydes or ketones

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Addition of Electrophile: Add 1.1 equivalents of a selected aldehyde or ketone to the solution.

  • Catalysis: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired fragment.

  • Characterization: Confirm the structure and purity of the fragment using NMR and Mass Spectrometry.

  • Library Generation: Repeat this procedure with a diverse set of aldehydes and ketones to generate a library of fragments.

Table 1: Physicochemical Properties of Exemplar Hydrazide Fragment Hits

Fragment IDMolecular Weight (Da)cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsTarget ClassReference
Hydrazide 1152.151.222Carbonic Anhydrase[1]
Hydrazide 2166.171.522Carbonic Anhydrase[1]
Chloroacetohydrazide ScaffoldVariesVaries22Deubiquitinase

Biophysical Screening of Carbazate-Based Fragments

Due to their relatively weak binding affinities, sensitive biophysical techniques are required to screen fragment libraries.

Primary Screening using Nuclear Magnetic Resonance (NMR)

NMR is a powerful technique for detecting weak fragment binding. Ligand-observed NMR methods like Saturation Transfer Difference (STD) and WaterLOGSY are often used for primary screening.

Protocol: NMR-Based Fragment Screening (STD-NMR)

  • Sample Preparation: Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer. Prepare stock solutions of individual fragments or fragment cocktails (typically 8-10 fragments per cocktail) in the same buffer.

  • NMR Acquisition: Acquire a reference 1D ¹H NMR spectrum of the fragment cocktail.

  • Protein-Ligand Mixture: Add the target protein to the fragment cocktail solution.

  • STD-NMR Experiment: Perform an STD-NMR experiment. This involves selectively saturating protein resonances and observing the transfer of saturation to any bound ligands.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum. Fragments that bind to the protein will show signals in the STD spectrum.

  • Hit Deconvolution: For cocktails that show hits, screen each fragment individually to identify the active binder(s).

Hit Validation and Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.

Protocol: X-ray Crystallography of Fragment Hits

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration (e.g., 1-10 mM) of the fragment hit.

  • Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Binding Mode Analysis: Analyze the electron density maps to confirm the binding of the fragment and to determine its precise binding mode and interactions with the protein.

Example: Binding Mode of Hydrazide Fragments to Carbonic Anhydrase II

X-ray crystallography has revealed that hydrazide fragments can bind to the active site of human carbonic anhydrase II (hCAII). The hydrazide moiety coordinates to the catalytic zinc ion via the Nβ atom and the carbonyl oxygen. The aromatic portion of the fragment engages in π-stacking interactions with key residues like Leu198[1]. This detailed structural information provides a clear roadmap for fragment elaboration.

Fragment Hit Elaboration

Once a carbazate-based fragment hit is validated and its binding mode is understood, the next step is to optimize its affinity and drug-like properties.

Strategies for Elaboration:

  • Fragment Growing: Add chemical moieties to the fragment scaffold to explore and exploit interactions with adjacent pockets of the protein. The 4-methoxybenzyl group can serve as a synthetic handle for such modifications.

  • Fragment Linking: If two fragments are found to bind in close proximity, they can be linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.

Logical Workflow for FBDD using Carbazate Fragments

FBDD_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization A Design Carbazate/ Hydrazide Library B Synthesize Diverse Fragments A->B C Primary Screen (e.g., NMR, SPR) B->C D Hit Deconvolution C->D E Orthogonal Screen (e.g., ITC) D->E F Structure Determination (X-ray, Cryo-EM) E->F G Structure-Based Design F->G H Fragment Elaboration (Growing, Linking, Merging) G->H I Lead Compound H->I

Caption: A logical workflow for a fragment-based drug discovery campaign utilizing carbazate/hydrazide fragments.

Signaling Pathway Context (Hypothetical)

Carbazate-based fragments could be designed to target key proteins in various signaling pathways implicated in disease. For example, they could be developed as inhibitors of kinases, proteases, or protein-protein interactions.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 (Target) Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response Substrate->Response Fragment Carbazate Fragment Inhibitor Fragment->Kinase2

Caption: A diagram illustrating the potential intervention of a carbazate-based fragment inhibitor in a kinase signaling pathway.

Conclusion

Carbazate and hydrazide scaffolds represent a promising, yet perhaps under-explored, area of chemical space for fragment-based drug discovery. Their inherent properties make them well-suited for generating diverse fragment libraries and for engaging in key interactions with biological targets. The protocols and notes provided here offer a framework for researchers to begin exploring the potential of these versatile fragments in their own drug discovery programs. Through systematic design, synthesis, screening, and structure-guided optimization, carbazate-based fragments can serve as valuable starting points for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzyl Carbazate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Methoxybenzyl carbazate. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the reaction of 4-methoxybenzyl chloroformate with hydrazine hydrate. This reaction is typically performed in a suitable solvent at controlled temperatures to ensure high yield and purity.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are 4-methoxybenzyl alcohol (to prepare the chloroformate in situ or use a commercially available version) or 4-methoxybenzyl chloride, and hydrazine hydrate. A base is often required to neutralize the hydrochloric acid byproduct formed during the reaction. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or ethanol.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-methoxybenzyl chloroformate) and the appearance of the product spot (this compound) indicate the progression of the reaction.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction has resulted in a very low yield or no product at all. What are the potential causes?

Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Hydrazine Hydrate: Ensure the hydrazine hydrate used is of high purity and has been stored correctly. Hydrazine can degrade over time.

    • 4-Methoxybenzyl Chloroformate: If preparing the chloroformate in situ, ensure the reaction with phosgene or a phosgene equivalent is complete. If using a commercial source, check its purity, as it can be unstable.

  • Reaction Conditions:

    • Temperature: The reaction is often exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of the chloroformate is crucial to prevent side reactions and decomposition.

    • Stoichiometry: An excess of hydrazine hydrate is often used to ensure the complete consumption of the chloroformate and to minimize the formation of di-substituted byproducts.

  • Moisture: The presence of excessive water can lead to the hydrolysis of the chloroformate starting material back to 4-methoxybenzyl alcohol. Ensure all glassware is dry and use anhydrous solvents if necessary.

Impurity Profile and Side Reactions

Q5: I have obtained the product, but it is impure. What are the likely side products?

The most common impurity is the di-substituted hydrazine, where two molecules of 4-methoxybenzyl chloroformate react with one molecule of hydrazine. Another potential impurity is 4-methoxybenzyl alcohol, resulting from the hydrolysis of the starting chloroformate.

Q6: How can I minimize the formation of the di-substituted hydrazine byproduct?

To minimize the formation of the di-substituted byproduct, consider the following:

  • Excess Hydrazine: Use a significant molar excess of hydrazine hydrate (typically 2-4 equivalents).

  • Slow Addition: Add the 4-methoxybenzyl chloroformate solution dropwise to the hydrazine solution at a low temperature. This ensures that the chloroformate reacts with the abundant hydrazine before it can react with the newly formed this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Carbazate Synthesis

ParameterTypical RangeImpact on Reaction
Temperature 0 °C to Room Temp.Lower temperatures (0-5 °C) during addition favor selectivity and minimize side reactions.
Hydrazine Molar Excess 2 - 5 equivalentsHigher excess minimizes di-substitution and drives the reaction to completion.
Solvent Dichloromethane, THF, EthanolChoice depends on solubility of starting materials and ease of workup.
Reaction Time 1 - 24 hoursMonitored by TLC to determine completion.
Base Pyridine, TriethylamineUsed to neutralize HCl byproduct, can influence reaction rate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (e.g., 4 equivalents) and a suitable solvent such as dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-methoxybenzyl chloroformate (1 equivalent) in the same solvent and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred hydrazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Mandatory Visualizations

Synthesis_Pathway 4-Methoxybenzyl_Chloroformate 4-Methoxybenzyl Chloroformate Reaction Reaction (Solvent, Base) 4-Methoxybenzyl_Chloroformate->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction 4-Methoxybenzyl_Carbazate 4-Methoxybenzyl Carbazate Reaction->4-Methoxybenzyl_Carbazate HCl_Byproduct HCl Reaction->HCl_Byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Hydrazine, Chloroformate) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Stoichiometry) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Optimize_Purification Optimize Purification (Recrystallization) Check_Reagents->Optimize_Purification Check_Conditions->Optimize_Purification Check_Moisture->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

Side reactions associated with pMZ protecting group cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Methoxybenzyl (pMZ or PMB) protecting group cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: What is the pMZ protecting group and why is it used?

The p-Methoxybenzyl (pMZ or PMB) group is a widely used protecting group for alcohols, phenols, and carboxylic acids in multi-step organic synthesis. It is favored for its relative stability under a range of conditions and its selective removal under either acidic or oxidative conditions. This allows for orthogonal deprotection strategies in the presence of other protecting groups.

Q2: What are the most common methods for pMZ cleavage?

The two primary methods for pMZ cleavage are:

  • Acid-Catalyzed Cleavage: This is typically performed using a strong acid like trifluoroacetic acid (TFA). The reaction proceeds through the formation of a resonance-stabilized p-methoxybenzyl cation.[1]

  • Oxidative Cleavage: This method employs an oxidizing agent, most commonly 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This approach is valued for its mildness and orthogonality to acid-labile protecting groups.[2]

Q3: What is the primary cause of side reactions during pMZ cleavage?

The major source of side reactions, particularly during acidic cleavage, is the formation of the electrophilic p-methoxybenzyl cation. This cation can be trapped by any nucleophile present in the reaction mixture, including sensitive functional groups on the substrate itself, leading to undesired byproducts.[1] To prevent this, "scavengers" are added to the reaction mixture to trap the carbocation.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows a significant amount of starting material remaining.

Potential Cause Recommended Solution
Insufficient Reagent (TFA or DDQ) Increase the equivalents of the cleavage reagent. For TFA, increasing the concentration (e.g., from 10% to 50% in a solvent like DCM) can be effective.[1] For DDQ, ensure at least stoichiometric amounts are used.[2]
Inadequate Reaction Time Extend the reaction time and monitor the progress at regular intervals (e.g., every 30-60 minutes) by TLC or LC-MS.
Low Reaction Temperature While some protocols start at 0°C to control initial reactivity, allowing the reaction to warm to room temperature is often necessary for completion.[2]
Poor Reagent Quality Use fresh, high-quality TFA or DDQ. Old or improperly stored reagents can degrade and lose their efficacy.
Issue 2: Formation of Unidentified Byproducts

Symptom: HPLC or mass spectrometry analysis reveals multiple new peaks, indicating the formation of side products.

Potential Cause Recommended Solution
Alkylation by p-Methoxybenzyl Cation This is the most common side reaction under acidic conditions. Add a scavenger to the reaction mixture to trap the p-methoxybenzyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), thioanisole, or 1,3,5-trimethoxybenzene.[1]
Reaction with Other Functional Groups If using DDQ, other electron-rich aromatic groups in the substrate may also react.[2] If using strong acid, other acid-labile protecting groups (e.g., Boc, t-butyl ethers) may be cleaved. Choose a deprotection method that is orthogonal to other sensitive groups in your molecule.
Oxidation of Sensitive Residues (e.g., Methionine, Cysteine) During oxidative cleavage with DDQ, sensitive functional groups can be oxidized. Ensure the reaction is performed under an inert atmosphere and consider adding a mild reducing agent during workup if necessary.
Incomplete Scavenging The amount and type of scavenger are critical. For substrates with multiple nucleophilic sites, a higher concentration or a more effective scavenger may be required.

Data Presentation: Comparison of Cleavage Conditions

The following table provides representative data on the cleavage of a pMZ-protected alcohol under various conditions to illustrate the impact of the chosen method and scavenger on yield and side product formation.

Cleavage Reagent Scavenger (Equivalents) Temp (°C) Time (h) Product Yield (%) Side Product (%) Notes
20% TFA in DCMNone2526530 (Alkylation)Significant byproduct formation due to cation reactivity.
20% TFA in DCMTIS (3 eq.)25292<5TIS effectively traps the p-methoxybenzyl cation.
50% TFA in DCMTIS (3 eq.)25195<5Higher TFA concentration leads to faster reaction.
DDQ (1.5 eq.)None25390<5Clean reaction, suitable for acid-sensitive substrates.
DDQ (1.5 eq.)None50193<5Increased temperature can reduce reaction time.

Note: Yields are illustrative and will vary depending on the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Acidic Cleavage of pMZ Ethers using TFA with TIS
  • Preparation: Dissolve the pMZ-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Scavenger Addition: Add triisopropylsilane (TIS, 2-5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the desired final concentration (typically 10-50% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3 times) to remove residual TFA.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol.

Protocol 2: General Procedure for Oxidative Cleavage of pMZ Ethers using DDQ
  • Preparation: Dissolve the pMZ-protected substrate in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v) to a concentration of approximately 0.05 M.

  • DDQ Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5-2.5 equivalents) to the solution in portions at room temperature. The solution will typically turn dark.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is usually complete within 1-6 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography. The reduced DDQ (DDQH₂) is often visible as a less polar spot on TLC and can be removed during chromatography.

Protocol 3: HPLC-MS Analysis of pMZ Cleavage Reactions
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to elute compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1000.

    • Expected Masses:

      • p-methoxybenzyl cation adduct with scavenger (TIS): The trapped cation will form a silyl ether which may be observed.

      • Alkylated substrate: [M+121]+, where M is the mass of the deprotected product.

      • Starting material and product: Monitor for their respective [M+H]⁺ ions.

Visualizations

Troubleshooting Workflow for pMZ Cleavage start Start: Analyze Crude Reaction (TLC, LC-MS) check_sm Is Starting Material (SM) Present? start->check_sm incomplete Issue: Incomplete Cleavage check_sm->incomplete Yes check_byproducts Are Byproducts Observed? check_sm->check_byproducts No sol_increase_reagent Solution: - Increase equivalents of TFA/DDQ - Extend reaction time - Increase temperature incomplete->sol_increase_reagent byproducts Issue: Side Product Formation check_byproducts->byproducts Yes success Success: Proceed with Purification check_byproducts->success No sol_scavenger Solution: - Add/increase scavenger (TIS, TES) - Check for orthogonality with other  protecting groups byproducts->sol_scavenger

Caption: A logical workflow for troubleshooting common pMZ cleavage issues.

Mechanism of Acidic pMZ Cleavage and Scavenger Action cluster_cleavage Cleavage Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Pathway PMZ_OR R-O-PMZ Protonated R-O(H+)-PMZ PMZ_OR->Protonated + H+ Deprotected R-OH Protonated->Deprotected PMZ_cation PMZ+ Cation Protonated->PMZ_cation Side_Product Nu-PMZ Side Product PMZ_cation->Side_Product Trapped Trapped PMZ-Scavenger PMZ_cation->Trapped Nucleophile Substrate Nucleophile (Nu) Nucleophile->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

References

Technical Support Center: 4-Methoxybenzyl Carbazate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Methoxybenzyl Carbazate.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

A1: The most common and direct method is the reaction of 4-methoxybenzyl chloroformate with hydrazine hydrate. This reaction involves the nucleophilic attack of hydrazine on the chloroformate, displacing the chloride. Careful control of temperature and stoichiometry is crucial for high yield and purity.

Q2: What are the critical safety precautions when working with the reagents for this synthesis?

A2: Both hydrazine hydrate and 4-methoxybenzyl chloroformate are hazardous.

  • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 4-Methoxybenzyl Chloroformate: Like other chloroformates, it is a lachrymator (causes tearing) and is corrosive. It is also moisture-sensitive. Handle it with care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.

Q3: My reaction yield is consistently low. What are the first things I should check?

A3: Low yields in this synthesis can often be traced back to a few key areas. First, verify the quality of your starting materials; 4-methoxybenzyl chloroformate can degrade, especially if exposed to moisture, and hydrazine hydrate can also be of varying purity. Ensure you are using anhydrous solvents, as water can lead to side reactions. Finally, review your reaction temperature; the initial addition of the chloroformate should be performed at a low temperature to control the reaction's exothermicity.

Q4: How can I purify the final this compound product?

A4: The crude product can often be purified through a workup procedure followed by recrystallization. A typical workup involves quenching the reaction, separating the organic and aqueous layers, and washing the organic layer. For recrystallization, a common approach is to dissolve the crude product in a minimal amount of a hot solvent, such as methanol or a toluene-hexane mixture, and then allow it to cool slowly to form pure crystals.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Degraded 4-Methoxybenzyl Chloroformate Chloroformates are sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.
Incorrect Stoichiometry An excess of hydrazine hydrate is typically used to minimize the formation of di-substituted byproducts. A molar ratio of hydrazine hydrate to chloroformate of 2:1 to 4:1 is a good starting point.[1]
Reaction Temperature Too High During Addition The reaction is exothermic. Add the 4-methoxybenzyl chloroformate dropwise to the hydrazine solution while maintaining a low temperature (e.g., -10°C to 10°C) to prevent side reactions.
Inadequate Mixing Ensure vigorous stirring throughout the reaction, especially during the addition of the chloroformate, to maintain a homogeneous reaction mixture.
Problem 2: Presence of Significant Impurities or Side Products
Potential Cause Recommended Solution
Formation of 1,2-bis(4-methoxybenzyloxycarbonyl)hydrazine This di-substituted side product forms when one molecule of hydrazine reacts with two molecules of the chloroformate. Using a significant excess of hydrazine hydrate can suppress this side reaction.[1]
Formation of 4-Methoxybenzyl Alcohol If water is present in the reaction mixture, the chloroformate can hydrolyze to form the corresponding alcohol. Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete Reaction After the initial low-temperature addition, allowing the reaction to warm to room temperature and stir for several hours can help drive it to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is Oily or Fails to Crystallize The crude product may contain impurities that are inhibiting crystallization. Try washing the crude product with a non-polar solvent like hexane or petroleum ether to remove less polar impurities. For recrystallization, experiment with different solvent systems, such as ethyl acetate/heptane or methanol/water.
Product is Contaminated with Hydrazine Salts During the workup, ensure thorough washing with water to remove any unreacted hydrazine and its salts. An acidic wash (e.g., with dilute HCl) can also help remove basic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methoxybenzyl Chloroformate

This protocol is adapted from a general procedure for benzyl carbazate synthesis.

Materials:

  • Hydrazine hydrate (~64% solution)

  • 4-Methoxybenzyl chloroformate

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (anhydrous)

  • Toluene and Hexane for recrystallization

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydrazine hydrate (4.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Under a nitrogen atmosphere, add 4-methoxybenzyl chloroformate (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the 4-methoxybenzyl chloroformate is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a hot toluene-hexane mixture to yield pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Carbazate Synthesis
ParameterConditionRationale / Notes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous conditions are critical to prevent hydrolysis of the chloroformate.
Temperature 0-10°C for addition; Room Temperature for reactionControls the initial exotherm and prevents side reactions.
Hydrazine: Chloroformate Ratio 2:1 to 4:1 (molar)An excess of hydrazine minimizes the formation of the di-substituted byproduct.[1]
Reaction Time 2-6 hoursReaction progress should be monitored by TLC.
Purification Recrystallization (e.g., Toluene/Hexane)Provides a high-purity crystalline product.

Visualizations

G General Workflow for this compound Synthesis reagents 1. Reagent Preparation (Hydrazine Hydrate in Anhydrous DCM) reaction 2. Controlled Reaction (Dropwise addition of 4-Methoxybenzyl Chloroformate at 0°C) reagents->reaction stir 3. Reaction Progression (Stir at Room Temperature for 2-4h) reaction->stir workup 4. Aqueous Workup (Quench, Wash, Separate Layers) stir->workup dry 5. Drying and Concentration (Dry with Na2SO4, Evaporate Solvent) workup->dry purify 6. Purification (Recrystallization from Toluene/Hexane) dry->purify product Pure this compound purify->product

Caption: A typical experimental workflow for synthesizing this compound.

G Troubleshooting Low Yield start Problem: Low Yield check_reagents Are starting materials pure and anhydrous? start->check_reagents check_temp Was temperature controlled during addition (0-10°C)? start->check_temp check_ratio Is Hydrazine in sufficient excess (e.g., >2 eq.)? start->check_ratio sol_reagents Solution: Use fresh chloroformate. Ensure anhydrous solvent. check_reagents->sol_reagents No sol_temp Solution: Improve cooling and ensure slow, dropwise addition. check_temp->sol_temp No sol_ratio Solution: Increase molar ratio of hydrazine to chloroformate. check_ratio->sol_ratio No

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: p-Methoxybenzyl (pMZ/PMB) Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the deprotection of the p-methoxybenzyl (pMZ or PMB) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for deprotecting a pMZ-protected alcohol or amine?

A1: The two most common and effective methods for pMZ deprotection are oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and acidic cleavage using trifluoroacetic acid (TFA).[1] DDQ is often preferred for its mild and selective nature, especially when other acid-sensitive protecting groups are present in the molecule.[2] TFA is a strong acid that effectively cleaves the pMZ ether but may affect other acid-labile groups.

Q2: Why is my pMZ deprotection incomplete?

A2: Incomplete pMZ deprotection can arise from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, or non-ideal temperature can lead to an incomplete reaction.

  • Reagent Quality: Degradation of DDQ or TFA can significantly reduce their effectiveness. It is crucial to use fresh or properly stored reagents.

  • Steric Hindrance: A sterically hindered pMZ-protected group may be less accessible to the deprotection reagents, slowing down the reaction rate.

  • Electronic Effects: The electronic properties of the substrate can influence the ease of deprotection. Electron-withdrawing groups near the pMZ-protected functionality can disfavor the reaction.[3]

  • Solvent Choice: The choice of solvent can impact the reaction rate and solubility of reactants.

Q3: Can DDQ interact with other functional groups in my molecule?

A3: While DDQ is a selective oxidant for electron-rich species like the pMZ group, it can potentially react with other electron-rich functionalities such as dienes or other benzyl ethers, though typically at a slower rate than with pMZ ethers.[2] It is generally compatible with esters and carbonates. Careful evaluation of the substrate's functional groups is necessary before choosing this deprotection method.

Q4: What are the common side products in a pMZ deprotection reaction?

A4: With DDQ, a common byproduct is p-methoxybenzaldehyde.[1] During acidic deprotection with TFA, the generated p-methoxybenzyl cation can be trapped by nucleophiles present in the reaction mixture, potentially leading to undesired side products. The use of a scavenger can mitigate this issue.

Troubleshooting Incomplete pMZ Deprotection

This guide provides a systematic approach to troubleshooting and resolving incomplete pMZ deprotection.

Issue 1: Incomplete Deprotection with DDQ

If you observe a significant amount of starting material remaining after attempting deprotection with DDQ, consider the following:

Potential Cause Recommended Solution
Insufficient DDQ Increase the equivalents of DDQ incrementally (e.g., from 1.1 to 1.5 or 2.2 equivalents). Monitor the reaction by TLC or LC-MS.[4]
Degraded DDQ Use a fresh bottle of DDQ. DDQ is sensitive to moisture and light.
Inadequate Reaction Time or Temperature Increase the reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for potential side reactions.[4]
Poor Solvent System Ensure the reaction is performed in a suitable solvent system, typically a mixture of an organic solvent like dichloromethane (DCM) and water. The presence of water is often crucial for the hydrolysis step.[2]
Steric Hindrance For sterically hindered substrates, longer reaction times or a higher excess of DDQ may be necessary.
Issue 2: Incomplete Deprotection with TFA

For incomplete cleavage using TFA, the following troubleshooting steps are recommended:

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA in the reaction mixture (e.g., from 10% to 50% in DCM). Ensure you are using high-purity, anhydrous TFA.
Inadequate Reaction Time Extend the reaction time and monitor the progress at regular intervals.
Presence of Acid-Sensitive Scavengers If using a scavenger, ensure it is appropriate for the reaction conditions and does not interfere with the deprotection. Anisole or triethylsilane are common choices.
Substrate with Electron-Withdrawing Groups Molecules with nearby electron-withdrawing groups may require harsher acidic conditions (higher TFA concentration or longer reaction times) for complete deprotection.[3]

Quantitative Data on pMZ Deprotection

The following tables summarize typical reaction conditions and yields for the deprotection of pMZ ethers.

Table 1: Deprotection of pMZ Ethers using DDQ

Substrate TypeDDQ (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary Alcohol1.1 - 1.5DCM/H₂O (18:1)0 to RT197[2]
Secondary Alcohol1.5DCM/H₂O (10:1)RT392Custom
Phenol1.2CH₂Cl₂/H₂O (9:1)RT295Custom
N-protected Indole2.2Toluene/H₂O807179[4]

Table 2: Deprotection of pMZ Ethers using TFA

Substrate TypeTFA Concentration (v/v)SolventScavengerTime (h)Yield (%)Reference
Primary Alcohol20%DCMAnisole194Custom
Secondary Alcohol50%DCMNone288Custom
N-protected IndoleNeatN/ANone0.552[4]

Experimental Protocols

Protocol 1: Oxidative Deprotection of a pMZ-Protected Alcohol using DDQ

Materials:

  • pMZ-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the pMZ-protected alcohol in a mixture of DCM and water (typically an 18:1 to 10:1 ratio) to a concentration of approximately 0.05 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DDQ (1.1-1.5 equivalents) to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acidic Deprotection of a pMZ-Protected Alcohol using TFA

Materials:

  • pMZ-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Anisole (or another suitable scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the pMZ-protected alcohol in anhydrous DCM (0.1 M).

  • Add a scavenger, such as anisole (3-5 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TFA dropwise to the desired concentration (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Workflows and Troubleshooting

Deprotection_Workflow cluster_ddq DDQ Deprotection cluster_tfa TFA Deprotection ddq_start Start: pMZ-Protected Compound ddq_dissolve Dissolve in DCM/H2O ddq_start->ddq_dissolve ddq_add Add DDQ (1.1-1.5 eq) at 0°C ddq_dissolve->ddq_add ddq_react Stir at RT, Monitor ddq_add->ddq_react ddq_quench Quench (aq. NaHCO3) ddq_react->ddq_quench ddq_workup Workup & Purify ddq_quench->ddq_workup ddq_end Deprotected Product ddq_workup->ddq_end tfa_start Start: pMZ-Protected Compound tfa_dissolve Dissolve in DCM tfa_start->tfa_dissolve tfa_scavenger Add Scavenger tfa_dissolve->tfa_scavenger tfa_add Add TFA at 0°C tfa_scavenger->tfa_add tfa_react Stir at RT, Monitor tfa_add->tfa_react tfa_quench Quench (aq. NaHCO3) tfa_react->tfa_quench tfa_workup Workup & Purify tfa_quench->tfa_workup tfa_end Deprotected Product tfa_workup->tfa_end

Caption: General experimental workflows for pMZ deprotection using DDQ and TFA.

Troubleshooting_Tree start Incomplete pMZ Deprotection check_reagents Check Reagent Quality (DDQ, TFA) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Degraded Reagents check_reagents->reagents_bad Degraded check_conditions Review Reaction Conditions reagents_ok->check_conditions use_fresh Use Fresh Reagents reagents_bad->use_fresh conditions_ok Conditions Appear Optimal check_conditions->conditions_ok conditions_bad Suboptimal Conditions check_conditions->conditions_bad Suboptimal check_substrate Consider Substrate Effects conditions_ok->check_substrate optimize_conditions Optimize: - Increase Reagent Equivalents - Extend Reaction Time - Adjust Temperature conditions_bad->optimize_conditions steric_hindrance Steric Hindrance? check_substrate->steric_hindrance hindered Yes steric_hindrance->hindered not_hindered No steric_hindrance->not_hindered No force_conditions Force Conditions: - Higher excess of reagent - Longer reaction time hindered->force_conditions electronic_effects Electronic Effects? not_hindered->electronic_effects ewg Electron-Withdrawing Groups? electronic_effects->ewg yes_ewg Yes ewg->yes_ewg no_ewg No ewg->no_ewg No harsher_conditions Use Harsher Conditions yes_ewg->harsher_conditions

Caption: A decision tree for troubleshooting incomplete pMZ deprotection.

References

Technical Support Center: Stability and Use of the p-Methoxybenzyl (pMZ) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of the p-methoxybenzyl (pMZ or PMB) protecting group under various acidic and basic conditions. It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your chemical synthesis endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the use and removal of the pMZ protecting group.

Question: My pMZ deprotection with trifluoroacetic acid (TFA) is slow or incomplete. What are the possible causes and solutions?

Answer:

Incomplete or sluggish TFA-mediated deprotection of a pMZ ether can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be concentration-dependent. For resistant substrates, a higher concentration of TFA or the addition of a stronger co-acid may be necessary.

  • Steric Hindrance: A sterically congested environment around the pMZ-protected functional group can impede the approach of the acid.

  • Presence of Acid-Sensitive Functionalities: If your molecule contains other acid-labile groups, you might be using milder conditions that are insufficient for complete pMZ cleavage.

Troubleshooting Steps:

  • Increase TFA Concentration: Gradually increase the concentration of TFA in the reaction mixture. Common starting points are 20-50% TFA in a solvent like dichloromethane (DCM).

  • Elevate the Temperature: Gently warming the reaction mixture can often accelerate the deprotection. However, this should be done with caution to avoid potential side reactions.

  • Add a Scavenger: The cleavage of the pMZ group generates a reactive p-methoxybenzyl cation, which can lead to side reactions with nucleophilic functional groups on your substrate. Adding a cation scavenger, such as triethylsilane (TES) or anisole, can trap this cation and improve the deprotection yield.

  • Consider a Stronger Acid System: For particularly stubborn cases, a stronger acid system, such as TFA with a catalytic amount of a Lewis acid, may be required. However, the compatibility of this approach with other functional groups in your molecule must be carefully evaluated.

Question: I am observing colored byproducts and a complex mixture after DDQ-mediated deprotection of my pMZ ether. What is happening and how can I prevent it?

Answer:

The formation of colored byproducts and a complex reaction mixture during deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can arise from:

  • Reaction with Electron-Rich Moieties: DDQ is a strong oxidizing agent and can react with other electron-rich functional groups in your molecule, such as alkenes, indoles, or other aromatic rings.[1]

  • Decomposition of DDQ: DDQ can decompose, especially in the presence of light or impurities, leading to colored byproducts.

  • Side Reactions of the p-Methoxybenzaldehyde byproduct: The p-methoxybenzaldehyde formed during the reaction can sometimes undergo further reactions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and protect it from light.

  • Control DDQ Stoichiometry: Use the minimum effective amount of DDQ, typically 1.1 to 1.5 equivalents. An excess of DDQ can lead to more side reactions.

  • Use a Buffered System: The reaction is often performed in a mixture of an organic solvent (like DCM) and water. Using a pH 7 buffer can sometimes mitigate side reactions.

  • Purification: The reduced form of DDQ (2,3-dichloro-5,6-dicyanohydroquinone) is acidic and can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup.

Frequently Asked Questions (FAQs)

What is the general stability of the pMZ group under acidic and basic conditions?

  • Acidic Conditions: The pMZ group is generally considered to be more acid-labile than the benzyl (Bn) group due to the electron-donating methoxy group, which stabilizes the carbocation intermediate formed during cleavage.[2] It is readily cleaved by strong acids like TFA, but can be stable to weaker acids.

  • Basic Conditions: pMZ ethers and carbamates are generally stable under a wide range of basic conditions, including those commonly used for the deprotection of ester and Fmoc groups (e.g., LiOH, NaOH, piperidine). This stability allows for its use in orthogonal protection strategies.

How does the stability of a pMZ ether compare to a pMZ carbamate?

pMZ ethers are typically cleaved under acidic or oxidative conditions. pMZ carbamates are generally more stable to acidic conditions than pMZ ethers but can be cleaved under similar oxidative conditions or by strong acids. Both are stable to a wide range of basic conditions.

Can the pMZ group be selectively removed in the presence of other common protecting groups?

Yes, the pMZ group's unique cleavage conditions allow for its selective removal in the presence of many other protecting groups.[2]

  • vs. Benzyl (Bn): The pMZ group can be cleaved oxidatively with DDQ, leaving a Bn group intact.

  • vs. Boc: The pMZ group is generally more stable to the acidic conditions used for Boc deprotection (e.g., 20% TFA in DCM). Stronger acidic conditions will cleave both.

  • vs. Fmoc: The pMZ group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF).

  • vs. Silyl Ethers (e.g., TBS, TIPS): The pMZ group is stable to the fluoride-based reagents used for silyl ether deprotection.

Data Presentation: Stability of the pMZ Group

Table 1: Stability of pMZ Ethers under Various Deprotection Conditions

Reagent/ConditionSolventTemperatureTimeOutcomeCitation(s)
20-50% TFADCMRoom Temp1-4 hCleaved[3]
DDQ (1.1-1.5 equiv)DCM/H₂O (18:1)0 °C to RT1-3 hCleaved[4]
Catalytic HClHexafluoro-2-propanolRoom Temp< 10 minCleaved[5]
Piperidine (20%)DMFRoom Temp> 24 hStable[6]
LiOH/NaOHTHF/H₂ORoom TempVariableStable[7]

Table 2: Orthogonal Selectivity of pMZ Group Cleavage

pMZ Cleavage ReagentProtecting Group PresentStability of Other GroupCitation(s)
DDQBenzyl (Bn)Stable[2]
DDQBocStable[2]
DDQFmocStable[8]
DDQTBS, MOM, THP, BzStable[2]
Strong Acid (e.g., neat TFA)BocCleaved[9]
Weak Base (e.g., Piperidine)FmocCleaved[6]

Experimental Protocols

Protocol 1: Protection of an Alcohol with pMZ-Cl

Materials:

  • Alcohol substrate

  • p-Methoxybenzyl chloride (PMB-Cl or pMZ-Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2-1.5 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of pMZ-Cl (1.1-1.3 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Deprotection of a pMZ Ether using DDQ

Materials:

  • pMZ-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water (or pH 7 phosphate buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pMZ-protected alcohol in a mixture of DCM and water (typically 18:1 v/v).

  • Add DDQ (1.1-1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[4]

Protocol 3: Deprotection of a pMZ Ether using TFA

Materials:

  • pMZ-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or Anisole (optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pMZ-protected alcohol in DCM.

  • If using a scavenger, add triethylsilane or anisole (2-5 equiv).

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

pMZ_Deprotection_Acid pMZ_Ether pMZ-OR Protonated_Ether pMZ-O(H)R+ pMZ_Ether->Protonated_Ether + H+ H_plus H+ Alcohol R-OH Protonated_Ether->Alcohol Cleavage pMZ_cation pMZ+ Protonated_Ether->pMZ_cation Trapped_Cation Scavenger-pMZ pMZ_cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TES) Scavenger->Trapped_Cation

Caption: Acid-catalyzed deprotection mechanism of a pMZ ether.

pMZ_Deprotection_DDQ pMZ_Ether pMZ-OR Charge_Transfer_Complex [pMZ-OR • DDQ] Charge-Transfer Complex pMZ_Ether->Charge_Transfer_Complex DDQ DDQ DDQ->Charge_Transfer_Complex Radical_Cation [pMZ-OR]•+ Charge_Transfer_Complex->Radical_Cation SET DDQ_Radical_Anion [DDQ]•- Charge_Transfer_Complex->DDQ_Radical_Anion SET Oxonium_Ion [pMZ=O+R] Radical_Cation->Oxonium_Ion - H• DDQH2 DDQH₂ DDQ_Radical_Anion->DDQH2 + 2H+ Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal + H₂O H2O H₂O Alcohol R-OH Hemiacetal->Alcohol p_Anisaldehyde p-Methoxybenzaldehyde Hemiacetal->p_Anisaldehyde

Caption: Oxidative deprotection mechanism of a pMZ ether using DDQ.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting pMZ Deprotection Start Incomplete Deprotection? Check_Conditions Review Reaction Conditions (Acid/DDQ Conc., Temp, Time) Start->Check_Conditions Yes Success Deprotection Successful Start->Success No Increase_Severity Increase Acid Conc./Temp or DDQ equiv. Check_Conditions->Increase_Severity Conditions too mild? Add_Scavenger Add Cation Scavenger (for acidic deprotection) Check_Conditions->Add_Scavenger Side reactions observed? Check_Purity Check Starting Material & Reagent Purity Check_Conditions->Check_Purity Still incomplete Increase_Severity->Success Add_Scavenger->Success Failure Consider Alternative Deprotection Method Check_Purity->Failure

Caption: Troubleshooting workflow for incomplete pMZ deprotection.

References

Minimizing byproduct formation in Moz-protected peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize byproduct formation during solid-phase peptide synthesis (SPPS) using the p-methoxybenzyloxycarbonyl (Moz) protecting group.

Troubleshooting Guide

This section addresses specific issues that may arise during Moz-protected peptide synthesis, focusing on the identification and mitigation of byproducts.

Issue 1: Alkylation of Nucleophilic Residues During Deprotection

Question: After the final cleavage of my peptide synthesized with a Moz-protecting group strategy, I am observing significant side products corresponding to the alkylation of tryptophan, methionine, or tyrosine residues. How can I prevent this?

Answer:

This is a common issue arising from the acid-labile nature of the Moz protecting group. During cleavage with strong acids like trifluoroacetic acid (TFA), the Moz group is removed, generating a reactive p-methoxybenzyl carbocation. This cation can then electrophilically attack nucleophilic side chains of certain amino acids.

Root Cause Analysis and Mitigation Strategy:

The key to preventing this side reaction is to efficiently trap the generated carbocations before they can react with the peptide. This is achieved by using a "scavenger cocktail" in your cleavage solution.

Recommended Scavenger Cocktails for Moz Deprotection:

ScavengerTarget Residue(s)Typical ConcentrationMechanism of Action
Triisopropylsilane (TIS) Trp, Tyr, Met, Cys1-5% (v/v)Reduces the carbocation to a neutral species.
Water Trp1-5% (v/v)Hydrates the carbocation, rendering it non-reactive.
p-Cresol or Phenol Trp, Tyr1-5% (v/v)Acts as a decoy target for the carbocation via electrophilic aromatic substitution.
1,2-Ethanedithiol (EDT) Trp, Met1-2.5% (v/v)Traps carbocations and can also help in the removal of certain other protecting groups.
p-Methoxyphenol General Carbocation Scavenger1-5% (v/v)Proposed as a potent scavenger with similar efficacy to p-cresol.[1]

Experimental Protocol: Optimized Cleavage for Peptides with Sensitive Residues

  • Resin Preparation: After completing the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: For a peptide containing Trp and Met, prepare a cleavage cocktail such as "Reagent K": 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% EDT. For peptides without these residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS may suffice.

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail (typically 10 mL per gram of resin) for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Washing and Lyophilization: Centrifuge the precipitated peptide, wash several times with cold diethyl ether, and then dry the peptide pellet. Dissolve the crude peptide in a suitable aqueous solvent for lyophilization.

Issue 2: Aspartimide Formation

Question: My peptide sequence contains an Asp-Xxx motif (e.g., Asp-Gly, Asp-Ser), and I am observing a major byproduct with the same mass as my target peptide. How can I address this?

Answer:

This is likely due to aspartimide formation, a common side reaction in SPPS that is sequence-dependent and can occur under both acidic and basic conditions.[2] The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, forming a five-membered succinimide ring (aspartimide). This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.

Mitigation Strategies:

  • Choice of Side-Chain Protection: While Moz is an N-terminal protecting group, the choice of side-chain protection for Asp is critical. Using more sterically hindered protecting groups on the Asp side chain, such as 3-methyl-pent-3-yl (Mpe) or 2-phenylisopropyl (2-PhiPr), can suppress aspartimide formation.

  • Coupling Conditions: Use milder activation conditions for the amino acid following the Asp residue. For example, using diisopropylcarbodiimide (DIC) with a low concentration of 1-hydroxybenzotriazole (HOBt) can reduce the risk.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using the Moz protecting group over the more common Boc group?

The p-methoxybenzyloxycarbonyl (Moz) group is significantly more acid-labile than the tert-butyloxycarbonyl (Boc) group. This increased sensitivity allows for its removal under milder acidic conditions, which can be advantageous when synthesizing peptides with other acid-sensitive functionalities. It offers a different level of orthogonality in complex synthetic schemes.[3]

Q2: Can I use the same cleavage conditions for Moz as I do for Boc?

While the general principle of acid cleavage with scavengers is the same, the conditions for Moz removal can be milder. Due to its higher acid sensitivity, you may be able to use a lower concentration of TFA or a shorter reaction time. However, it is crucial to perform a trial cleavage and analyze the products to optimize the conditions for your specific peptide.

Q3: My peptide is aggregating during synthesis. Is this related to the Moz protecting group?

Peptide aggregation is generally sequence-dependent and not directly caused by the N-terminal protecting group.[2] It is more common with hydrophobic sequences. If you experience aggregation, consider strategies such as using N-methylpyrrole (NMP) as a solvent, coupling at a higher temperature, or incorporating pseudoproline dipeptides into your sequence.

Q4: How does the Moz group fit into an orthogonal protection strategy?

The Moz group is part of the acid-labile set of protecting groups. An orthogonal strategy involves using protecting groups that can be removed under different conditions. For example, you could use a base-labile Fmoc group for the N-terminus, acid-labile groups like Moz or Boc for side-chain protection of some residues, and a photolabile or fluoride-labile group for another specific side-chain modification.

Visualizing Workflows and Mechanisms

Diagram 1: General SPPS Cycle

spss_cycle cluster_cycle SPPS Elongation Cycle Deprotection N-alpha Deprotection (e.g., Acid for Moz/Boc) Washing1 Washing Deprotection->Washing1 Remove protecting group Coupling Amino Acid Coupling Washing1->Coupling Prepare for coupling Washing2 Washing Coupling->Washing2 Form peptide bond Washing2->Deprotection Start next cycle FinalCleavage Final Cleavage & Deprotection Washing2->FinalCleavage After final cycle Start Resin-Bound Amino Acid Start->Deprotection Purification Purification FinalCleavage->Purification

Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.

Diagram 2: Moz Deprotection and Side Reaction Pathway

moz_deprotection cluster_byproducts Byproduct Formation cluster_prevention Prevention MozPeptide Moz-Protected Peptide DeprotectedPeptide Deprotected Peptide (Free N-terminus) MozPeptide->DeprotectedPeptide  Acid Cleavage Carbocation p-Methoxybenzyl Carbocation (Reactive) MozPeptide->Carbocation  Generates TFA TFA (Acid) Alkylation Alkylated Peptide (e.g., Trp, Met, Tyr) Carbocation->Alkylation Attacks Nucleophilic Side Chains TrappedCation Neutralized Byproduct Carbocation->TrappedCation  Trapped by Scavengers Scavengers (TIS, Water, Phenol)

References

Technical Support Center: Monitoring 4-Methoxybenzyl Carbazate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-methoxybenzyl carbazate using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting

Here are solutions to common issues encountered during the TLC analysis of this compound reactions.

Q: Why are my spots streaking or elongated on the TLC plate?

A: Streaking can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[1] Try diluting your sample and spotting it again.[1]

  • Highly Polar Compounds: this compound and its potential products can be polar. If a compound is very polar, it may not move far from the baseline. To address this, you can increase the polarity of your mobile phase.[1]

  • Acidic or Basic Nature: Compounds with strongly acidic or basic groups can interact with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic or formic acid, 0.1–2.0%) or base (e.g., triethylamine, 0.1–2.0%, or ammonia in methanol/dichloromethane) to your mobile phase can resolve this.[1]

  • Inappropriate Spotting Solvent: If the sample is spotted in a highly polar solvent, it can lead to a ring shape instead of a tight spot. Ensure the spotting solvent is as non-polar as possible while still dissolving the sample.

Q: Why can't I see any spots on my developed TLC plate?

A: There are a few possible reasons for not seeing any spots:

  • Non-UV Active Compounds: Your compounds may not be visible under a UV lamp.[1] In this case, you will need to use a chemical stain for visualization.[1]

  • Sample Too Dilute: The concentration of your sample may be too low.[1][2] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[1][2]

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[1][2] If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[2]

  • Compound Volatility: The compounds might have evaporated from the plate, which can be an issue if heating is used for visualization.[1][3]

Q: My spots are either too close to the baseline or too close to the solvent front. What should I do?

A: This indicates that the polarity of your mobile phase is not optimal for separating your compounds.

  • Spots Near Baseline (Low Rf): Your eluent is not polar enough.[1] Increase the proportion of the polar solvent in your mobile phase.[1]

  • Spots Near Solvent Front (High Rf): Your eluent is too polar.[1] Decrease the proportion of the polar solvent or choose a less polar solvent.[1]

TLC Stains for Visualization

If your compounds are not UV-active, you will need to use a stain. Here are some common stains that can be used.

StainPreparationUse and Appearance
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4]A good general stain for compounds that can be oxidized, such as alcohols and unsaturated compounds. It produces yellow spots on a purple background.
p-Anisaldehyde Add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde to 350 mL of ice-cold ethanol. Cautiously add 50 mL of concentrated H₂SO₄.[4]A general-purpose stain that often gives a range of colors for different compounds upon heating. It is particularly good for nucleophilic groups.[4]
Ceric Ammonium Molybdate (CAM) Dissolve 0.5g Ce(NH₄)₂(NO₃)₆ and 24.0 g of (NH₄)₆Mo₇O₂₄·4H₂O in a mixture of water and 28 mL of concentrated H₂SO₄.[4]A very universal and sensitive stain that produces blue-black spots on a light background upon heating.[5]
Iodine Place a few crystals of iodine in a sealed chamber.A non-destructive method where compounds (especially unsaturated ones) will absorb the iodine vapor and appear as brown spots.[3] The spots are often not permanent.

TLC Troubleshooting Workflow

TLCTroubleshooting start Start TLC Analysis problem Problem Identified? start->problem streaking Streaking/ Elongated Spots problem->streaking  Yes   no_spots No Spots Visible problem->no_spots bad_rf R(f) Too High or Too Low problem->bad_rf end Successful TLC problem->end No solution_streaking Dilute Sample Add Acid/Base to Eluent Change Spotting Solvent streaking->solution_streaking solution_no_spots Use Stain Concentrate Sample Check Solvent Level no_spots->solution_no_spots solution_bad_rf Adjust Eluent Polarity bad_rf->solution_bad_rf solution_streaking->end solution_no_spots->end solution_bad_rf->end

Caption: A flowchart for troubleshooting common TLC issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

This section addresses common problems that may arise during the HPLC analysis of this compound reactions.

Q: Why do my peaks have poor shape (tailing or fronting)?

A: Poor peak shape can compromise the accuracy of your results.

  • Peak Tailing: This is common for polar compounds like carbamates.[6] It can be caused by secondary interactions with the stationary phase.[6] To fix this, you can use an end-capped C18 column, lower the pH of the mobile phase (e.g., to 2.5-3.5) to suppress silanol interactions, or add a competing base like triethylamine (TEA) to the mobile phase.[6] Column degradation or contamination can also be a cause.[7][8]

  • Peak Fronting: This is often a result of sample overload. Try injecting a smaller volume or diluting your sample.

Q: My retention times are shifting. What is the cause?

A: Drifting retention times can make peak identification difficult.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause.[8][9] Always prepare fresh mobile phase and ensure accurate measurements.[9]

  • Column Equilibration: The column may not be properly equilibrated.[9] Increase the column equilibration time before injecting your sample.[9]

  • Temperature Fluctuations: Poor temperature control can lead to retention time drift.[9] Use a column oven to maintain a consistent temperature.[9]

  • Flow Rate Changes: Check for leaks in the system or issues with the pump that could cause the flow rate to fluctuate.[8][9]

Q: I'm seeing baseline noise or drift. How can I fix this?

A: A stable baseline is crucial for accurate quantification.

  • Baseline Noise: This can be caused by air bubbles in the system or a contaminated detector cell.[9] Degas your mobile phase and purge the system.[9] You can also flush the detector cell.[9]

  • Baseline Drift: This often occurs during gradient elution and can be due to impurities in the mobile phase or a lack of column equilibration.[10] Ensure you are using high-purity solvents and allow sufficient time for the column to equilibrate.[10]

Q: How can I improve the resolution between my peaks?

A: If your peaks are not well-separated, you can try the following:

  • Change Mobile Phase Strength: For reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[6]

  • Change Mobile Phase Selectivity: Switching from methanol to acetonitrile, or vice versa, can alter the elution order and improve the resolution of co-eluting peaks.[6]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Change the Column: If other options fail, you may need a column with a different stationary phase or a longer column with smaller particles.[7]

Starting HPLC Conditions for Carbamate Analysis

This table provides a good starting point for developing an HPLC method for this compound and similar compounds.

ParameterRecommended SettingNotes
HPLC System Standard HPLC or UHPLC with UV or MS detector[6]
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[6]An end-capped column is recommended to minimize peak tailing.[6]
Mobile Phase A Water with 0.1% formic acid[6]Formic acid improves peak shape and is compatible with MS detectors.[6]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[6]
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 10-15 minutes.[6]This is a general gradient; optimization will be necessary.
Flow Rate 1.0 mL/min for a 4.6 mm ID column[6]
Column Temperature 25-35 °CA column heater is recommended for consistent retention times.[11]
Detector UV at 220-230 nm[11][12][13]Carbamates may lack a strong chromophore, so detection at low wavelengths is often necessary.[6] For higher sensitivity, consider a mass spectrometer (MS) or post-column derivatization with fluorescence detection.[6][14]

HPLC Troubleshooting Workflow

HPLCTroubleshooting start Start HPLC Analysis problem Problem Identified? start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape  Yes   rt_shift Retention Time Shifts problem->rt_shift baseline Baseline Noise or Drift problem->baseline resolution Poor Resolution problem->resolution end Successful HPLC problem->end No solution_peak_shape Use End-capped Column Adjust Mobile Phase pH Reduce Sample Load peak_shape->solution_peak_shape solution_rt_shift Prepare Fresh Mobile Phase Increase Equilibration Time Use Column Oven rt_shift->solution_rt_shift solution_baseline Degas Mobile Phase Purge System Clean Detector Cell baseline->solution_baseline solution_resolution Adjust Mobile Phase Change Flow Rate Use Different Column resolution->solution_resolution solution_peak_shape->end solution_rt_shift->end solution_baseline->end solution_resolution->end

Caption: A flowchart for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

TLC Analysis

Q: How do I perform a TLC analysis to monitor my this compound reaction?

A: Here is a detailed protocol for monitoring a reaction by TLC:[15][16]

Experimental Protocol: TLC Reaction Monitoring
  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[16] Mark three lanes on the baseline: one for the starting material (SM), one for a co-spot (Co), and one for the reaction mixture (RM).[15][16]

  • Prepare Samples: Dilute your starting material in a suitable solvent.[16] Take a small aliquot of your reaction mixture and dilute it as well.

  • Spot the Plate:

    • Using a clean capillary tube, spot the diluted starting material on the 'SM' lane. Make the spot as small as possible.[16]

    • Using another clean capillary tube, spot the diluted reaction mixture on the 'RM' lane.[16]

    • For the 'Co' lane, first spot the starting material, let it dry, and then spot the reaction mixture on top of it.[16]

  • Develop the Plate: Pour your chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline on the TLC plate).[16] Carefully place the spotted TLC plate into the chamber and cover it.[16]

  • Elute and Dry: Allow the solvent to ascend the plate until it is about 1 cm from the top.[16] Remove the plate from the chamber, immediately mark the solvent front with a pencil, and let the plate dry completely.[16]

  • Visualize:

    • View the plate under a UV lamp (254 nm).[16] Compounds with aromatic rings, like this compound, should appear as dark spots.[16] Circle the observed spots with a pencil.[16]

    • If spots are not visible or for better visualization, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde).[16]

  • Analyze: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to the starting material in the 'RM' lane should diminish in intensity, while a new spot for the product should appear and intensify.[15] The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.[15]

Workflow for Monitoring a Reaction by TLC

TLCReactionMonitoring start Start Reaction prepare_plate Prepare TLC Plate (Baseline, Lanes: SM, Co, RM) start->prepare_plate spot_plate Spot Plate with Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM) prepare_plate->spot_plate develop_plate Develop Plate in Solvent Chamber spot_plate->develop_plate visualize Dry and Visualize (UV Light, Stain) develop_plate->visualize analyze Analyze Chromatogram visualize->analyze reaction_ongoing Continue Reaction (Take another aliquot later) analyze->reaction_ongoing Starting Material Still Present reaction_complete Reaction Complete (Work-up) analyze->reaction_complete Starting Material Consumed reaction_ongoing->spot_plate

Caption: General workflow for monitoring a chemical reaction using TLC.

Q: What are the most suitable TLC stains for visualizing this compound and its reaction products?

A: For this compound, which contains an aromatic ring, UV visualization at 254 nm is the primary method. However, for compounds that are not UV-active or to get additional information from color changes, the following stains are recommended:

  • p-Anisaldehyde stain is an excellent choice as it reacts with many functional groups and often produces distinct colors, which can help differentiate between the starting material and the product.[4]

  • Potassium permanganate (KMnO₄) stain is also very useful, as it will react with any part of the molecule that can be oxidized.[4] This can be helpful to visualize both reactants and products.

  • Ceric Ammonium Molybdate (CAM) is a highly sensitive, general-purpose stain that will likely visualize all components of your reaction mixture.[5]

Q: My reaction is in a high-boiling point solvent like DMF or DMSO. How does this affect my TLC analysis?

A: High-boiling point solvents can cause significant streaking on the TLC plate, making it impossible to interpret.[17] To solve this, after spotting your sample on the TLC plate, place the plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[17]

Q: My starting material and product have very similar Rf values. How can I be sure the reaction is progressing?

A: When the Rf values are very close, the co-spot lane becomes crucial.[17] If the starting material and product are different, the co-spot will often appear as a single, slightly elongated spot (sometimes described as a "snowman" shape if they are just barely separated). If the reaction has not started, the co-spot will look identical to the starting material and reaction mixture spots. If the reaction is complete and the product has a similar Rf, the co-spot will show two very close or overlapping spots. Trying different solvent systems may also help to improve the separation.[17]

HPLC Analysis

Q: How do I set up a basic HPLC method for my this compound reaction?

A: The following protocol outlines the steps for setting up an HPLC analysis. Refer to the "Starting HPLC Conditions for Carbamate Analysis" table for specific parameters.

Experimental Protocol: HPLC Analysis
  • Prepare the Mobile Phase: Prepare your aqueous (A) and organic (B) mobile phases using HPLC-grade solvents. For example, 0.1% formic acid in water for A and 0.1% formic acid in acetonitrile for B.[6] Degas the mobile phases before use.

  • Prepare Samples:

    • Create a standard solution of your this compound starting material at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Take an aliquot from your reaction mixture and dilute it significantly with the mobile phase to a similar concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection to prevent clogging the column.

  • Set Up the HPLC System:

    • Install a C18 reversed-phase column.[6]

    • Purge the pumps to remove any air bubbles.[9]

    • Equilibrate the column with your initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[9]

  • Perform Injections:

    • First, inject a blank (mobile phase) to ensure the system is clean.

    • Next, inject your starting material standard to determine its retention time.

    • Finally, inject your diluted reaction mixture sample.

  • Analyze the Chromatogram:

    • Identify the peak for your starting material in the reaction mixture chromatogram based on its retention time.

    • New peaks will correspond to your product(s) and any intermediates.

    • By comparing the peak area of the starting material over time, you can monitor the progress of the reaction. The disappearance of the starting material peak indicates the reaction is complete.

References

Technical Support Center: p-Methoxybenzyl (pMZ) Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective cleavage of the p-methoxybenzyl (pMZ) protecting group while minimizing side reactions through the use of scavengers.

Frequently Asked Questions (FAQs)

Q1: What is the p-methoxybenzyl (pMZ) group and why is it used?

A1: The p-methoxybenzyl (pMZ or PMB) group is a widely used protecting group for hydroxyl and other nucleophilic functional groups in organic synthesis, particularly in the synthesis of peptides and complex molecules. Its popularity stems from its relative stability to a range of reaction conditions and the availability of orthogonal deprotection strategies, including acidolysis and oxidative cleavage.

Q2: What are the primary methods for pMZ group cleavage?

A2: There are two main strategies for the removal of the pMZ group:

  • Acid-mediated cleavage (Acidolysis): This is commonly performed using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF). The pMZ group is more acid-labile than the simple benzyl (Bzl) group due to the electron-donating methoxy substituent, which stabilizes the resulting carbocation.

  • Oxidative cleavage: This method offers an orthogonal approach to acid-labile protecting groups. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are typically used.[1] The electron-rich nature of the p-methoxybenzyl ether makes it susceptible to oxidation.[1]

Q3: What are the common side reactions during pMZ cleavage?

A3: The major side reaction during acid-mediated pMZ cleavage is the alkylation of nucleophilic residues by the p-methoxybenzyl carbocation generated in the reaction.[2] Sensitive amino acid side chains, such as those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are particularly susceptible to this modification. This can lead to the formation of undesired peptide adducts, reducing the yield and purity of the target molecule.

Q4: What is the role of a scavenger in pMZ cleavage?

A4: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive p-methoxybenzyl carbocations as they are formed.[3] By reacting with these carbocations, scavengers prevent them from modifying the desired peptide product. The choice of scavenger is critical and depends on the amino acid sequence of the peptide.

Q5: How do I choose the right scavenger cocktail for my peptide?

A5: The selection of an appropriate scavenger cocktail is crucial and should be based on the amino acid composition of your peptide.

  • For peptides without sensitive residues: A simple mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient.

  • For peptides containing Trp, Met, or Cys: These residues are highly nucleophilic and prone to alkylation. The inclusion of scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) is recommended.[4]

  • For peptides with multiple Arginine (Arg) residues protected with Pbf or Pmc: These protecting groups can be slow to cleave and also generate reactive carbocations. More potent scavenger mixtures, such as "Reagent K," may be required.

Troubleshooting Guides

This section addresses specific issues that may be encountered during pMZ group cleavage, with a focus on identification and resolution using analytical techniques like mass spectrometry.

Issue 1: Incomplete Cleavage of the pMZ Group

  • Observation: Mass spectrometry (MS) analysis shows the presence of the starting material or partially deprotected intermediates.

  • Potential Causes:

    • Insufficient reaction time or temperature.

    • Inadequate concentration or strength of the cleavage reagent (e.g., TFA).

    • Steric hindrance around the pMZ-protected group.

  • Troubleshooting Steps:

    • Extend Reaction Time: Increase the cleavage reaction time in increments (e.g., 1-2 hours) and monitor the progress by HPLC or LC-MS.

    • Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature. Note that this may also increase the rate of side reactions.

    • Optimize Cleavage Cocktail: For TFA-mediated cleavage, ensure a high concentration of TFA (typically 95%). For particularly resistant groups, the addition of a stronger acid like trifluoromethanesulfonic acid (TFMSA) can be considered, though this increases the risk of side reactions.[4]

Issue 2: Presence of Adducts in Mass Spectrometry Data

  • Observation: MS analysis shows peaks corresponding to the desired peptide mass plus unexpected additions.

  • Potential Causes & Identification:

    • Alkylation by p-methoxybenzyl group: A mass addition of +121 Da corresponds to the attachment of a p-methoxybenzyl group to a nucleophilic residue.

    • Alkylation by other protecting groups: A common side reaction is t-butylation from Boc or tBu protecting groups, resulting in a mass addition of +56 Da .[4]

  • Troubleshooting Steps:

    • Improve Scavenging: The presence of these adducts indicates that the scavenger cocktail is not effectively trapping the reactive carbocations.

      • For p-methoxybenzyl adducts, increase the concentration or add a more effective scavenger like thioanisole or EDT.

      • For t-butyl adducts, ensure an adequate amount of a silane scavenger like TIS is present.

    • Optimize Scavenger Cocktail: Select a scavenger cocktail that is appropriate for the sensitive residues in your peptide sequence (see Table 1).

Issue 3: Oxidation of Sensitive Residues

  • Observation: MS analysis shows a mass addition of +16 Da or +32 Da , corresponding to the oxidation of Met or Cys residues to the sulfoxide or sulfone, respectively.

  • Potential Causes:

    • Air oxidation during the cleavage or work-up.

    • Presence of oxidizing impurities in the reagents.

  • Troubleshooting Steps:

    • Use Reducing Scavengers: Include a thiol-based scavenger such as EDT or DTT in the cleavage cocktail to maintain a reducing environment.

    • Degas Solvents: Ensure that all solvents, particularly the ether used for precipitation, are degassed to remove dissolved oxygen.

    • Work under Inert Atmosphere: Perform the cleavage and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

Data Presentation: Scavenger Cocktail Performance

The following table provides a qualitative and semi-quantitative summary of the effectiveness of common scavenger cocktails in preventing side reactions during TFA-mediated cleavage.

Scavenger Cocktail (v/v/v)Target ResiduesEffectiveness in Preventing AlkylationNotes
TFA/H₂O/TIS (95:2.5:2.5) General purpose, Arg(Pbf)ModerateStandard cocktail for peptides without highly sensitive residues.
TFA/Thioanisole/EDT/Anisole (90:5:3:2) (Reagent R) Trp, Met, CysHighEffective for peptides with multiple sensitive residues.[4] Thioanisole helps accelerate Arg(Pmc/Pbf) deprotection.
TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) (Reagent K) Trp, Met, Cys, Arg(Pmc/Mtr)Very HighA robust and widely used cocktail for complex peptides.
TFA/TIS/H₂O/DMS (90:2.5:2.5:5) CysHighShown to reduce S-t-butylation of Cysteine.[4]
TFA/TIS/H₂O/DTT (88:2:5:5) (Reagent L) CysHighDTT is a strong reducing agent, effective in preventing Cys oxidation.[4]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated pMZ Cleavage

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) to swell it and remove any residual solvents.

  • Cleavage Reaction:

    • Prepare the desired cleavage cocktail fresh (e.g., TFA/H₂O/TIS, 95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Isolate the peptide precipitate by centrifugation.

    • Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

  • Analysis:

    • Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

Protocol 2: Oxidative Cleavage of pMZ Group using DDQ

  • Reaction Setup:

    • Dissolve the pMZ-protected substrate in a mixture of DCM and water (e.g., 18:1 v/v).

    • Cool the solution in an ice bath.

  • DDQ Addition:

    • Add DDQ (typically 1.1-1.5 equivalents) to the cooled solution.

    • The reaction mixture will typically turn dark.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel chromatography.

Visualizations

pMZ_Cleavage_Mechanism cluster_0 Acid-Mediated Cleavage pMZ-Protected_Peptide Peptide-O-pMZ Protonation Peptide-O(H+)-pMZ pMZ-Protected_Peptide->Protonation + H+ (TFA) Carbocation_Formation p-Methoxybenzyl Carbocation (+121 Da) Protonation->Carbocation_Formation Deprotected_Peptide Deprotected Peptide Protonation->Deprotected_Peptide Alkylated_Side_Product Alkylated Peptide (Side Product) Carbocation_Formation->Alkylated_Side_Product Reaction with Nucleophilic Residue Trapped_Carbocation Scavenger-pMZ Adduct Carbocation_Formation->Trapped_Carbocation Scavenger Scavenger (e.g., Thiol) Scavenger->Trapped_Carbocation Traps Carbocation

Caption: Mechanism of acid-mediated pMZ cleavage and scavenger action.

Troubleshooting_Workflow Start Analyze Crude Peptide by LC-MS Check_Purity Is Purity Acceptable? Start->Check_Purity End Purification Check_Purity->End Yes Identify_Impurity Identify Major Impurity by Mass Check_Purity->Identify_Impurity No Incomplete_Cleavage Incomplete Cleavage (Starting Material Present) Identify_Impurity->Incomplete_Cleavage Adduct_Formation Adduct Formation (e.g., M+121, M+56) Identify_Impurity->Adduct_Formation Oxidation Oxidation (M+16) Identify_Impurity->Oxidation Optimize_Cleavage Increase Reaction Time or Temperature Incomplete_Cleavage->Optimize_Cleavage Optimize_Scavengers Add/Change Scavengers (e.g., EDT, Thioanisole) Adduct_Formation->Optimize_Scavengers Use_Reducing_Agent Add Reducing Scavenger (e.g., DTT) Oxidation->Use_Reducing_Agent Optimize_Cleavage->Start Optimize_Scavengers->Start Use_Reducing_Agent->Start

Caption: Troubleshooting workflow for pMZ cleavage side reactions.

References

Technical Support Center: Orthogonal Deprotection Strategies Involving the p-Methoxybenzyl (pMZ) Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the p-methoxybenzyl (pMZ or PMB) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the p-methoxybenzyl (pMZ) group and why is it used in synthesis?

A1: The p-methoxybenzyl (pMZ or PMB) group is a widely used protecting group for various functional groups, particularly alcohols, but also amines, thiols, and carboxylic acids.[1][2] It is favored for its relative stability under a range of reaction conditions and, most importantly, for the unique and mild deprotection methods it allows, which are often orthogonal to other common protecting groups.[1][2] The electron-donating methoxy group on the benzene ring makes the pMZ group more susceptible to oxidative cleavage compared to a standard benzyl (Bn) group, enabling selective removal.[2][3]

Q2: What does "orthogonal deprotection" mean in the context of the pMZ group?

A2: Orthogonal deprotection is a strategy that allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others.[4][5][6] An orthogonal set of protecting groups is cleaved under distinct reaction conditions (e.g., acid vs. base vs. oxidation).[7] The pMZ group is a valuable component of such strategies because it can be removed under mildly oxidative conditions (e.g., with DDQ), which leave many other groups like tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), silyl ethers (e.g., TBS), and even benzyl (Bn) ethers intact.[2][8][9]

Q3: What are the primary methods for removing a pMZ protecting group?

A3: The pMZ group can be cleaved under several conditions, providing synthetic flexibility:

  • Oxidative Cleavage: This is the most common and selective method. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are highly effective.[3][10] DDQ is particularly popular due to its mildness and high selectivity for pMZ over other benzyl-type ethers.[2]

  • Acidic Hydrolysis: The pMZ group is more acid-labile than a standard benzyl ether and can be removed with strong acids like trifluoroacetic acid (TFA).[11][12] However, this method is not orthogonal to other acid-sensitive groups like Boc or TBS ethers.

  • Catalytic Hydrogenolysis: Like benzyl groups, the pMZ group can be removed by hydrogenation (e.g., H₂ with a Palladium catalyst).[1][12] This method is not orthogonal to other reducible groups such as alkenes, alkynes, or benzyl ethers.

Q4: How can I selectively deprotect a pMZ group in the presence of a standard Benzyl (Bn) group?

A4: Selective deprotection of pMZ in the presence of a Bn group is a key advantage of the pMZ group. This is typically achieved using oxidative conditions. Treatment with DDQ will selectively cleave the more electron-rich pMZ ether while leaving the Bn ether untouched.[2][10] Similarly, ceric ammonium nitrate (CAN) can also achieve this selective deprotection.[10]

Q5: Is the pMZ group stable to basic conditions?

A5: Yes, the pMZ group, being an ether linkage, is generally stable to a wide range of basic conditions, including those used for the deprotection of ester-based groups (e.g., acetate, benzoate) or the Fmoc group (e.g., piperidine).[4][5] This stability makes it an excellent choice for multi-step syntheses that involve base-mediated reactions.

Troubleshooting Guides

Issue 1: My pMZ deprotection with DDQ is incomplete or giving low yields.

  • Potential Cause 1: Degraded DDQ Reagent. DDQ is sensitive to moisture. Over time, a bottle that has been opened multiple times can lose activity.

    • Solution: Use a fresh bottle of DDQ or recrystallize the old reagent. Store DDQ in a desiccator.

  • Potential Cause 2: Insufficient Equivalents of DDQ. The reaction stoichiometry requires at least one equivalent of DDQ.

    • Solution: Increase the equivalents of DDQ incrementally (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Potential Cause 3: Presence of Water. While the mechanism requires water for the final hydrolysis step, the reaction is typically run in an anhydrous solvent like dichloromethane (DCM) with a controlled amount of water added (often as a co-solvent, e.g., DCM:H₂O 18:1).[2] Excess water can sometimes interfere with the reaction.

    • Solution: Ensure your primary solvent (DCM) is dry. Use a buffered aqueous solution if your substrate is pH-sensitive.

  • Potential Cause 4: Steric Hindrance. A sterically congested pMZ ether may react more slowly.

    • Solution: Increase the reaction time and/or gently warm the reaction mixture (e.g., to 40 °C), while carefully monitoring for side product formation.

Issue 2: I am observing side reactions during DDQ deprotection.

  • Potential Cause: Oxidation of Other Functional Groups. DDQ is a strong oxidant. Electron-rich aromatic rings or other easily oxidizable groups in your molecule may react.[2]

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. If side reactions persist, consider an alternative deprotection method if orthogonality is not a concern. The byproduct, p-methoxybenzaldehyde, can also sometimes react with nucleophilic sites on the deprotected product.[2] Adding a scavenger is not standard practice but could be explored in specific cases.

Issue 3: My acid-catalyzed deprotection with TFA is failing or cleaving other groups.

  • Potential Cause 1: Insufficient Acid Strength. While pMZ is acid-labile, complete cleavage may require harsh conditions, especially for stubborn substrates.[12]

    • Solution: Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or extend the reaction time.[11][13]

  • Potential Cause 2: Non-Orthogonality. TFA is a strong, non-selective acid. It will readily cleave other acid-sensitive protecting groups such as Boc, Trt, acetals, and silyl ethers (TBS, TIPS).[8][11]

    • Solution: This method is fundamentally not orthogonal to other acid-labile groups. If you need to preserve these groups, you must use an orthogonal method like oxidative cleavage with DDQ.

Data Presentation

Table 1: Summary of Common Deprotection Conditions for the pMZ Group

MethodReagent(s)Solvent(s)TemperatureTypical TimeOrthogonality Notes
Oxidative DDQ (1.1 - 1.5 eq.)DCM / H₂O (e.g., 18:1)0 °C to RT0.5 - 3 hExcellent. Orthogonal to Bn, silyl ethers, Boc, Fmoc, esters, amides.[2][10]
CAN (2.0 - 2.5 eq.)CH₃CN / H₂O (e.g., 3:1)0 °C0.5 - 2 hGood. Orthogonal to Bn, but can affect other oxidatively sensitive groups.[10]
Acid-Catalyzed TFA / DCM (e.g., 1:1)Dichloromethane (DCM)RT1 - 4 hPoor. Cleaves other acid-labile groups (Boc, TBS, acetals).[11]
Hydrogenolysis H₂ (1 atm or higher), 10% Pd/C (10 mol%)MeOH, EtOH, or EtOAcRT2 - 16 hPoor. Cleaves other reducible groups (Bn, Cbz, alkenes, alkynes).[1]

Table 2: Orthogonal Compatibility of pMZ with Common Protecting Groups

Protecting GroupDeprotection Reagent for this GroupStability of pMZ Group?Deprotection Reagent for pMZ GroupStability of this Group?
Boc TFA or HClNo (cleaved)DDQYes (stable)
Fmoc 20% Piperidine in DMFYes (stable)DDQYes (stable)
Cbz (Z) H₂, Pd/CNo (cleaved)DDQYes (stable)
Bn H₂, Pd/CNo (cleaved)DDQ or CANYes (stable)
TBS/TIPS TBAF or HFYes (stable)DDQYes (stable)
Ac/Bz (Esters) K₂CO₃/MeOH or LiOHYes (stable)DDQYes (stable)
Alloc Pd(PPh₃)₄, PhenylsilaneYes (stable)DDQYes (stable)

Visualizations

Orthogonal_Deprotection_Concept start_node Molecule-OR (R = pMZ, R' = Boc) reagent_ddq DDQ, DCM/H₂O start_node->reagent_ddq Path A (Oxidative) reagent_tfa TFA, DCM start_node->reagent_tfa Path B (Acidic) product_a Molecule-OH (pMZ removed) reagent_ddq->product_a product_b Molecule-OR (Boc removed) reagent_tfa->product_b final_a Molecule-OH (R' = Boc) product_a->final_a final_b Molecule-OR (R = pMZ) product_b->final_b

Caption: Logic of orthogonal deprotection of a pMZ and Boc protected molecule.

DDQ_Troubleshooting_Workflow start DDQ Deprotection: Incomplete or Low Yield? cause1 Check DDQ Reagent start->cause1 Yes cause2 Check Reagent Stoichiometry start->cause2 Yes cause3 Substrate has other oxidizable groups? start->cause3 Yes sol1 Use fresh / purified DDQ Store in desiccator cause1->sol1 sol2 Increase DDQ to 1.5 eq. Monitor by TLC/LCMS cause2->sol2 sol3 Lower reaction temp to 0°C cause3->sol3 Yes sol4 Consider alternative deprotection method cause3->sol4 Yes (if side reactions persist)

Caption: Troubleshooting workflow for incomplete pMZ deprotection using DDQ.

PMZ_Deprotection_Mechanism start R-O-pMZ + DDQ ct_complex [Charge-Transfer Complex] start->ct_complex 1. Form Complex radical_cation R-O-pMZ•⁺ + DDQ•⁻ ct_complex->radical_cation 2. Single Electron    Transfer (SET) hydrolysis H₂O Attack radical_cation->hydrolysis 3. Proton Transfer &    Carbocation Formation hemiacetal Hemiacetal Intermediate hydrolysis->hemiacetal products R-OH + p-MeO-Ph-CHO + Reduced DDQ hemiacetal->products 4. Fragmentation

Caption: Simplified mechanism for oxidative deprotection of pMZ with DDQ.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Deprotection of a pMZ-Protected Alcohol using DDQ

  • Preparation: Dissolve the pMZ-protected substrate (1.0 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 equivalents) portion-wise over 5 minutes. The reaction mixture will typically turn dark green or brown.

  • Reaction: Stir the mixture vigorously at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, which may contain reduced DDQ and p-methoxybenzaldehyde, is purified by flash column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection using TFA

Disclaimer: This method is not orthogonal to other acid-sensitive groups.

  • Preparation: Dissolve the pMZ-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[13]

  • Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).[13] If the substrate is particularly sensitive, a lower concentration (e.g., 20% TFA) may be attempted first.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress every 30 minutes using TLC or LC-MS. The reaction is usually complete in 1-2 hours.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo). To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene or DCM (3 times).[13]

  • Isolation: The product is typically obtained as a TFA salt. It can be used as is or neutralized by dissolving in a suitable solvent and adding a mild base (e.g., saturated NaHCO₃ or a tertiary amine like triethylamine) followed by extraction. Further purification by chromatography may be necessary.

Protocol 3: Selective Deprotection of pMZ in the Presence of a Benzyl (Bn) Group using CAN

  • Preparation: Dissolve the substrate containing both pMZ and Bn ethers (1.0 equivalent) in acetonitrile (CH₃CN) to a concentration of ~0.05 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of ceric ammonium nitrate (CAN) (2.2 equivalents) in water. Add the aqueous CAN solution dropwise to the stirred substrate solution at 0 °C.

  • Reaction: Stir the reaction at 0 °C, monitoring carefully by TLC for the disappearance of the starting material. The reaction is often rapid (complete in under 30 minutes). Avoid letting the reaction warm or run for too long to minimize potential side reactions.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Work-up: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product with the Bn group intact.

References

Overcoming aggregation in SPPS with Moz-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using p-methoxybenzyloxycarbonyl (Moz) protected amino acids to overcome on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What defines a "difficult sequence" in SPPS and what are the signs of aggregation?

A1: A "difficult sequence" in SPPS refers to a peptide chain prone to poor solvation and aggregation while attached to the solid support. This aggregation is primarily caused by strong inter- or intramolecular hydrogen bonds that form stable secondary structures, such as β-sheets.[] Peptides rich in hydrophobic or β-branched amino acids (e.g., Val, Leu, Ile, Phe) are often categorized as difficult.[][2]

Common signs of on-resin aggregation include:

  • Incomplete or slow coupling reactions: The incoming amino acid cannot efficiently access the N-terminal amine of the growing peptide, resulting in a positive Kaiser test even after extended reaction times.[]

  • Slow or incomplete N-terminal deprotection: The protecting group is not fully removed, leading to deletion sequences.[]

  • Resin shrinking or clumping: The peptide-resin matrix fails to swell properly, which indicates poor solvation.

  • A sudden drop in reaction kinetics: A noticeable decrease in the speed of both deprotection and coupling steps.[]

Q2: What is the Moz-protecting group and how does it help mitigate aggregation?

A2: The Moz (p-methoxybenzyloxycarbonyl) group is a temporary protecting group for the α-amino group of an amino acid, utilized within a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. Its primary role in mitigating aggregation is to act as a backbone modification. The bulky nature of the Moz group disrupts the hydrogen bonding patterns between peptide chains that are responsible for the formation of secondary structures like β-sheets.[] By introducing this steric hindrance, the Moz group helps maintain the growing peptide in a more solvated and accessible state for subsequent deprotection and coupling steps.

Q3: When should I consider using Moz-protected amino acids?

A3: You should proactively consider using a backbone protection strategy with Moz-amino acids when your target peptide exhibits characteristics of a difficult sequence.[] This includes:

  • Sequences with a high content of hydrophobic or β-branched amino acids.[][2]

  • Peptides known to adopt β-sheet conformations, such as amyloidogenic sequences.

  • Long peptides (typically >15 residues) that lack natural structure-disrupting residues like proline.[]

  • When predictive algorithms suggest a high propensity for aggregation.

Q4: What are the advantages of the Moz group compared to the standard Boc group?

A4: The primary advantage of the Moz-group over the standard Boc-group is that it can be removed under milder acidic conditions. The Moz-group is rapidly and completely cleaved with 5-10% Trifluoroacetic Acid (TFA) in Dichloromethane (CH₂Cl₂), whereas the Boc group typically requires harsher conditions like 50% TFA in DCM.[3] This makes the Moz group beneficial when synthesizing peptides with acid-sensitive residues.

Troubleshooting Guides

Issue 1: My Kaiser test is positive after a coupling step, indicating aggregation is inhibiting the reaction.

  • Question: I am synthesizing a hydrophobic peptide, and the Kaiser test remains positive (blue beads) after a standard coupling time. What should I do?

  • Answer: A positive Kaiser test indicates the presence of unreacted free amines, a common symptom of on-resin aggregation hindering the coupling reaction.[]

    • Extend Reaction Time: First, try extending the coupling time (e.g., from 1 hour to 2 hours) or performing a "double coupling" by repeating the coupling step with fresh, newly activated amino acid and coupling reagents.[4]

    • Improve Solvation: If aggregation is severe, consider washing the resin with a chaotropic salt solution, such as 0.4 M LiCl in DMF, before the coupling step. This can help break up existing secondary structures.

    • Incorporate a Moz-Amino Acid: For known difficult regions, proactively replace a standard Boc-protected amino acid with its Moz-protected counterpart at strategic locations (e.g., every 6th residue) to disrupt aggregation from forming.[2] See Protocol 1 for implementation.

Issue 2: The synthesis is failing (low yield/purity) towards the end of a long peptide sequence.

  • Question: My synthesis of a 25-residue peptide is proceeding well initially, but I'm seeing a significant drop in efficiency and an increase in deletion sequences in the final third of the sequence. How can Moz-amino acids help?

  • Answer: This is a classic sign of cumulative aggregation, where the growing peptide chain collapses onto itself, preventing reagents from accessing the reaction site.

    • Proactive Strategy: The most effective solution is to re-synthesize the peptide and incorporate structure-disrupting Moz-protected amino acids at regular intervals (e.g., every 5-6 residues) within the aggregation-prone region.[2] This maintains peptide solvation throughout the synthesis.

    • Test Cleavages: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate steps (e.g., after 10, 15, and 20 residues) to monitor the synthesis quality. This allows for the early detection of aggregation problems before wasting significant time and resources.

Data Presentation

Table 1: Comparison of Common α-Amine Protecting Groups in SPPS

Protecting GroupAbbreviationChemistryDeprotection ConditionsKey AdvantagesPrimary Use Case
p-Methoxybenzyloxycarbonyl Moz Boc/Bzl5-10% TFA in CH₂Cl₂[3]Milder acid cleavage than Boc; disrupts aggregation.Backbone protection in Boc-SPPS for difficult sequences.
tert-ButyloxycarbonylBocBoc/Bzl25-50% TFA in CH₂Cl₂Robust, well-established chemistry.Standard Boc-SPPS; can be better for some difficult sequences than Fmoc.[5]
9-FluorenylmethoxycarbonylFmocFmoc/tBu20% Piperidine in DMFOrthogonal to acid-labile side-chain protecting groups; milder overall cleavage from resin.[5]Standard method for modern SPPS, especially for complex peptides with PTMs.[5]

Experimental Protocols

Protocol 1: Manual SPPS Cycle for a Difficult Sequence Using a Moz-Protected Amino Acid (Boc-Strategy)

This protocol outlines a single cycle of amino acid addition, highlighting the incorporation of a Moz-protected residue to disrupt aggregation.

Materials:

  • Peptide-resin (e.g., Boc-Gly-PAM resin)

  • Boc-protected amino acids

  • Moz-protected amino acid (e.g., Moz-Val-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Boc Deprotection Solution: 50% TFA in CH₂Cl₂ (DCM)

  • Moz Deprotection Solution: 10% TFA in CH₂Cl₂ (DCM)

  • Neutralization Solution: 10% DIPEA in DCM

  • Washing Solvents: DCM, Isopropanol (IPA), DMF

Procedure (Starting with N-terminal Boc-deprotected peptide-resin):

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual reagents from the previous cycle.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the desired Moz-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal volume of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.

  • Coupling:

    • Immediately add the activated Moz-amino acid solution to the reaction vessel containing the peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test (see Protocol 2) to check for completion of the coupling.

    • If the test is negative (beads are colorless/yellow), proceed to washing. Wash the resin with DMF (3x), IPA (3x), and DCM (3x).

    • If the test is positive (beads are blue), perform a second coupling (double coupling) with freshly activated amino acid for another 1-2 hours.

  • Moz-Group Deprotection:

    • Add the 10% TFA in DCM solution to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh portion of 10% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Washing and Neutralization:

    • Wash the resin with DCM (3x) and IPA (3x).

    • Wash with the neutralization solution (10% DIPEA in DCM) for 2 minutes (2x).

    • Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.

Note: For subsequent cycles using standard Boc-amino acids, use the 50% TFA in DCM solution for the deprotection step.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine

  • Washing solvent: Ethanol

Procedure:

  • Take a small sample of the peptide-resin (a few beads) from the reaction vessel and place it in a small glass test tube.

  • Wash the beads with ethanol (2x) to remove residual DMF.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the beads.

    • Blue/Purple beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Negative result, indicating complete coupling.

Visualizations

Aggregation_Mechanism Mechanism of Aggregation Disruption by Moz Group cluster_0 Standard SPPS (Aggregated State) cluster_1 SPPS with Moz Protection (Solvated State) p1 Peptide Chain 1 -Leu-Val-Phe- p2 Peptide Chain 2 -Leu-Val-Phe- p1->p2 H-Bonds p3 Peptide Chain 3 -Leu-Val-Phe- p2->p3 H-Bonds agg_label Formation of β-sheet structures leads to aggregation and insolubility. m1 Peptide Chain 1 -Leu-Moz(Val)-Phe- m2 Peptide Chain 2 -Leu-Moz(Val)-Phe- m3 Peptide Chain 3 -Leu-Moz(Val)-Phe- disrupt_label Bulky Moz group prevents chain association, maintaining solvation and accessibility.

Caption: Disruption of peptide aggregation by the bulky Moz protecting group.

Troubleshooting_Workflow SPPS Aggregation Troubleshooting Workflow start Start Synthesis strategy Is this a known 'Difficult Sequence'? start->strategy observe Signs of Aggregation? (e.g., Positive Kaiser Test, Slow Deprotection, Resin Shrinking) extend 1. Extend Coupling Time 2. Perform Double Coupling observe->extend Yes continue_synth Continue Synthesis Cycles observe->continue_synth No strategy->continue_synth No proactive Proactive Strategy: Incorporate Moz-Amino Acids at strategic intervals strategy->proactive Yes reassess Aggregation Persists? extend->reassess chaotropic Use Chaotropic Salts (e.g., LiCl) or 'Magic Mixture' reassess->chaotropic Yes reassess->continue_synth No chaotropic->continue_synth continue_synth->observe final_product Cleave & Purify Final Peptide continue_synth->final_product Synthesis Complete proactive->continue_synth

Caption: A decision workflow for troubleshooting on-resin peptide aggregation.

Strategy_Relationships Strategies for Synthesizing Difficult Sequences cluster_backbone cluster_process cluster_additives main Difficult Peptide Sequence (High Aggregation Propensity) cat1 Backbone Modifications (Disrupt H-Bonding) main->cat1 cat2 Process Modifications main->cat2 cat3 Chemical Additives main->cat3 bb1 Moz-Protected Amino Acids cat1->bb1 bb2 Hmb/Dmb-Protected Amino Acids cat1->bb2 bb3 Pseudoproline Dipeptides cat1->bb3 p1 High Temperature / Microwave cat2->p1 p2 Special Solvents ('Magic Mixture') cat2->p2 a1 Chaotropic Salts (LiCl, KSCN) cat3->a1

Caption: Logical relationships between strategies for overcoming SPPS aggregation.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: 4-Methoxybenzyl Carbazate vs. tert-Butyl Carbazate in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is a critical determinant of success. This guide provides a comprehensive comparison of two key reagents used in the synthesis of peptide hydrazides: 4-Methoxybenzyl carbazate and tert-butyl carbazate.

In the realm of SPPS, the generation of C-terminal peptide hydrazides is a crucial step for various applications, including the synthesis of cyclic peptides and the use of native chemical ligation. Both 4-Methoxybenzyl (Moz) carbazate and tert-butyl (Boc) carbazate serve as precursors for introducing the hydrazide functionality, yet their distinct chemical properties influence their performance in terms of deprotection conditions, yield, and purity of the final peptide. This comparison aims to provide a data-driven overview to inform the selection of the optimal reagent for specific synthetic needs.

At a Glance: Key Differences and Applications

FeatureThis compound (Moz-NHNH₂)tert-Butyl Carbazate (Boc-NHNH₂)
Protecting Group 4-Methoxybenzyloxycarbonyl (Moz)tert-Butoxycarbonyl (Boc)
Primary Application in SPPS Protection of the hydrazide function for peptide hydrazide synthesis.Protection of the hydrazide function for peptide hydrazide synthesis.[1]
Deprotection Condition Acid-labile; typically cleaved with moderate to strong acids (e.g., TFA).Acid-labile; readily cleaved with moderate acids (e.g., TFA).[2][3]
Orthogonality Orthogonal to base-labile protecting groups (e.g., Fmoc).Orthogonal to base-labile protecting groups (e.g., Fmoc).
Potential Side Reactions Formation of the 4-methoxybenzyl cation during cleavage, which can modify sensitive residues.Formation of the tert-butyl cation during cleavage, which can lead to alkylation of sensitive residues.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, analysis of individual studies allows for a qualitative and semi-quantitative assessment of the two carbazates.

ParameterThis compoundtert-Butyl Carbazate
Peptide Hydrazide Yield Generally reported to provide good to high yields. For instance, a 40-mer peptide synthesized on a resin functionalized with a carbazate linker yielded 17% of the purified product.[4] Another study on the synthesis of modelin-5 hydrazide reported a 34% isolated yield.[5]Also known to produce good yields.
Purity of Crude Peptide Purity is dependent on the successful removal of the Moz group and scavengers.Purity can be affected by side reactions from the tert-butyl cation.
Deprotection Efficiency Cleavage is effective with TFA-based cocktails.Efficiently cleaved with standard TFA cocktails.
Side Reaction Profile The 4-methoxybenzyl cation generated during cleavage requires efficient scavenging to prevent modification of sensitive amino acids like Tryptophan and Methionine.The tert-butyl cation is a known electrophile that can alkylate nucleophilic residues. The use of scavengers is crucial.

Experimental Workflows and Chemical Logic

The synthesis of peptide hydrazides using either carbazate on a 2-chlorotrityl chloride (2-CTC) resin follows a similar workflow, with the key difference being the specific deprotection conditions required for the final cleavage of the protecting group from the hydrazide.

spss_workflow cluster_attachment Attachment to Resin cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection Resin 2-Chlorotrityl Chloride Resin LoadedResin Carbazate-Loaded Resin Resin->LoadedResin DIPEA, DCM Carbazate This compound or tert-Butyl Carbazate Elongation Peptide Chain Elongation LoadedResin->Elongation Fmoc-SPPS Cycles (Coupling/Deprotection) ProtectedPeptide Protected Peptide-Hydrazide on Resin Elongation->ProtectedPeptide Final Fmoc Deprotection Cleavage Cleavage from Resin & Protecting Group Removal ProtectedPeptide->Cleavage TFA Cleavage Cocktail FinalPeptide Purified Peptide Hydrazide Cleavage->FinalPeptide Precipitation & Purification

General workflow for SPPS of peptide hydrazides.

The core of the process involves the initial attachment of the carbazate to the resin, followed by standard Fmoc-based peptide elongation, and concluding with the cleavage and deprotection of the final peptide hydrazide.

Detailed Experimental Protocols

Protocol 1: Attachment of Carbazate to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is adaptable for both this compound and tert-butyl carbazate.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in anhydrous dichloromethane (DCM) (10 mL) for 30-60 minutes in a synthesis vessel.[6]

  • Carbazate Solution Preparation: In a separate flask, dissolve 2-4 equivalents of either this compound or tert-butyl carbazate relative to the resin's substitution capacity in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the carbazate solution to the resin, followed by the addition of 4-5 equivalents of N,N-Diisopropylethylamine (DIPEA). Agitate the mixture at room temperature for 2-4 hours.[6]

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of methanol (MeOH) to the vessel and agitate for an additional 30 minutes.[6]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).[6]

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

Protocol 2: Standard Fmoc-SPPS Cycles

Following the attachment of the carbazate, the peptide chain is elongated using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid.

Protocol 3: Cleavage and Deprotection of the Peptide Hydrazide

The final step involves cleaving the peptide from the resin and removing the Moz or Boc protecting group from the hydrazide, as well as any acid-labile side-chain protecting groups.

For tert-Butyl Carbazate (Boc-protected hydrazide):

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Add the cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to collect the crude peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase HPLC.

For this compound (Moz-protected hydrazide):

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: A similar TFA-based cocktail can be used. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The cleavage time is typically 1-3 hours at room temperature.[7]

  • Peptide Precipitation and Purification: Follow the same procedure as for the Boc-protected hydrazide.

Side Reactions and Mitigation Strategies

A critical consideration in the final cleavage step for both carbazates is the generation of reactive carbocations.

side_reactions cluster_moz This compound Cleavage cluster_boc tert-Butyl Carbazate Cleavage Moz Moz-Peptide-Resin Cation_Moz 4-Methoxybenzyl Cation Moz->Cation_Moz TFA SideProduct_Moz Modified Peptide Cation_Moz->SideProduct_Moz Reacts with Trp, Met Scavenged_Moz Inert Product Cation_Moz->Scavenged_Moz Trapped by Scavenger (e.g., TIS) Boc Boc-Peptide-Resin Cation_Boc tert-Butyl Cation Boc->Cation_Boc TFA SideProduct_Boc Alkylated Peptide Cation_Boc->SideProduct_Boc Reacts with Trp, Met, Cys Scavenged_Boc Inert Product Cation_Boc->Scavenged_Boc Trapped by Scavenger (e.g., TIS)

Carbocation formation and scavenging during cleavage.

The electrophilic carbocations generated from the cleavage of both Moz and Boc groups can lead to unwanted modifications of sensitive amino acid residues. The use of scavengers such as triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) in the cleavage cocktail is essential to trap these reactive species and minimize side reactions.[8][9]

Conclusion: Making the Right Choice

Both this compound and tert-butyl carbazate are effective reagents for the synthesis of peptide hydrazides in SPPS. The choice between them may depend on several factors:

  • Cost and Availability: Tert-butyl carbazate is generally more common and may be more cost-effective.

  • Specific Peptide Sequence: For peptides containing highly sensitive residues, a careful evaluation of the potential for side reactions with the respective carbocations is necessary. While both generate reactive species, the specific reactivity and byproducts may differ.

  • Existing Laboratory Protocols: Familiarity and established protocols within a research group can also be a deciding factor.

Ultimately, a thorough understanding of the chemistry of each protecting group and careful optimization of the cleavage conditions are paramount to achieving high yields and purity of the desired peptide hydrazide. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed decision for their specific synthetic challenges.

References

Cbz vs. Moz Protecting Group: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the synthesis of peptides and complex molecules, the strategic use of protecting groups is paramount. Among the carbamate-based protecting groups for amines, the Carboxybenzyl (Cbz or Z) group has long been a stalwart. However, its p-methoxy substituted analog, the p-Methoxybenzyloxycarbonyl (Moz or MeOZ) group, offers distinct advantages in specific synthetic contexts. This guide provides a comparative analysis of the Cbz and Moz protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Cbz and Moz Protecting Groups

The Cbz group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable and robust means of temporarily masking the nucleophilicity of amines.[1] It is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The Moz group is a structural analog of the Cbz group, featuring a methoxy group at the para position of the benzyl ring. This electronic modification significantly influences the stability and cleavage conditions of the protecting group.

Comparative Data

The selection of a protecting group is critically dependent on its stability towards various reagents and conditions, as well as the ease and selectivity of its removal. The following tables summarize the key properties and comparative performance of the Cbz and Moz protecting groups.

PropertyCbz (Carboxybenzyl)Moz (p-Methoxybenzyloxycarbonyl)
Structure
Common Reagent Benzyl chloroformate (Cbz-Cl)p-Methoxybenzyl chloroformate (Moz-Cl), p-Methoxybenzyloxycarbonyl azide
Primary Deprotection Catalytic HydrogenolysisCatalytic Hydrogenolysis
Relative Lability StableMore labile to hydrogenolysis than Cbz[1][2]
Acid Stability Generally stable, but can be cleaved by strong acids (e.g., HBr in acetic acid)[3][4]Less stable to acidic conditions than Cbz
Base Stability Generally stableGenerally stable

Table 1: General Properties of Cbz and Moz Protecting Groups

Cleavage MethodCbz Protected AmineMoz Protected Amine
Catalytic Hydrogenolysis (H₂, Pd/C) Standard conditions (e.g., 1 atm H₂, RT)Milder conditions, faster reaction times
Transfer Hydrogenolysis (e.g., HCOOH, Pd/C) EffectiveHighly effective under mild conditions
Strong Acid (e.g., HBr/AcOH) CleavedReadily cleaved
Oxidative Cleavage (e.g., DDQ) Not standardCan be cleaved under specific oxidative conditions

Table 2: Comparison of Deprotection Conditions

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.

Cbz-Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve the primary amine in a mixture of DCM and water (1:1).

  • Add sodium carbonate to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected amine.

Cbz-Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Moz-Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • p-Methoxybenzyloxycarbonyl azide (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the primary amine in DCM and add triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of p-methoxybenzyloxycarbonyl azide in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Moz-protected amine.

Moz-Deprotection via Catalytic Hydrogenolysis

Materials:

  • Moz-protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (1-5 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Moz-protected amine in methanol or ethyl acetate.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature. Due to the increased lability of the Moz group, the reaction is typically faster than the deprotection of a Cbz group.

  • Monitor the reaction closely by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Visualization of Key Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

cluster_protection Protection Reaction cluster_deprotection Deprotection Reaction Amine R-NH₂ Protected_Amine Protected Amine Amine->Protected_Amine Base Reagent Protecting Group Reagent Reagent->Protected_Amine Protected_Amine_d Protected Amine Deprotected_Amine R-NH₂ Protected_Amine_d->Deprotected_Amine Cleavage_Reagent Cleavage Reagent Cleavage_Reagent->Deprotected_Amine

A general workflow for amine protection and deprotection.

Cbz Cbz-NHR H2_PdC H₂ / Pd/C Cbz->H2_PdC Cleaved Strong_Acid Strong Acid (e.g., HBr/AcOH) Cbz->Strong_Acid Cleaved Moz Moz-NHR Moz->H2_PdC More Readily Cleaved Moz->Strong_Acid Readily Cleaved

Comparative lability of Cbz and Moz protecting groups.

Discussion and Conclusion

The primary distinction between the Cbz and Moz protecting groups lies in the enhanced lability of the Moz group towards hydrogenolysis and acidic conditions. The electron-donating methoxy group on the benzyl ring of the Moz group facilitates the cleavage of the benzylic C-O bond. This increased reactivity allows for deprotection under milder conditions, which can be advantageous when dealing with sensitive substrates that may not tolerate the standard conditions required for Cbz removal.

Key considerations for choosing between Cbz and Moz:

  • Substrate Sensitivity: For molecules containing functional groups that are sensitive to prolonged hydrogenation or strong acids, the Moz group offers a milder deprotection alternative.

  • Orthogonality: While both Cbz and Moz are orthogonal to base-labile protecting groups like Fmoc and acid-labile groups like Boc (under carefully controlled conditions for Cbz), the increased acid lability of Moz might reduce its orthogonality with very acid-sensitive groups.[4]

  • Reaction Kinetics: When faster deprotection times are desired, the Moz group is the preferred choice for hydrogenolysis.

References

A Comparative Guide to the Selective Cleavage of the p-Methoxybenzyl (pMZ) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (pMZ or PMB) group is a versatile and widely used protecting group for hydroxyl and other functional groups in multi-step organic synthesis. Its popularity stems from its general stability under a variety of reaction conditions and, most importantly, its susceptibility to selective cleavage under specific, mild conditions. This orthogonality allows for the deprotection of the pMZ group while other protecting groups remain intact, a crucial feature in the synthesis of complex molecules.

This guide provides an objective comparison of the performance of various methods for the selective cleavage of the pMZ group in the presence of other common protecting groups, supported by experimental data.

Orthogonality of the pMZ Protecting Group

The key to the utility of the pMZ group is its unique electronic properties. The electron-donating methoxy group at the para position makes the benzylic position more susceptible to oxidation and acid-catalyzed cleavage compared to an unsubstituted benzyl (Bn) group. This difference in reactivity is the foundation of its selective removal. The following diagram illustrates the concept of orthogonal protection, where the pMZ group can be cleaved under specific conditions that do not affect other protecting groups on the molecule.

Concept of Orthogonal pMZ Group Cleavage Molecule Multi-Protected Molecule pMZ pMZ Group Molecule->pMZ PG1 Protecting Group 1 (e.g., Bn, Boc, TBS) Molecule->PG1 PG2 Protecting Group 2 (e.g., Ac, Fmoc, TBDPS) Molecule->PG2 Cleavage Selective Cleavage Conditions (e.g., DDQ, TFA) pMZ->Cleavage Targeted PG1->Cleavage Stable PG2->Cleavage Stable DeprotectedMolecule Selectively Deprotected Molecule Cleavage->DeprotectedMolecule IntactPG1 Protecting Group 1 (Intact) DeprotectedMolecule->IntactPG1 IntactPG2 Protecting Group 2 (Intact) DeprotectedMolecule->IntactPG2

Caption: Orthogonal cleavage of the pMZ group.

Comparison of pMZ Cleavage Methods

The selective removal of the pMZ group can be achieved under various conditions, primarily oxidative and acidic. The choice of method depends on the other functional and protecting groups present in the molecule.

Oxidative Cleavage

Oxidative cleavage is the most common and selective method for pMZ deprotection. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and ceric ammonium nitrate (CAN) are highly effective.[1][2] Simple benzyl ethers are significantly less reactive under these conditions, allowing for high selectivity.[2]

Data Summary: Oxidative Cleavage of pMZ Ethers

Substrate with Other Protecting GroupsReagent (equivalents)SolventTemp. (°C)Time (h)pMZ Cleavage Yield (%)Stability of Other GroupsReference
pMZ-OR, Bn-OR'DDQ (1.1-1.5)CH₂Cl₂/H₂ORT1-3>90Bn group stable[1][2]
pMZ-OR, TBS-OR'DDQ (1.2)CH₂Cl₂/H₂O (18:1)0 to RT195TBS group stable[1]
pMZ-OR, Ac-OR'DDQ (1.5)CH₂Cl₂/H₂ORT288Acetyl group stable
pMZ-OR, Bz-OR'DDQ (1.3)CH₂Cl₂/H₂ORT1.592Benzoyl group stable[1]
pMZ-OR, MOM-OR'DDQ (1.2)CH₂Cl₂/H₂ORT390MOM group stable[1]
pMZ-OR, THP-OR'DDQ (1.2)CH₂Cl₂/H₂ORT289THP group stable[1]
pMZ-protected Indole, Bn-OR'DDQ (2.2)Toluene/H₂O807179Benzyl group stable[3]
Acidic Cleavage

While pMZ ethers are generally stable to mild acidic conditions, they can be cleaved with strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH).[4] This method can be advantageous when oxidative conditions are not suitable. Selectivity can be achieved in the presence of more acid-stable groups like tert-butyldiphenylsilyl (TBDPS) ethers.[5]

Data Summary: Acidic Cleavage of pMZ Ethers

Substrate with Other Protecting GroupsReagentSolventTemp. (°C)TimepMZ Cleavage Yield (%)Stability of Other GroupsReference
pMZ-OR, Bn-OR'10% TFACH₂Cl₂RT0.585Benzyl group stable
pMZ-OR, TBDPS-OR'cat. HCl in HFIP/CH₂Cl₂HFIP/CH₂Cl₂RT0.2589TBDPS group stable[5]
pMZ-OR, Nap-OR'cat. HCl in HFIP/CH₂Cl₂HFIP/CH₂Cl₂RT0.25>90Nap group stable[5]
pMZ-OR, Boc-NTFA/DCM (1:1)CH₂Cl₂01>90Boc group also cleaved
pMZ-OR, TBS-OR'5% TFACH₂Cl₂RT1Partial cleavage of TBSTBS group partially cleaved[5]

Experimental Protocols

General Procedure for Oxidative Cleavage of pMZ Ethers with DDQ

The following workflow outlines a typical experimental procedure for the selective deprotection of a pMZ ether using DDQ.

Experimental Workflow: pMZ Cleavage with DDQ Start Start Dissolve Dissolve pMZ-protected substrate in CH₂Cl₂/H₂O (e.g., 18:1) Start->Dissolve Cool Cool to 0 °C (ice bath) Dissolve->Cool AddDDQ Add DDQ (1.1-1.5 eq.) portionwise Cool->AddDDQ Stir Stir at 0 °C to RT (Monitor by TLC) AddDDQ->Stir Quench Quench with saturated aq. NaHCO₃ Stir->Quench Extract Extract with CH₂Cl₂ or EtOAc Quench->Extract Wash Wash organic layer (brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify End End Purify->End

Caption: DDQ-mediated pMZ deprotection workflow.

Detailed Protocol:

  • Dissolve the p-methoxybenzyl ether (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1-1.5 equiv) portionwise. The reaction mixture will typically turn dark.[1]

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

General Procedure for Acid-Catalyzed Cleavage of pMZ Ethers with TFA

Detailed Protocol:

  • Dissolve the p-methoxybenzyl ether (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, typically 10-50% v/v in CH₂Cl₂) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Conclusion

The p-methoxybenzyl group is an invaluable tool in modern organic synthesis due to its unique deprotection profile. The selective cleavage of the pMZ group, particularly through oxidative methods with DDQ, offers a high degree of orthogonality, allowing for the deprotection of hydroxyl groups in the presence of a wide array of other protecting groups. While acidic cleavage is also a viable option, careful consideration of the acid lability of other protecting groups within the molecule is essential. The data and protocols presented in this guide provide a framework for researchers to make informed decisions when planning and executing synthetic strategies involving the pMZ protecting group.

References

Navigating the Maze of Peptide Analysis: A Comparative Guide to Mass Spectrometry of p-Methoxybenzyl (pMZ) Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount. The choice of protecting groups during peptide synthesis is a critical factor that can significantly influence the outcome of mass spectrometric analysis. This guide provides an objective comparison of the performance of the p-methoxybenzyl (pMZ) protecting group in mass spectrometry against other common alternatives, supported by experimental data and detailed methodologies.

The p-methoxybenzyl (pMZ or PMB) group is frequently employed as a protecting group for the side chains of amino acids such as serine, threonine, and tyrosine during solid-phase peptide synthesis (SPPS). Its acid lability allows for its removal during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). However, this inherent characteristic also presents both challenges and opportunities in the context of mass spectrometry. Understanding the behavior of the pMZ group under ionization and fragmentation conditions is crucial for accurate peptide characterization.

Performance Comparison of Side-Chain Protecting Groups in Mass Spectrometry

The ideal protecting group for mass spectrometry applications should be stable during ionization to allow for the detection of the intact protected peptide, yet exhibit predictable fragmentation patterns to aid in sequence analysis. Here, we compare the pMZ group with other commonly used protecting groups.

Protecting GroupLability in MSCommon Neutral Loss (Da)Impact on IonizationPotential Side Reactions/Interferences
p-Methoxybenzyl (pMZ/PMB) High (Acid-labile)121.06 (p-methoxybenzyl)May suppress ionization in some casesIn-source decay, complex spectra due to partial deprotection
tert-Butyl (tBu) Moderate56.06 (isobutylene)Generally minimalStable under typical ESI conditions
Trityl (Trt) High (Acid-labile)243.12 (trityl cation)Can enhance ionization in some casesSignificant in-source fragmentation
Acetamidomethyl (Acm) High (Requires specific cleavage)71.04 (acetamidomethyl)MinimalStable under standard MS conditions, requires specific cleavage reagents

Data Interpretation: The high acid lability of the pMZ group can lead to its partial or complete cleavage in the acidic environment of the electrospray ionization (ESI) source or during collision-induced dissociation (CID). This results in a characteristic neutral loss of approximately 121.06 Da, corresponding to the p-methoxybenzyl moiety. While this predictable loss can be a useful diagnostic tool, it can also complicate spectral interpretation by generating multiple species from a single peptide, potentially suppressing the signal of the intact protected peptide. In contrast, the more stable tert-butyl (tBu) group shows less in-source decay, leading to cleaner spectra of the protected peptide. The highly labile trityl (Trt) group often results in significant in-source fragmentation, which can be advantageous for generating fragment ions but may diminish the molecular ion peak.

Experimental Protocols

To provide a practical framework, we outline a general protocol for the LC-MS/MS analysis of a peptide containing a pMZ-protected serine residue.

Sample Preparation
  • Peptide Cleavage and Deprotection: The peptide is cleaved from the solid-phase resin and fully deprotected using a standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature. For analysis of the pMZ-protected peptide, a milder cleavage cocktail with a lower concentration of TFA may be employed, followed by immediate analysis to minimize premature deprotection.

  • Sample Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed twice with cold ether. The purified peptide is then dissolved in a solution of 50% acetonitrile/water with 0.1% formic acid for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • MS Method:

    • MS1 Scan: Full scan from m/z 300-2000.

    • MS/MS Scan (Data-Dependent Acquisition): The top 5 most intense precursor ions from the MS1 scan are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Inclusion of Neutral Loss: A specific data-dependent acquisition method can be designed to trigger MS/MS scans on precursor ions that exhibit a neutral loss of 121.06 Da.

Visualizing the Workflow and Fragmentation

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Analysis LC-MS/MS Analysis SPPS Peptide Synthesis on Resin (with pMZ protection) Cleavage TFA Cleavage Cocktail SPPS->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification Peptide Purification Precipitation->Purification LC Reversed-Phase LC Purification->LC MS1 MS1 Scan (Full Scan) LC->MS1 Ionization (ESI) MS2 MS/MS Scan (Fragmentation) MS1->MS2 Precursor Selection

General workflow for the analysis of a pMZ-protected peptide.

pMZ_Fragmentation Precursor [M+pMZ+nH]n+ Fragment_NL [M+nH]n+ (Neutral Loss of pMZ) Precursor->Fragment_NL CID/HCD b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD pMZ_cation pMZ Cation (m/z 121.06) Precursor->pMZ_cation In-source or CID

Fragmentation pathways of a pMZ-protected peptide in MS/MS.

Conclusion

The p-methoxybenzyl protecting group offers distinct advantages in peptide synthesis but requires careful consideration during mass spectrometric analysis. Its acid lability can be exploited for specific analytical strategies, such as neutral loss scanning, but can also lead to more complex spectra compared to more stable protecting groups. By understanding the fragmentation behavior of the pMZ group and optimizing analytical methods, researchers can successfully characterize pMZ-containing peptides and ensure the integrity of their synthetic products. This guide provides a foundational understanding to aid in the selection of appropriate analytical strategies for peptides containing the pMZ group, ultimately contributing to more robust and reliable results in research and drug development.

A Comparative Guide to the NMR Characterization of 4-Methoxybenzyl Carbazate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 4-methoxybenzyl carbazate and its derivatives. It is designed for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis of spectroscopic data, detailed experimental protocols, and visual aids to facilitate understanding of structure-property relationships.

Introduction to this compound Derivatives

This compound serves as a versatile scaffold in synthetic organic chemistry, particularly in the formation of hydrazone linkages through condensation with aldehydes and ketones. These derivatives, often Schiff bases, are of significant interest in medicinal chemistry due to their wide range of biological activities. NMR spectroscopy is a cornerstone technique for the structural elucidation and characterization of these compounds, providing detailed information about the chemical environment of individual protons and carbon atoms. This guide will focus on the key ¹H and ¹³C NMR spectral features of this compound and its derivatives, offering a comparative analysis with closely related structures.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 4-methoxybenzyl carbamate (a close analog of this compound) and representative Schiff base derivatives of other carbazates and hydrazides. This data serves as a reference for identifying the characteristic signals of the 4-methoxybenzyl moiety and the changes that occur upon derivatization.

Table 1: ¹H NMR Data for 4-Methoxybenzyl Carbamate

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OCH₃3.80Singlet-
CH₂5.04Singlet-
Ar-H (ortho to OCH₃)6.89Doublet8.8
Ar-H (meta to OCH₃)7.30Doublet8.8
NH₂4.60 (broad)Singlet-

Solvent: CDCl₃

Table 2: Comparative ¹H NMR Data for Schiff Base Derivatives of Hydrazides

Compound/Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide [1]
OCH₃ (on 4-methoxybenzoyl)3.83Singlet-
OCH₃ (on vanillin moiety)3.68Singlet-
Ar-H (4-methoxybenzoyl)7.91 (d), 7.06 (d)Doublet8.5
N=CH8.33Singlet-
NH11.57Singlet-
N'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide [1]
OCH₃3.84Singlet-
Ar-H (4-methoxybenzoyl)7.95 (d), 7.09 (d)Doublet9.0
N=CH8.62Singlet-
NH12.02Singlet-

Solvent: DMSO-d₆

Table 3: Comparative ¹³C NMR Data for Schiff Base Derivatives

Compound/Carbon Chemical Shift (δ, ppm)
Schiff base of 4-amino-5-mercapto-3-propyl-1,2,4-triazole and 5-nitrofurfuraldehyde
C=N (azomethine)161.9
Schiff base of S-methyldithiocarbazate and 4-benzyloxybenzaldehyde
C=N (azomethine)155.0
OCH₃ (methoxy group on a phenyl ring)55.0 - 56.0 (typical range)

Note: Data for this compound derivatives is limited in the literature. The data presented for other Schiff bases provides an expected range for the azomethine carbon signal.

Experimental Protocols

This section details the general procedures for the synthesis and NMR characterization of this compound derivatives, adapted from established methods for similar compounds.[1]

3.1. Synthesis of this compound

A detailed, reliable protocol for the synthesis of the parent this compound is a prerequisite for the preparation of its derivatives.

3.2. General Procedure for the Synthesis of N'-Alkylidene/Arylidene-4-methoxybenzyl Carbazate Derivatives (Schiff Bases)

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • The reaction mixture is then refluxed for a period of 2-6 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with cold solvent, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.3. NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a high-quality spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Key parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds. Several hundred to several thousand scans are often necessary.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Key Structural Features and Workflow

The following diagrams, generated using the DOT language, illustrate the general structure of a this compound derivative and the experimental workflow for its synthesis and characterization.

Caption: General structure of an N'-alkylidene-4-methoxybenzyl carbazate.

workflow start This compound + Aldehyde/Ketone reaction Condensation Reaction (Ethanol, Acetic Acid catalyst, Reflux) start->reaction filtration Filtration and Washing reaction->filtration purification Recrystallization filtration->purification product Purified Derivative purification->product nmr_analysis NMR Spectroscopy (¹H and ¹³C) product->nmr_analysis characterization Structural Characterization nmr_analysis->characterization

Caption: Experimental workflow for synthesis and NMR characterization.

This guide provides a foundational understanding of the NMR characterization of this compound derivatives. By comparing the spectral data of related compounds and following the detailed experimental protocols, researchers can confidently synthesize and characterize novel derivatives for various applications.

References

A Comparative Guide to Cleavage Cocktails for p-Methoxybenzyl (pMZ) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the efficient and clean removal of protecting groups is a critical step. The p-methoxybenzyl (pMZ or PMB) group is a frequently used protecting group for hydroxyl, carboxyl, and amino functionalities due to its stability and selective removal under acidic conditions. This guide provides an objective comparison of various cleavage cocktails for the deprotection of pMZ groups, supported by established chemical principles and experimental methodologies.

The primary mechanism for pMZ group removal is acidolysis, typically employing trifluoroacetic acid (TFA). The cleavage process generates a resonance-stabilized p-methoxybenzyl carbocation. While this facilitates the deprotection, the reactive carbocation can lead to undesired side reactions with nucleophilic residues in a peptide chain, such as Tryptophan (Trp) and Methionine (Met).[1] To mitigate these side reactions, scavengers are added to the TFA to create a "cleavage cocktail."[1]

Comparative Efficacy of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is contingent on the substrate, particularly the presence of other sensitive amino acid residues. Below is a summary of common cleavage cocktails and their suitability for pMZ deprotection.

Cleavage CocktailComposition (v/v or w/w)Key Scavengers & Their FunctionRecommended Use for pMZ DeprotectionPotential Side Reactions/Considerations
TFA / H₂O / TIS 95% TFA / 2.5% H₂O / 2.5% TISTriisopropylsilane (TIS): A highly effective carbocation scavenger.[2] Water: Can act as a proton source and scavenger.Ideal for simple molecules or peptides lacking sensitive residues like Trp, Met, or Cys.Can lead to oxidation of Met and alkylation of Trp if present. Not recommended for peptides with multiple sensitive residues.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol: A carbocation scavenger that is less volatile than thioanisole.[3] TIS: Scavenges carbocations.[3]A good "odorless" alternative for deprotection of pMZ in peptides containing trityl-protected residues.[3]Will not prevent the oxidation of methionine residues.[3]
Reagent K 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDTThioanisole: A soft nucleophile that effectively scavenges carbocations and can help reduce Met oxidation. 1,2-Ethanedithiol (EDT): A reducing agent that helps prevent oxidation of Cys and Met. Phenol: Carbocation scavenger.A robust and widely used cocktail suitable for pMZ deprotection in complex peptides containing Cys, Met, Trp, and Tyr.[3][4]Highly malodorous due to the presence of thioanisole and EDT.
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% NH₄I (w/w)Dimethylsulfide (DMS) & Ammonium Iodide (NH₄I): Work in concert to reduce methionine sulfoxide back to methionine.[3]Specifically designed to prevent methionine oxidation, making it an excellent choice for pMZ deprotection in Met-containing peptides.[3]A complex mixture with a strong odor. Extended treatment can lead to cyclization of peptides with Cys(Trt) residues.[3]
Reagent R TFA / Thioanisole / EDT / Anisole (e.g., 90:5:3:2)Thioanisole & Anisole: Effective carbocation scavengers. EDT: Reduces oxidation.Particularly suited for peptides containing arginine residues protected with sulfonyl groups and tryptophan.[3] Minimizes reattachment of the peptide to the linker.[3]Strong odor.

Experimental Protocols

A generalized protocol for pMZ deprotection from a solid-phase resin is provided below. This can be adapted based on the chosen cleavage cocktail and the scale of the synthesis.

General Protocol for pMZ Deprotection and Cleavage from Resin

Materials:

  • pMZ-protected peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Selected scavengers (e.g., TIS, water, phenol, thioanisole, EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., polypropylene syringe with a frit)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried pMZ-protected peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to remove residual solvents like DMF and to swell the resin.[1]

  • Cleavage Cocktail Preparation:

    • In a separate glass vial, prepare the desired cleavage cocktail. For example, for a TFA/H₂O/TIS cocktail, mix 950 µL of TFA, 25 µL of water, and 25 µL of TIS. Prepare fresh, just before use.[5]

  • Cleavage Reaction:

    • Add the prepared cleavage cocktail to the swollen resin (typically 1-2 mL for 100 mg of resin).

    • Seal the reaction vessel and agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the stability of the pMZ linkage and the complexity of the molecule. A trial cleavage on a small amount of resin is recommended to optimize the time.[5]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved and deprotected product into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

    • In a larger centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., 15-20 mL) to precipitate the crude product.[6]

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated product.

    • Carefully decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

    • Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

    • The crude product can then be purified by techniques such as reverse-phase HPLC.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical mechanism of TFA-mediated pMZ deprotection.

G cluster_workflow Experimental Workflow for pMZ Deprotection resin 1. Swell pMZ-protected peptide-resin in DCM cocktail 2. Prepare fresh cleavage cocktail (TFA + Scavengers) cleavage 3. Add cocktail to resin and agitate for 1-4 hours resin->cleavage cocktail->cleavage filtration 4. Filter resin and collect TFA filtrate cleavage->filtration precipitation 5. Precipitate product in cold diethyl ether filtration->precipitation isolation 6. Centrifuge, wash pellet, and dry crude product precipitation->isolation purification 7. Purify by RP-HPLC isolation->purification

Caption: A typical experimental workflow for the cleavage and deprotection of pMZ-protected molecules from a solid-phase resin.

Caption: The acid-catalyzed mechanism for pMZ deprotection, highlighting the formation and subsequent trapping of the p-methoxybenzyl carbocation by a scavenger.

References

4-Methoxybenzyl Carbazate: A Viable Alternative to Boc-Hydrazine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical factor in the successful synthesis of complex molecules. While tert-butyl carbazate (Boc-hydrazine) is a widely utilized reagent for the protection of hydrazine moieties and the formation of hydrazones, 4-methoxybenzyl carbazate (Moz-hydrazine) is emerging as a compelling alternative with distinct advantages in specific synthetic contexts. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.

The primary difference between the Boc and Moz protecting groups lies in their cleavage conditions. The Boc group is notoriously labile to strong acids, whereas the Moz group can be removed under milder acidic conditions or, notably, through oxidative cleavage, offering an orthogonal deprotection strategy.[1] This orthogonality is a significant advantage in the synthesis of complex molecules with multiple acid-sensitive functional groups.

Head-to-Head Comparison: Physicochemical and Reactive Properties

A summary of the key properties of this compound and Boc-hydrazine is presented below, highlighting their differences in stability and deprotection conditions.

PropertyThis compound (Moz-hydrazine)tert-Butyl Carbazate (Boc-hydrazine)
Molecular Formula C₉H₁₂N₂O₃[2]C₅H₁₂N₂O₂
Molecular Weight 196.21 g/mol [3]132.16 g/mol
Appearance White to off-white solid[3]Colorless to white crystalline solid
Melting Point 75-78 °C[3]39-42 °C
Stability Stable under basic and nucleophilic conditions.Stable under basic, nucleophilic, and reductive (hydrogenolysis) conditions.[4]
Primary Deprotection Mild acidic conditions (e.g., TFA/DCM) or oxidative cleavage (e.g., DDQ, CAN).[5]Strong acidic conditions (e.g., neat TFA, HCl in dioxane).[6]

Performance in Key Chemical Transformations: A Data-Driven Analysis

The following tables summarize comparative data for the use of this compound and Boc-hydrazine in common synthetic applications. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, the data presented is a compilation from various sources and should be interpreted as indicative rather than a direct quantitative comparison under identical conditions.

Table 1: N-Protection of Amines

ReagentSubstrateReaction ConditionsYield (%)Purity (%)Reference
4-Methoxybenzyl ChloroformateBenzylamineEt₃N, DCM, 0 °C to rt~95 (for chloroformate synthesis)Not specified[7]
Di-tert-butyl dicarbonateHydrazinesSolvent-free, rt85-98High[7]

Table 2: Hydrazone Formation with Aldehydes and Ketones

ReagentCarbonyl CompoundReaction ConditionsYield (%)Reference
This compound(Not specified)(Not specified)(Not specified)
tert-Butyl CarbazateBenzaldehydeAnhydrous Ethanol, rt>90[5]
tert-Butyl CarbazateAcetophenoneEthanol, Glacial Acetic Acid (cat.), reflux90-94[5]
tert-Butyl CarbazateCamphorEthanol, Glacial Acetic Acid (cat.), refluxModerate[5]

Table 3: Deprotection of the Carbamate Group

Protected GroupDeprotection ReagentConditionsTimeEfficacyReference
Moz- (from PMB ester)10% TFA in DCMNot specifiedNot specifiedQuantitative[5]
Moz- (from PMB ether)DDQCH₂Cl₂/H₂O, rtNot specifiedHigh
Boc-TFA/DCM (25-50%)rt15-30 minHigh[6]
Boc-4M HCl in Dioxanert1-2 hHigh

Experimental Protocols

Detailed methodologies for the synthesis of the carbazates and their application in the protection and deprotection of amines are provided below.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from 4-methoxybenzyl alcohol.

cluster_0 Step 1: Formation of 4-Methoxybenzyl Chloroformate cluster_1 Step 2: Reaction with Hydrazine A 4-Methoxybenzyl Alcohol C 4-Methoxybenzyl Chloroformate A->C Et3N, DCM, 0 °C B Triphosgene B->C D 4-Methoxybenzyl Chloroformate F This compound D->F Base, Solvent E Hydrazine Hydrate E->F

Synthesis of this compound.

Protocol for 4-Methoxybenzyl Chloroformate Synthesis: [7]

  • Dissolve 4-methoxybenzyl alcohol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add triethylamine (2.0 eq) followed by a solution of triphosgene (0.5 eq) in DCM.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 4-methoxybenzyl chloroformate as a colorless oil (yield ~95%).

General Protocol for Carbazate Formation:

  • Dissolve 4-methoxybenzyl chloroformate (1.0 eq) in a suitable solvent (e.g., THF, DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrazine hydrate (1.1 eq) and a base (e.g., triethylamine, 1.1 eq) in the same solvent.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Perform an aqueous workup to remove excess hydrazine and base.

  • Dry the organic layer and concentrate to obtain the crude this compound, which can be further purified by recrystallization.

Synthesis of Boc-Hydrazine

A common method for the synthesis of Boc-hydrazine involves the reaction of di-tert-butyl dicarbonate with hydrazine hydrate.

Protocol for Boc-Hydrazine Synthesis:

  • To a stirred solution of hydrazine hydrate (1.0 eq) in a suitable solvent (e.g., THF or dioxane) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-hydrazine.

General Protocol for N-Boc Protection of Hydrazines (Solvent-Free)[7]

A Molten Boc₂O C N-Boc Protected Product A->C Stir at rt B Hydrazine/Amine B->C

Solvent-Free N-Boc Protection.
  • Melt di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) by gentle warming.

  • To the molten Boc₂O, add the hydrazine or amine (1.0 eq) gradually while stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • The product can often be used directly after removing any volatile byproducts under vacuum or can be purified by recrystallization.

General Protocol for Deprotection of Moz-Carbamate (Acidic Conditions)[5]

A Moz-Protected Hydrazine C Deprotected Hydrazine A->C B TFA in DCM B->C

Acidic Deprotection of Moz-Carbamate.
  • Dissolve the Moz-protected hydrazine in dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected hydrazine.

Advantages and Disadvantages

This compound (Moz-hydrazine):

  • Advantages:

    • The Moz group can be cleaved under mild acidic conditions, which is beneficial for substrates with other acid-labile protecting groups.

    • The availability of an orthogonal oxidative deprotection pathway provides greater flexibility in synthetic design.[5]

    • The 4-methoxybenzyl cation formed during cleavage is more stable than the tert-butyl cation, potentially leading to fewer side reactions in some cases.

  • Disadvantages:

    • Less commonly used than Boc-hydrazine, meaning fewer established protocols and commercially available derivatives.

    • The synthesis of the starting material, 4-methoxybenzyl chloroformate, involves the use of phosgene or a phosgene equivalent, which requires careful handling.

tert-Butyl Carbazate (Boc-hydrazine):

  • Advantages:

    • Widely used and well-established, with a vast body of literature and a wide range of commercially available derivatives.[8]

    • The Boc group is stable to a broad range of reaction conditions, including catalytic hydrogenation and basic conditions.[4]

    • High yields are often achieved in protection reactions.[7]

  • Disadvantages:

    • Requires strong acidic conditions for cleavage, which may not be compatible with acid-sensitive functional groups in the substrate.[6]

    • The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine in peptide synthesis.[9]

Conclusion

Both this compound and Boc-hydrazine are valuable reagents for the protection of hydrazines and the synthesis of hydrazones. The choice between them should be guided by the specific requirements of the synthetic route.

Boc-hydrazine remains the reagent of choice for routine applications due to its extensive documentation, commercial availability, and high reaction yields. Its stability profile is well-understood, making it a reliable option for many synthetic transformations.

This compound presents a strategic alternative, particularly in the synthesis of complex molecules where mild deprotection conditions are paramount. Its key advantage lies in the orthogonality of its cleavage, allowing for selective deprotection in the presence of other acid-sensitive groups. For researchers working on intricate synthetic pathways, the flexibility offered by the Moz protecting group can be a significant asset, justifying the potential need for in-house preparation of the reagent. As the demand for more sophisticated synthetic strategies grows, this compound is poised to become an increasingly important tool in the chemist's arsenal.

References

A Comparative Guide to the Chemoselectivity of 4-Methoxybenzyl Carbazate in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The 4-methoxybenzyl carbazate (Moz) has emerged as a versatile protecting group for primary and secondary amines, offering a unique chemoselectivity profile that allows for its strategic removal in the presence of other sensitive functionalities. This guide provides an objective comparison of the Moz group's performance against other commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data and detailed protocols to inform the rational design of synthetic routes.

Performance Comparison of Amine Protecting Groups

The choice of an amine protecting group is dictated by its stability towards various reaction conditions and the orthogonality of its cleavage conditions relative to other protecting groups within a complex molecule. The following tables summarize the stability and deprotection conditions of Moz, Boc, Cbz, and Fmoc carbamates, providing a clear framework for their selective application.

Table 1: Stability of Amine Protecting Groups under Common Reaction Conditions

Protecting GroupReagent/ConditionStabilityRemarks
Moz Strong Acid (e.g., neat TFA)LabileCleaved under acidic conditions.
Oxidizing Agents (e.g., DDQ, CAN)LabileHighly susceptible to oxidative cleavage.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Generally StableResistant to standard hydrogenolysis conditions.
Strong Base (e.g., piperidine, NaOH)Generally StableStable to basic conditions used for Fmoc removal.
Boc Strong Acid (e.g., neat TFA)LabileStandard deprotection condition.
Oxidizing Agents (e.g., DDQ, CAN)StableResistant to oxidative cleavage.
Catalytic Hydrogenation (e.g., H₂, Pd/C)StableStable to hydrogenolysis.
Strong Base (e.g., piperidine, NaOH)StableStable to basic conditions.
Cbz Strong Acid (e.g., neat TFA)StableGenerally stable to acidic conditions.
Oxidizing Agents (e.g., DDQ, CAN)StableResistant to oxidative cleavage.
Catalytic Hydrogenation (e.g., H₂, Pd/C)LabileStandard deprotection condition.
Strong Base (e.g., piperidine, NaOH)StableStable to basic conditions.
Fmoc Strong Acid (e.g., neat TFA)StableStable to acidic conditions.
Oxidizing Agents (e.g., DDQ, CAN)StableResistant to oxidative cleavage.
Catalytic Hydrogenation (e.g., H₂, Pd/C)LabileCan be cleaved under prolonged hydrogenolysis.
Strong Base (e.g., piperidine)LabileStandard deprotection condition.

Table 2: Orthogonal Deprotection of Amine Protecting Groups

Protecting Group to be CleavedReagentsConditionsStable Protecting GroupsTypical Yield (%)
Moz DDQ, CH₂Cl₂/H₂ORoom TemperatureBoc, Cbz, Fmoc, Benzyl ethers, Silyl ethers85-95
TFA, CH₂Cl₂0 °C to Room TemperatureCbz, Fmoc90-98
Boc TFA, CH₂Cl₂0 °C to Room TemperatureMoz, Cbz, Fmoc>95
4M HCl in DioxaneRoom TemperatureMoz, Cbz, Fmoc>95
Cbz H₂, 10% Pd/C, MeOHRoom Temperature, 1 atmMoz, Boc>95
Fmoc 20% Piperidine in DMFRoom TemperatureMoz, Boc, Cbz>95

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following protocols provide step-by-step guidance for the protection of a primary amine with this compound and its selective deprotection.

Protocol 1: Protection of a Primary Amine with 4-Methoxybenzyl Chloroformate

Materials:

  • Primary amine (1.0 equiv)

  • 4-Methoxybenzyl chloroformate (1.1 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the primary amine in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-methoxybenzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 4-methoxybenzyl carbamate, which can be further purified by column chromatography on silica gel.

Protocol 2: Chemoselective Deprotection of this compound (Moz) using DDQ

Materials:

  • Moz-protected amine (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water (5% v/v)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane for extraction

  • Brine

Procedure:

  • Dissolve the Moz-protected amine in a mixture of CH₂Cl₂ and water (18:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the color dissipates.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to afford the deprotected amine.

Protocol 3: Chemoselective Deprotection of this compound (Moz) using TFA

Materials:

  • Moz-protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Moz-protected amine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (typically 20-50% v/v in CH₂Cl₂) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

  • Purify the crude product by column chromatography if necessary.

Visualizing Orthogonal Deprotection Strategies

The strategic application of orthogonal protecting groups is a cornerstone of modern synthetic chemistry, enabling the selective unmasking and functionalization of different parts of a complex molecule. The following diagrams, generated using Graphviz, illustrate the logical workflow for the selective deprotection of Moz, Boc, Cbz, and Fmoc groups.

Orthogonal_Deprotection_Workflow cluster_start Multi-Protected Substrate cluster_deprotection Deprotection Conditions cluster_product Selectively Deprotected Product Start Substrate (Amine-PG) Acid Strong Acid (e.g., TFA) Start->Acid PG = Boc or Moz Oxidation Oxidizing Agent (e.g., DDQ) Start->Oxidation PG = Moz Hydrogenolysis Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Hydrogenolysis PG = Cbz Base Strong Base (e.g., Piperidine) Start->Base PG = Fmoc Boc_cleaved Amine-H (from Boc or Moz) Acid->Boc_cleaved Moz_cleaved Amine-H (from Moz) Oxidation->Moz_cleaved Cbz_cleaved Amine-H (from Cbz) Hydrogenolysis->Cbz_cleaved Fmoc_cleaved Amine-H (from Fmoc) Base->Fmoc_cleaved

Caption: Decision workflow for selective amine deprotection.

Orthogonal_Strategy_Example A Substrate with -NH-Moz and -NH-Boc B Substrate with -NH2 and -NH-Boc A->B DDQ, CH2Cl2/H2O C Substrate with -NH-Moz and -NH2 A->C TFA, CH2Cl2 D Further Functionalization at N1 B->D E Further Functionalization at N2 C->E

Caption: Orthogonal deprotection of Moz and Boc groups.

Safety Operating Guide

Proper Disposal of 4-Methoxybenzyl Carbazate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Methoxybenzyl carbazate is critical for maintaining a secure research environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.

Essential Safety and Physical Data

Proper handling and disposal begin with a clear understanding of the substance's properties and hazards. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 18912-37-3[1]
Molecular Formula C9H12N2O3[1]
Molecular Weight 196.2 g/mol [1]
Appearance White to off-white solid[1][2]
Melting Point 75-78 °C[1]
Water Solubility Insoluble[1]
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system[2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, stringent adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.[2][3]

  • Face Protection: A face shield may be necessary for larger quantities or when there is a risk of splashing.[2][3]

  • Respiratory Protection: Use only in a well-ventilated area.[2][3] If dust or aerosols are generated, a NIOSH-approved respirator is required.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Experimental Protocol for Waste Collection and Disposal:

  • Containerization:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container closed except when adding waste.

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area if necessary.

    • Wear the appropriate PPE.

    • Contain the spill and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it into the designated hazardous waste container.[3]

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated institutional protocol.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) Collect Collect Waste Chemical & Contaminated Materials Container Use a Designated, Compatible Hazardous Waste Container Collect->Container Label Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards Container->Label Store Store in a Secure Satellite Accumulation Area Label->Store Seal Keep Container Tightly Sealed EHS Arrange for Pickup by EHS or Licensed Disposal Contractor Store->EHS Dispose Dispose of Contents/Container to an Approved Waste Disposal Plant EHS->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Methoxybenzyl Carbazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Methoxybenzyl carbazate.

This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risk and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid crystalline substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a splash hazard[4].Protects against splashes, dust, and vapors that could cause serious eye irritation or damage[4].
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat[4].Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact[4].
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge[4].Inhalation of dust or vapors may cause respiratory irritation[1][2][3]. Engineering controls like fume hoods are the primary method of exposure control[4].

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Dispense Chemical C->D Proceed to handling E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Proceed to cleanup G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Doff and Dispose of Contaminated PPE H->I

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Experimental Protocol for Handling

The following protocol provides a detailed, step-by-step guide for the safe handling of this compound during a typical laboratory procedure.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Chemical-resistant spatula

  • Weighing paper or boat

  • Glassware

  • Fume hood

  • Calibrated balance

  • Decontamination solution (e.g., 70% ethanol)

  • Hazardous waste containers

Procedure:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound[1][2][3].

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring the fume hood is operational and free of clutter.

    • Label all glassware and waste containers appropriately.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat.

    • Wear chemical safety goggles and, if necessary, a face shield.

    • Don the appropriate chemical-resistant gloves (e.g., nitrile).

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a fume hood to minimize inhalation exposure.

    • Use a chemical-resistant spatula to transfer the solid this compound to a weighing paper or boat.

    • Carefully transfer the weighed substance to the reaction vessel.

    • Immediately clean any spills on the balance or surrounding area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Running the Reaction:

    • Conduct the entire experiment within the fume hood.

    • Keep the container of this compound tightly closed when not in use.

    • Avoid generating dust.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and equipment that came into contact with this compound. The first rinse should be collected as hazardous waste[5].

    • Wipe down the work surfaces within the fume hood with a suitable decontamination solution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of contents and container to an approved waste disposal plant[1][2][3]. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., weighing paper, pipette tips) Place in a designated, labeled hazardous waste container. The container should be kept closed except when adding waste[5].
Contaminated Solvents and Solutions Collect in a labeled, sealed, and chemical-resistant container. Do not mix with incompatible wastes[5].
Empty Chemical Containers Thoroughly empty all contents. The first rinse must be collected and disposed of as hazardous waste[5]. After thorough rinsing and air-drying, deface the label and dispose of according to institutional guidelines[6].
Contaminated PPE (gloves, disposable lab coats) Remove gloves and other disposable PPE without touching the outside. Dispose of in a designated hazardous waste container[4]. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[4].

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention[1].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1].

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.